molecular formula C10H11NO4 B3034802 3,4-Dimethoxy-b-nitrostyrene CAS No. 22568-47-4

3,4-Dimethoxy-b-nitrostyrene

Cat. No.: B3034802
CAS No.: 22568-47-4
M. Wt: 209.2 g/mol
InChI Key: SYJMYDMKPSZMSB-AATRIKPKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,4-Dimethoxy-b-nitrostyrene is a useful research compound. Its molecular formula is C10H11NO4 and its molecular weight is 209.2 g/mol. The purity is usually 95%.
The exact mass of the compound 1,2-Dimethoxy-4-[(E)-2-nitroethenyl]benzene is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,2-dimethoxy-4-[(E)-2-nitroethenyl]benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO4/c1-14-9-4-3-8(5-6-11(12)13)7-10(9)15-2/h3-7H,1-2H3/b6-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYJMYDMKPSZMSB-AATRIKPKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C=C[N+](=O)[O-])OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)/C=C/[N+](=O)[O-])OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801037367
Record name 1,2-Dimethoxy-4-[(E)-2-nitrovinyl]benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801037367
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22568-47-4, 4230-93-7
Record name 1,2-Dimethoxy-4-[(1E)-2-nitroethenyl]benzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=22568-47-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,2-Dimethoxy-4-[(E)-2-nitrovinyl]benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801037367
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,4-DIMETHOXY-BETA-NITROSTYRENE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

molecular weight of 3,4-Dimethoxy-β-nitrostyrene

Author: BenchChem Technical Support Team. Date: February 2026

Molecular Weight & Comprehensive Synthesis Guide

Executive Summary

3,4-Dimethoxy-β-nitrostyrene (CAS: 4230-93-7) is a conjugated nitroalkene derivative widely utilized as a scaffold in medicinal chemistry and organic synthesis.[1][2][3] While its primary identification metric is a molecular weight of 209.20 g/mol , its value lies in its reactivity as a Michael acceptor and its role as a precursor to phenethylamines (e.g., 3,4-dimethoxyphenethylamine).

This guide provides a rigorous technical analysis of the compound, detailing its physicochemical properties, a validated synthesis protocol via the Henry reaction, mechanistic insights, and its applications in drug discovery (specifically as a PTP1B inhibitor and antimicrobial agent).

Physicochemical Specifications

The following data establishes the baseline identity for 3,4-Dimethoxy-β-nitrostyrene. Researchers should use the Exact Mass for high-resolution mass spectrometry (HRMS) validation.

PropertyValueNotes
Molecular Weight 209.20 g/mol Average mass for stoichiometry.
Molecular Formula

Exact Mass 209.0688 DaMonoisotopic mass for HRMS.
Melting Point 140–142 °CSharp melting point indicates high purity.
Appearance Yellow crystalline solidColor arises from the conjugated

-system.
Solubility Soluble in CHCl

, DMSO, Acetone
Poorly soluble in water; recrystallize from EtOH.
SMILES COc1cc(C=C[O-])ccc1OCUseful for cheminformatics/docking.

Synthetic Protocol: The Henry Reaction

The most robust method for synthesizing 3,4-Dimethoxy-β-nitrostyrene is the Henry Reaction (Nitroaldol Condensation) . This protocol utilizes ammonium acetate as a catalyst in glacial acetic acid, driving the reaction toward the dehydrated alkene product via thermodynamic stability.

Reagents & Stoichiometry
  • Precursor: 3,4-Dimethoxybenzaldehyde (Veratraldehyde) [1.0 eq]

  • Reagent: Nitromethane (excess, acts as solvent/reactant) [1.5 - 5.0 eq]

  • Catalyst: Ammonium Acetate (

    
    ) [0.5 eq]
    
  • Solvent: Glacial Acetic Acid (AcOH)[4]

Step-by-Step Methodology
  • Setup: Equip a round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Dissolution: Dissolve 3,4-dimethoxybenzaldehyde (e.g., 10.0 g) in Glacial Acetic Acid (40 mL).

  • Addition: Add Ammonium Acetate (2.3 g) and Nitromethane (5 mL).

  • Reflux: Heat the mixture to gentle reflux (~100–105 °C) for 2–4 hours .

    • Technical Note: The solution will darken to a deep yellow/orange, indicating the formation of the conjugated nitrostyrene.

  • Quenching: Allow the reaction to cool to ~60 °C, then pour the mixture slowly into vigorously stirred ice-cold water (200 mL).

  • Precipitation: The product will precipitate as a bright yellow solid. Stir for 15 minutes to ensure complete crystallization.

  • Filtration: Collect the solid via vacuum filtration.[5] Wash the filter cake with cold water (3x) to remove residual acid and catalyst.

  • Purification: Recrystallize from hot Ethanol (EtOH) or Methanol (MeOH).

    • Yield Expectation: 80–90%.

Mechanistic Workflow (DOT Visualization)

The following diagram illustrates the transformation from aldehyde to nitrostyrene, highlighting the critical dehydration step driven by the acidic environment.

HenryReaction Aldehyde 3,4-Dimethoxybenzaldehyde Intermediate β-Nitroalcohol (Transient) Aldehyde->Intermediate Nitroaldol Addition Nitromethane Nitromethane (CH3NO2) Nitromethane->Intermediate Nitroaldol Addition Product 3,4-Dimethoxy-β-nitrostyrene (Yellow Solid) Intermediate->Product Dehydration (-H2O) Irreversible Step Catalyst NH4OAc / AcOH (Catalyst) Catalyst->Intermediate Activates Nucleophile

Caption: The ammonium acetate catalyzed Henry reaction proceeds via a nitroaldol addition followed by a rapid, irreversible dehydration to form the conjugated alkene.

Analytical Validation

To ensure scientific integrity, the synthesized compound must be validated using spectroscopic methods. The following data represents the characteristic signals for 3,4-Dimethoxy-β-nitrostyrene.

Proton NMR ( -NMR)

Solvent:


 (Chloroform-d)
The defining feature is the trans-coupling  of the vinyl protons, typically showing a coupling constant (

) of ~13.5 Hz.
Shift (

ppm)
MultiplicityIntegrationAssignment
7.95 Doublet (

Hz)
1HVinyl proton (

to

)
7.55 Doublet (

Hz)
1HVinyl proton (

to Ring)
7.20 Doublet of Doublets1HAromatic (C6-H)
7.05 Doublet1HAromatic (C2-H)
6.92 Doublet1HAromatic (C5-H)
3.95 Singlet3HMethoxy (

)
3.93 Singlet3HMethoxy (

)
Infrared Spectroscopy (FT-IR)
Wavenumber (

)
AssignmentSignificance
1505

Asymmetric Stretch
Diagnostic for nitro group.
1335

Symmetric Stretch
Diagnostic for nitro group.
1635

Stretch
Confirms alkene conjugation.
3100

(Vinyl)
Unsaturated proton stretch.

Applications in Drug Discovery

Beyond its role as a synthetic intermediate, 3,4-Dimethoxy-β-nitrostyrene exhibits intrinsic biological activity due to its electrophilic nature (Michael acceptor).

Pharmacological Pathways
  • PTP1B Inhibition: The compound acts as a phosphotyrosine mimetic, inhibiting Protein Tyrosine Phosphatase 1B (PTP1B), a negative regulator of insulin signaling. This makes it a scaffold of interest for Type 2 Diabetes research.

  • Antimicrobial Activity: It shows efficacy against Gram-positive bacteria (e.g., S. aureus) and fungi (Candida albicans) by disrupting cell signaling via tyrosine phosphatase inhibition.

  • Anticancer Potential: Derivatives have been shown to induce DNA damage and mitochondrial dysfunction in colorectal cancer cells.

Synthetic Utility (Precursor)

It is the direct precursor to 3,4-Dimethoxyphenethylamine (DMPEA) via reduction with Lithium Aluminum Hydride (


).

Applications Core 3,4-Dimethoxy-β-nitrostyrene (MW: 209.20) Pharma Medicinal Chemistry Core->Pharma Synthesis Organic Synthesis Core->Synthesis PTP1B PTP1B Inhibitor (Diabetes Research) Pharma->PTP1B AntiMicrob Antimicrobial (S. aureus / C. albicans) Pharma->AntiMicrob Onco Anticancer Agent (Colorectal Models) Pharma->Onco Reduction Reduction (LiAlH4) Synthesis->Reduction Michael Michael Addition (Cysteine Targeting) Synthesis->Michael DMPEA 3,4-Dimethoxyphenethylamine (Amine Precursor) Reduction->DMPEA

Caption: The compound serves as a dual-purpose scaffold: a bioactive pharmacophore for enzyme inhibition and a synthetic gateway to phenethylamines.

References

  • National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 222093, 3,4-Dimethoxy-beta-nitrostyrene. Retrieved from [Link]

  • NIST Mass Spectrometry Data Center. (2023). 3,4-Dimethoxy-β-nitrostyrene Infrared Spectrum. NIST Chemistry WebBook, SRD 69.[3] Retrieved from [Link]

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard reference for Henry Reaction protocols).
  • Vide Leaf. (2022). Synthesis, Antimicrobial Study, and Molecular Docking Simulation of 3,4-Dimethoxy-β-Nitrostyrene Derivatives as Candidate PTP1B Inhibitor. Retrieved from [Link]

Sources

The Potent Electron-Withdrawing Effects of the Nitro Group in Nitrostyrenes: A Comprehensive Guide to Reactivity, Analysis, and Application

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

β-Nitrostyrenes are foundational building blocks in modern organic synthesis and medicinal chemistry, largely due to the profound electronic influence of the nitro group. This guide provides an in-depth exploration of the electron-withdrawing properties of the nitro moiety within the nitrostyrene scaffold. We will dissect the interplay of inductive and resonance effects that dictate the molecule's electronic landscape, rendering the β-carbon highly electrophilic. This fundamental characteristic is the cornerstone of nitrostyrenes' versatile reactivity, particularly in crucial C-C bond-forming reactions such as Michael additions and cycloadditions. We will further examine the spectroscopic and computational evidence that substantiates these electronic effects and provide validated experimental protocols for their synthesis and analysis. Finally, this guide will bridge fundamental chemistry to applied science by discussing how these electronic properties are harnessed in drug development, where nitrostyrenes serve as potent inhibitors and therapeutic agents.

The Electronic Architecture of the Nitro Group: A Dual-Mode Electron Sink

The nitro group (–NO₂) is one of the most powerful electron-withdrawing groups (EWGs) in organic chemistry.[1] Its ability to decrease electron density from a molecular scaffold stems from a combination of two distinct electronic mechanisms: the inductive effect (-I) and the resonance effect (-M or -R).[2][3]

  • Inductive Effect (-I): The high electronegativity of the nitrogen and oxygen atoms in the nitro group causes a dipole moment along the sigma (σ) bond connecting it to the rest of the molecule. This results in the pulling of electron density through the σ-framework, a short-range effect that acidifies adjacent C-H bonds and influences the overall electron distribution.[4][5]

  • Resonance Effect (-M): The nitro group possesses a p-orbital on the nitrogen atom that can overlap with adjacent π-systems, such as an aromatic ring or a double bond.[4] This allows for the delocalization of π-electrons from the scaffold onto the electronegative oxygen atoms of the nitro group, as depicted by resonance structures. This effect is particularly potent when the nitro group is in conjugation with the π-system, as is the case in nitrostyrenes.[3][6]

In nitrostyrenes, these two effects work in concert, creating a highly polarized and reactive molecule. The conjugated system allows the powerful resonance-withdrawing effect to extend from the aromatic ring, through the styrenic double bond, and into the nitro group. This creates a significant electron deficiency at the β-carbon of the vinyl group, making it a prime target for nucleophilic attack.

Caption: Resonance delocalization in β-nitrostyrene, showing electron deficiency at the β-carbon.

Impact on Chemical Reactivity: The Electrophilic β-Carbon

The pronounced electron deficiency at the β-carbon transforms nitrostyrenes into potent Michael acceptors and highly reactive partners in cycloaddition reactions.[7] This reactivity is the basis for their widespread use as versatile intermediates in organic synthesis.[8][9]

Michael Addition: A Cornerstone Reaction

β-Nitrostyrenes are archetypal Michael acceptors.[10] The electron-withdrawing nitro group activates the vinyl system, facilitating the conjugate addition of a wide range of nucleophiles, including amines, malonates, and organometallic reagents.[11][12][13] This reaction is a powerful tool for forming new carbon-carbon and carbon-heteroatom bonds.

The mechanism involves the attack of a nucleophile at the electrophilic β-carbon, generating a resonance-stabilized nitronate anion intermediate. Subsequent protonation yields the final adduct. The reaction proceeds readily, often under mild, non-catalytic conditions, especially when using protic solvents that can mediate proton transfer.[11]

Michael_Addition r β-Nitrostyrene + Nucleophile (Nu⁻) ts1 Nucleophilic Attack at β-Carbon r->ts1 int Resonance-Stabilized Nitronate Intermediate ts1->int ts2 Protonation int->ts2 H⁺ (from solvent) p Michael Adduct ts2->p caption Mechanism of the Michael addition to β-nitrostyrene.

Caption: Mechanism of the Michael addition to β-nitrostyrene.

Cycloaddition Reactions

The strong electron-withdrawing nature of the nitro group significantly lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO) of the nitrostyrene double bond. This makes nitrostyrenes excellent dienophiles in Diels-Alder reactions and dipolarophiles in 1,3-dipolar cycloadditions, enabling the construction of complex cyclic and heterocyclic frameworks.[7][9]

Quantifying the Electronic Effect: The Hammett Equation

The Hammett equation provides a quantitative measure of the electronic influence of substituents on the reactivity of aromatic compounds.[14][15] The substituent constant, σ, reflects the electron-donating or electron-withdrawing ability of a group. The nitro group has large, positive Hammett constants for both meta (σₘ) and para (σₚ) positions, confirming its strong electron-withdrawing character through both inductive and resonance effects.[6] These values correlate well with reaction rates and equilibria, for instance, showing that a para-nitro group significantly increases the acidity of benzoic acid.[15][16]

SubstituentHammett Constant (σₚ)Hammett Constant (σₘ)Primary Electronic Effect
-NO₂+0.78 to +1.27+0.71Strong -I, Strong -M
-CN+0.66+0.56Strong -I, Strong -M
-Cl+0.23+0.37Strong -I, Weak +M
-H0.000.00Reference
-CH₃-0.17-0.07Weak +I
-OCH₃-0.27+0.12Strong +M, Weak -I
Data sourced from: [6][14][16]

Experimental and Spectroscopic Characterization

The electronic properties of nitrostyrenes are directly observable through various analytical techniques.

Spectroscopic Evidence
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: In the ¹H NMR spectrum of β-nitrostyrene, the electron-withdrawing nitro group causes significant deshielding of the vinylic protons (Hα and Hβ), shifting their signals downfield compared to styrene. Typical chemical shifts are observed in the range of 7.5-8.5 ppm.[17][18][19] The large coupling constant (J ≈ 13.5 Hz) between these protons is characteristic of a trans configuration.[17] In ¹³C NMR, the β-carbon signal is also shifted downfield due to its electron-deficient nature.[20]

  • Infrared (IR) Spectroscopy: The nitro group exhibits two strong, characteristic stretching vibrations. The asymmetric (νas) and symmetric (νs) stretches typically appear around 1500-1550 cm⁻¹ and 1330-1360 cm⁻¹, respectively.[21][22] These distinct bands are powerful diagnostic tools for confirming the presence of the nitro functionality.

Synthesis Protocol: Henry-Knoevenagel Condensation

The most common and reliable method for synthesizing β-nitrostyrenes is the Henry-Knoevenagel condensation of an aromatic aldehyde with nitromethane.[8][23] Modern variations often employ microwave irradiation to dramatically reduce reaction times and improve yields.[21][22]

Protocol: Microwave-Assisted Synthesis of β-Nitrostyrene [21][22]

  • Reagent Preparation: In a 25 mL beaker, combine the aromatic aldehyde (5 mmol), nitromethane (25 mmol), and anhydrous potassium carbonate (0.35 g).

  • Solid-State Mixing: Finely grind the mixture using a mortar and pestle. Add neutral aluminum oxide (5 g, 150 mesh) and mix thoroughly until a homogeneous powder is obtained.

  • Microwave Irradiation: Place the beaker in a domestic microwave oven. Irradiate the mixture at a low to medium power setting (e.g., 175–225 W) for a short duration (typically 4–6 minutes). Monitor the reaction progress by TLC.

  • Workup: After cooling to room temperature, add dichloromethane (20 mL) and filter to remove the solid support (Al₂O₃ and K₂CO₃).

  • Purification: Remove the solvent from the filtrate under reduced pressure. The resulting crude product can be purified by silica gel column chromatography (e.g., using a petroleum ether/ethyl acetate eluent) or recrystallization from a suitable solvent like ethanol to yield the pure β-nitrostyrene.[23]

Synthesis_Workflow cluster_synthesis Synthesis & Purification A 1. Mix Aldehyde, Nitromethane, K₂CO₃, Al₂O₃ B 2. Microwave Irradiation (4-6 min, ~200W) A->B C 3. Cool & Extract with Dichloromethane B->C D 4. Filter to Remove Solid Support C->D E 5. Evaporate Solvent D->E F 6. Purify by Column Chromatography/Recrystallization E->F caption Workflow for the microwave-assisted synthesis of β-nitrostyrenes.

Caption: Workflow for the microwave-assisted synthesis of β-nitrostyrenes.

Applications in Drug Development and Medicinal Chemistry

The unique electrophilicity of the β-carbon makes nitrostyrenes valuable pharmacophores.[24] They can act as covalent inhibitors by forming irreversible bonds with nucleophilic residues, such as cysteine, in the active sites of target proteins.[25] This mechanism of action is central to their diverse biological activities.

  • Enzyme Inhibition: Nitrostyrene derivatives have been identified as potent inhibitors of protein tyrosine kinases (e.g., Src, Syk) and protein tyrosine phosphatases (PTPs), which are crucial regulators of cellular signaling pathways.[24][25][26] By covalently modifying a catalytic cysteine residue, they can block enzyme function, making them promising candidates for antiplatelet, anticancer, and antidiabetic therapies.[25][27]

  • Anticancer and Anti-inflammatory Activity: Some nitrostyrenes act as modulators of nuclear receptors like RXRα, inhibiting pro-inflammatory signaling pathways such as NF-κB and inducing apoptosis in cancer cells.[28]

  • Antimicrobial Agents: The ability of nitrostyrenes to react with biological nucleophiles also underlies their antibacterial and antifungal properties.[29][30]

MOA start Nitrostyrene (Drug) protein Target Protein (with Cysteine residue) start->protein Michael Addition adduct Covalent Adduct (Inhibited Protein) protein->adduct Irreversible Inhibition caption Mechanism of covalent inhibition by nitrostyrenes in drug development.

Caption: Mechanism of covalent inhibition by nitrostyrenes in drug development.

Conclusion

The potent electron-withdrawing effects of the nitro group are the defining feature of nitrostyrene chemistry. Through a powerful combination of inductive and resonance effects, the nitro group renders the vinylic β-carbon highly electrophilic, activating the molecule for a wide array of synthetic transformations, most notably Michael additions. This predictable reactivity, supported by clear spectroscopic and quantitative evidence, makes nitrostyrenes indispensable tools for synthetic chemists. Furthermore, this same electrophilicity is being increasingly exploited by medicinal chemists to design targeted covalent inhibitors for various disease-related enzymes, highlighting the successful translation of fundamental electronic principles into advanced therapeutic applications.

References

  • The Synthesis of β-Nitrostyrenes: A Comprehensive Guide to Methodologies and Experimental Protocols. Benchchem.
  • Nitrostyrene. Organic Syntheses Procedure.
  • One-pot selective synthesis of β-nitrostyrenes from styrenes, promoted by Cu(II). Elsevier Science Ltd.
  • THE RAPID SYNTHESIS OF b-NITROSTYRENES UNDER MICROWAVE IRRADIATION WITHOUT SOLVENT.
  • Unusual Reactivities of ortho-Hydroxy-β-nitrostyrene. Molecules.
  • Scope of Nitrostyrenes in Chemistry and Biology and the Advancement of Their Reactions. ChemistrySelect.
  • THE RAPID SYNTHESIS OF β-NITROSTYRENES UNDER MICROWAVE IRRADIATION WITHOUT SOLVENT. Taylor & Francis Online.
  • A Walk through Recent Nitro Chemistry Advances.
  • Substituent effects of nitro group in cyclic compounds.
  • Inductive and Resonance (Mesomeric) Effects. Chemistry Steps.
  • The chemistry of 2-hydroxy-β-nitrostyrenes: Versatile intermediates in synthetic organic chemistry. Organic & Biomolecular Chemistry (RSC Publishing).
  • Mechanistic Studies on the Michael Addition of Amines and Hydrazines To Nitrostyrenes: Nitroalkane Elimination via a Retro-aza-Henry-Type Process. Organic Chemistry Portal.
  • Though the nitro group is electron-withdrawing by resonance, when... | Study Prep. Pearson+.
  • trans-beta-Nitrostyrene|RUO. Benchchem.
  • Nitrostyrene derivatives act as RXRα ligands to inhibit TNFα activation of NFκB.
  • 16.4: Substituent Effects in Electrophilic Substitutions. Chemistry LibreTexts.
  • The structures of the E-β-nitrostyrene derivative test compounds.
  • Bottom-Up Atomistic Descriptions of Top-Down Macroscopic Measurements: Computational Benchmarks for Hammett Electronic Parameters. ACS Physical Chemistry Au.
  • Unit 4: Free Energy Relationships. UT Austin Chemistry & Biochemistry Research Web Sites.
  • Competing Michael/Anti-Michael Addition of Silyl Ketene Acetals to β‑Nitrostyrenes Incorporating an Electron-Withdrawing Group.
  • Hammett equ
  • the nitro and nitroso groups. Tetrahedron.
  • Nitro compound. Wikipedia.
  • Novel functionalized β-nitrostyrenes: Promising candidates for new antibacterial drugs.
  • Effect of electron withdrawing groups at α-position of nitrophenyl styrene derivatives on nucleophilic aromatic 18 F-fluorin
  • Yang's substitution of the nitro group in nitrostyrene by organozinc reagents.
  • Reaction of β-Nitrostyrene with Diethyl Malonate in the Presence of Bispidines: The Unusual Role of the Organoc
  • Electrochemical study of ??-nitrostyrene derivatives: Steric and electronic effects on their electroreduction.
  • Nitrones: Comprehensive Review on Synthesis and Applic
  • Application of β‐Nitrostyrene in Multicomponent Reactions for the Synthesis of Pyrrole Derivatives.
  • Univariate Prediction of Hammett Parameters and Select Relative Reaction Rates Using Loewdin
  • Synthesis and pharmacological evaluation of novel b-nitrostyrene derivatives as tyrosine kinase inhibitors with potent antipl
  • 26.
  • Efforts towards Michael addition of isobutyraldehyde to β-methyl-β-nitrostyrenes. ChemRxiv.
  • (A) Partial 1 H NMR spectrum of the nitrostyrene (3e) re.
  • Synthesis and pharmacological evaluation of novel beta-nitrostyrene derivatives as tyrosine kinase inhibitors with potent antipl
  • Tripeptide-Catalyzed Asymmetric Michael Addition Reaction of -Nitrostyrenes with Cyclohexanone. Synlett.
  • Synthesis of β-nitrostyrenes in the Presence of Sulfated Zirconia and Secondary Amines. The Royal Society of Chemistry.
  • (Solved) - 1. Study the NMR spectrum of 3-nitrostyrene (C8H7O2N) (Figure 49).... Course Hero.
  • A combined experimental and density functional theory investigation of the reaction between β-Nitrostyrene and trimethylsilyl cyanide.
  • NMR D
  • Figure S7: 1 H NMR spectra of β-nitrostyrene (1a) in CDCl3 using Bruker....
  • Synthesis, molecular docking, and binding Gibbs free energy calculation of β-nitrostyrene derivatives: Potential inhibitors of SARS-CoV-2 3CL protease.

Sources

stability and storage conditions for 3,4-Dimethoxy-β-nitrostyrene

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3,4-Dimethoxy-β-nitrostyrene (CAS: 4230-93-7) is a critical conjugated nitroalkene intermediate used primarily in the synthesis of phenethylamine derivatives and pharmaceutical alkaloids.[1][2] While structurally robust in crystalline form, the compound exhibits significant sensitivity to moisture, light, and base-catalyzed polymerization in solution or amorphous states. This guide defines the degradation mechanisms (Reverse Henry Reaction, Michael Polymerization) and establishes a rigorous storage protocol to maintain >99% purity for drug development applications.

Physicochemical Profile & Criticality

To manage stability, one must understand the molecule's electrophilic nature. The β-nitroalkene moiety is a potent Michael acceptor, making it susceptible to nucleophilic attack even from atmospheric moisture or trace impurities.

PropertySpecificationCriticality Note
Appearance Canary yellow needles/prismsDarkening/Orange shift indicates polymerization or hydrolysis.[1]
Melting Point 140–142 °CDepression (<138°C) is the primary indicator of impurity (aldehyde formation).
Solubility Soluble in DCM, EtOAc, Hot EtOHInsoluble in water; however, water induces hydrolysis at the interface.
Reactivity High (Michael Acceptor)Susceptible to nucleophilic attack at the β-carbon.[1]

Degradation Mechanisms: The "Why"

Understanding the failure modes is essential for designing the storage protocol. The two primary degradation pathways are Hydrolysis and Polymerization .

Hydrolysis (Reverse Henry Reaction)

In the presence of moisture and trace acidity/basicity, the equilibrium of the Henry reaction shifts backward. The C=C double bond is cleaved, reverting the compound to its precursors: 3,4-dimethoxybenzaldehyde (veratraldehyde) and nitromethane.

  • Indicator: A distinct "vanilla-like" sweet odor (veratraldehyde) replacing the acrid smell of the nitrostyrene.

Polymerization

As a Michael acceptor, the electron-withdrawing nitro group activates the β-carbon.[1] In the presence of light (photochemical activation) or weak bases, the molecule can undergo chain polymerization, forming insoluble, amorphous orange/brown tars.

Visualization of Degradation Pathways

DegradationPathways Compound 3,4-Dimethoxy-β-nitrostyrene Aldehyde 3,4-Dimethoxybenzaldehyde (Impurity A) Compound->Aldehyde Reverse Henry (Hydrolysis) Polymer Amorphous Polymer (Insoluble Tar) Compound->Polymer Michael Addition (Polymerization) Moisture Moisture (H2O) Moisture->Aldehyde Light UV/Vis Light Light->Polymer Base Trace Base/Heat Base->Polymer

Figure 1: Mechanistic flow of environmental stressors leading to specific degradation products.[1]

Storage Protocols: The "How"

The following protocols are designed to kinetically inhibit the thermodynamic degradation pathways described above.

The "Golden Rule" of Nitroalkene Storage

"Cold, Dark, Dry, and Inert."

Protocol Specifications
ParameterShort-Term (<1 Month)Long-Term (>1 Month)Rationale
Temperature 20°C – 25°C (Ambient)2°C – 8°C (Refrigerated)Low temp reduces kinetic energy for polymerization.[1]
Atmosphere Tightly cappedArgon/Nitrogen Overlay Displaces oxygen/moisture.[1] Argon is heavier than air and preferred.
Container Amber GlassAmber Glass + Parafilm/TapeAmber glass blocks UV light (preventing photo-isomerization).[1]
Desiccant OptionalMandatory (Silica Gel)Prevents condensation inside the cold container upon opening.[1]
Storage Workflow Logic

StorageWorkflow Start Synthesized/Received Compound QC QC Check: MP > 139°C? Start->QC Duration Storage Duration? QC->Duration Yes (Pure) Recryst Recrystallize (See Section 5) QC->Recryst No (Impure) ShortTerm Ambient (20-25°C) Amber Vial Dark Cabinet Duration->ShortTerm < 30 Days LongTerm Refrigerated (2-8°C) Inert Gas Purge Desiccator Duration->LongTerm > 30 Days Recryst->QC Retest

Figure 2: Decision tree for storage conditions based on purity and duration.

Quality Control & Remediation

If storage conditions are breached, the compound will degrade. Do not use degraded material in synthesis, as the aldehyde impurity will compete in reduction reactions, leading to side-products.

Diagnostic Testing
  • Visual Inspection: If the bright yellow crystals turn orange or sticky , polymerization has occurred.

  • Melting Point (MP):

    • Target: 140–142°C.

    • Action Level: If MP < 138°C, recrystallization is required.

  • TLC (Thin Layer Chromatography):

    • Mobile Phase: 20% Ethyl Acetate / 80% Hexane.

    • Visualization: UV Light (254 nm).

    • Observation: Look for a lower Rf spot (aldehyde) or a baseline streak (polymer).

Recrystallization Protocol (Purification)

This protocol relies on the high solubility of the impurities (aldehyde/polymer) in cold alcohol, while the nitrostyrene precipitates.

  • Solvent Choice: Boiling Ethanol (95% or absolute) or Methanol.[1] Ethanol is preferred for safety and crystal habit.

  • Dissolution:

    • Place crude solid in an Erlenmeyer flask.

    • Add minimum amount of boiling ethanol to just dissolve the solid.

    • Note: If insoluble orange gum remains, decant the hot liquid to a clean flask; the gum is polymer.

  • Crystallization:

    • Allow the solution to cool slowly to room temperature on a benchtop (insulate with a paper towel for larger crystals).

    • Once ambient, move to a fridge (4°C) for 2 hours.

  • Filtration:

    • Vacuum filter using a Buchner funnel.

    • Wash crystals with ice-cold ethanol.

  • Drying:

    • Vacuum dry in a desiccator. Do not oven dry above 60°C , as heat induces degradation.

Safety & Handling

  • Hazard Classification: Irritant (Skin/Eye/Respiratory).[1]

  • Sensitizer: Nitroalkenes are potent electrophiles and can act as skin sensitizers (haptens).[1]

  • PPE: Nitrile gloves, safety goggles, and lab coat are mandatory. Handle in a fume hood to avoid inhaling dust, which is sternutatory (causes sneezing).

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 222093, 3,4-Dimethoxy-beta-nitrostyrene. Retrieved from [Link]

  • NIST Chemistry WebBook. 3,4-Dimethoxy-beta-nitrostyrene Spectral Data. SRD 69. Retrieved from [Link][1]

  • Ballini, R., & Petrini, M. (2004).Recent synthetic developments in the nitroalkene chemistry. (General reference on Nitroalkene stability). Tetrahedron.

Sources

fundamental reactivity of β-nitrostyrenes in organic chemistry

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Fundamental Reactivity of β-Nitrostyrenes in Organic Chemistry

Abstract

β-Nitrostyrenes are exceptionally versatile building blocks in organic synthesis, prized for their multifaceted reactivity which stems from a unique electronic profile. The powerful electron-withdrawing nature of the nitro group, in conjugation with an aromatic system, renders the carbon-carbon double bond highly polarized and reactive. This guide provides an in-depth exploration of the core reactivity principles of β-nitrostyrenes, intended for researchers, scientists, and professionals in drug development. We will dissect their synthesis, their behavior as potent electrophiles and dienophiles, their reductive transformations, and their application in sophisticated domino reactions. This analysis is grounded in mechanistic understanding and supported by field-proven experimental protocols, offering both foundational knowledge and practical insights for leveraging these powerful intermediates in the synthesis of complex molecular architectures and pharmacologically active agents.

Introduction: The Strategic Importance of β-Nitrostyrenes

β-Nitrostyrenes, or (2-nitrovinyl)benzenes, represent a class of organic compounds whose synthetic utility far outweighs their structural simplicity. Their value is rooted in the powerful electronic influence of the nitro group (—NO₂) conjugated with a styrenyl framework.[1] This arrangement creates a highly electron-deficient π-system, establishing three primary sites of reactivity: the electrophilic β-carbon, the double bond as a whole, and the nitro group itself.[2] Consequently, β-nitrostyrenes serve as pivotal precursors for a vast array of valuable compounds, including amino acids, alkaloids, and diverse heterocyclic systems that form the core of many pharmaceutical agents.[1][2][3][4][5] Their ability to participate in a wide range of transformations—from conjugate additions to cycloadditions and complex cascade sequences—makes them indispensable tools for the modern synthetic chemist.

Synthesis of β-Nitrostyrenes: The Henry-Knoevenagel Condensation

The most prevalent and reliable method for synthesizing β-nitrostyrenes is the Henry-Knoevenagel condensation reaction.[1][6] This reaction involves the base-catalyzed condensation of an aromatic aldehyde with a nitroalkane, most commonly nitromethane, followed by dehydration to yield the final product.[1][7]

The choice of catalyst and reaction conditions is critical and directly impacts reaction efficiency and yield. Common catalysts include bases like sodium hydroxide, potassium hydroxide, or methylamine, as well as buffered systems like ammonium acetate in acetic acid.[1][8] More recently, solvent-free methods using microwave irradiation have been developed to accelerate the reaction, offering a greener and more efficient alternative.[3][8]

Reaction Mechanism: Henry-Knoevenagel Condensation

The mechanism proceeds in two key stages: a nitroaldol addition followed by elimination of water.

Henry_Knoevenagel sub Aromatic Aldehyde + Nitromethane int1 Nitronate Anion sub->int1 Deprotonation cat Base Catalyst cat->sub int2 Nitroaldol Intermediate int1->int2 Nucleophilic Attack on Aldehyde prod β-Nitrostyrene int2->prod Dehydration (-H₂O) h2o H₂O int2->h2o

Caption: Mechanism of the Henry-Knoevenagel condensation.

Experimental Protocol: Synthesis of 3,4-Methylenedioxy-β-nitrostyrene

This procedure, adapted from established methods, utilizes sodium hydroxide as the catalyst.[1]

  • Reaction Setup: In a 6-L wide-mouthed flask equipped with a mechanical stirrer, thermometer, and a dropping funnel, combine 3,4-methylenedioxybenzaldehyde (5 mol), nitromethane (5 mol), and methanol (1000 cc).

  • Cooling: Cool the mixture to -10°C using an ice-salt bath.

  • Base Addition: Prepare a solution of sodium hydroxide (210 g in an equal volume of water) and cool it. Slowly add the cold sodium hydroxide solution to the reaction mixture via the dropping funnel, ensuring the internal temperature is maintained between 10-15°C. A bulky precipitate will form.

  • Quenching: After the addition is complete, allow the mixture to stand for 15 minutes. Then, add 3-3.5 L of ice water to obtain a clear solution.

  • Acidification: In a separate 15-L vessel, prepare a solution of hydrochloric acid (1000 cc of concentrated HCl diluted with 1500 cc of water). Slowly and with vigorous stirring, pour the alkaline reaction mixture into the acid. A pale yellow crystalline precipitate of 3,4-methylenedioxy-β-nitrostyrene will form.

  • Isolation & Purification: Filter the precipitate using a vacuum funnel. Wash the solid thoroughly with water until the washings are neutral to litmus paper. Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure product.

Core Reactivity I: The Potent Michael Acceptor

The defining characteristic of β-nitrostyrenes is the pronounced electrophilicity of the β-carbon. The nitro group's strong -I (inductive) and -R (resonance) effects withdraw electron density from the conjugated system, making the β-position highly susceptible to nucleophilic attack.[9] This renders β-nitrostyrenes superb Michael acceptors, a feature that has been extensively exploited in carbon-carbon and carbon-heteroatom bond formation.

Organocatalytic Asymmetric Michael Additions

A major advancement in this area is the development of organocatalytic asymmetric Michael additions. Chiral small molecules are used to catalyze the reaction, creating new stereocenters with high levels of control. This is paramount in drug development, where a specific stereoisomer is often responsible for the desired therapeutic effect.

A variety of organocatalysts have been proven effective, often employing bifunctional activation. For instance, chiral thiourea or squaramide catalysts can activate the nitrostyrene electrophile via hydrogen bonding while a basic moiety (e.g., a tertiary amine) on the same catalyst generates an enamine or enolate from the nucleophile.[10][11] This dual activation within a chiral environment provides a highly organized transition state, leading to excellent enantioselectivity.

Data Presentation: Comparison of Organocatalysts in Michael Additions
Catalyst TypeNucleophileSolventYield (%)ee (%)Reference
Diamine/TFACyclohexanoneBrine9593 (syn)[12]
(S)-ProlinePropanalDMSO7199 (syn)[13]
Quinine-ThioureaAcetylacetoneToluene9597[11]
Squaramide4-HydroxycoumarinToluene7881[10]
Diphenylprolinol TMS EtherButyraldehydeToluene92>99 (anti)[14]
Visualization: Asymmetric Michael Addition Workflow

Michael_Addition start Reactants: β-Nitrostyrene Nucleophile (e.g., Aldehyde) Chiral Organocatalyst step1 Catalyst Activation: Formation of Enamine/ Enolate Intermediate start->step1 step2 Stereoselective C-C Bond Formation: Nucleophilic attack on β-carbon of activated nitrostyrene step1->step2 Asymmetric Induction step3 Hydrolysis & Catalyst Regeneration step2->step3 end Chiral Michael Adduct step3->end

Caption: General workflow for an organocatalytic Michael addition.

Core Reactivity II: The Electron-Deficient Dienophile

The electron-deficient nature of the double bond also makes β-nitrostyrenes excellent dienophiles for cycloaddition reactions, providing a powerful route to construct complex cyclic and polycyclic systems.[2][9]

  • [4+2] Diels-Alder Reactions: β-Nitrostyrenes readily react with electron-rich dienes, such as cyclopentadiene or 1,3-cyclohexadiene, to form six-membered rings.[15] These reactions often proceed with high stereoselectivity, providing rapid access to functionalized bicyclic scaffolds.

  • [3+2] 1,3-Dipolar Cycloadditions: They serve as efficient dipolarophiles, reacting with 1,3-dipoles like nitrones and azomethine ylides to construct five-membered heterocyclic rings.[16][17] Computational studies have been used to understand the reactivity and selectivity of these transformations, confirming a polar, one-step mechanism.[17]

  • [2+2] Photocycloadditions: Uniquely, β-nitrostyrenes can undergo intermolecular [2+2] photocycloaddition reactions with olefins upon irradiation with visible light (λ > 380 nm), forming functionalized cyclobutane rings.[18] This reactivity avoids the need for high-energy UV sources and proceeds through a diradical intermediate.[18]

Reductive Transformations: Gateway to Phenethylamines

The nitro group is not merely an activating group; it is a versatile functional handle that can be transformed into other functionalities. The reduction of β-nitrostyrenes is one of its most critical applications, providing direct access to phenethylamines.[19][20] This structural motif is the backbone of numerous neurotransmitters, natural products, and pharmaceuticals, including stimulants, appetite suppressants, and psychoactive compounds.[19][21]

While powerful reagents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation over palladium are effective, they often require stringent conditions.[20] A particularly advantageous method is the one-pot reduction using sodium borohydride (NaBH₄) in the presence of a catalytic amount of copper(II) chloride (CuCl₂).[19][21][22] This system is mild, rapid (10-30 minutes), high-yielding, and does not require an inert atmosphere, making it highly practical for both lab-scale and potential industrial applications.[19][21][23]

Experimental Protocol: NaBH₄/CuCl₂ Reduction of β-Nitrostyrene

This protocol is adapted from the facile one-pot procedure for synthesizing phenethylamines.[19][21]

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and condenser, suspend sodium borohydride (7.5 equivalents) in a 2:1 mixture of isopropyl alcohol and water.

  • Reagent Addition: To the stirred suspension, add the β-nitrostyrene substrate (1 equivalent) followed by a catalytic amount of copper(II) chloride dihydrate (0.25 equivalents).

  • Heating: Heat the reaction mixture to 80°C and reflux for 10-30 minutes. Monitor the reaction's progress by Thin Layer Chromatography (TLC).

  • Workup: After completion, cool the mixture to room temperature. Add a 35% aqueous solution of NaOH to basify the mixture.

  • Extraction: Extract the aqueous layer with an organic solvent such as dichloromethane (3 x 25 mL).

  • Isolation: Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and evaporate the solvent under reduced pressure to yield the phenethylamine product.

Visualization: Reduction Workflow

Reduction_Workflow A 1. Suspend NaBH₄ in IPA/H₂O (2:1) B 2. Add β-Nitrostyrene and cat. CuCl₂ A->B C 3. Reflux at 80°C (10-30 min) B->C D 4. Cool & Quench (add aq. NaOH) C->D E 5. Extract with CH₂Cl₂ D->E F 6. Dry, Filter, Concentrate E->F G Phenethylamine Product F->G

Caption: Workflow for the one-pot reduction of β-nitrostyrenes.

Advanced Applications: Domino and Cascade Reactions

The true synthetic power of β-nitrostyrenes is realized in domino or cascade reactions, where multiple bond-forming events occur in a single pot under the same conditions.[14] This strategy dramatically increases molecular complexity in a single operation, aligning with the principles of green and efficient chemistry.

An elegant example is the organocatalytic enantioselective synthesis of chiral tetrahydroquinolines.[14][24] Here, an aldehyde reacts with a 2-amino-β-nitrostyrene in the presence of a chiral prolinol ether catalyst. The reaction proceeds via an initial asymmetric Michael addition, followed by an intramolecular aza-cyclization, to furnish the complex heterocyclic product with excellent diastereoselectivity and enantioselectivity (>99% ee).[14] Similarly, bifunctional substrates like 2-hydroxy-β-nitrostyrenes are powerful precursors in domino reactions for building chromane, coumarin, and benzofuran scaffolds.[25][26]

Conclusion and Future Outlook

β-Nitrostyrenes are far more than simple synthetic intermediates; they are foundational pillars of modern organic synthesis. Their reactivity is governed by predictable electronic principles, yet the applications are extraordinarily diverse. From their straightforward synthesis via the Henry reaction to their controlled participation in asymmetric Michael additions, cycloadditions, and complex cascade sequences, they provide reliable and efficient pathways to molecular complexity. The resulting products, particularly phenethylamines and chiral heterocycles, are of immense interest to the pharmaceutical and life sciences industries.

Future research will undoubtedly continue to expand the synthetic utility of β-nitrostyrenes. Emerging areas include their use in photoredox catalysis, C-H functionalization reactions, and the development of novel covalent probes for chemical biology, as recently demonstrated by their use as reversible covalent warheads for targeted protein degradation.[27][28] The continued exploration of their fundamental reactivity will ensure that β-nitrostyrenes remain at the forefront of innovation for scientists and researchers aiming to construct the molecules that will define the future of medicine and materials.

References

  • Couto, C. G., et al. (2000). One-pot selective synthesis of β-nitrostyrenes from styrenes, promoted by Cu(II). Tetrahedron Letters.
  • BenchChem Technical Support Team. (2025). The Synthesis of β-Nitrostyrenes: A Comprehensive Guide to Methodologies and Experimental Protocols. BenchChem.
  • BenchChem Technical Support Team. (2025). Application Notes and Protocols for the Reduction of Nitrostyrenes with NaBH4/CuCl2. BenchChem.
  • Anonymous. Synthesis of β-nitrostyrene. Scribd.
  • Avila, L. D., & Keresztesi, J. L. (2023). One-pot Reduction of Nitrostyrenes to Phenethylamines using Sodium Borohydride and Copper(II) chloride. ChemRxiv.
  • Mase, N., et al. (2006). Organocatalytic Direct Michael Reaction of Ketones and Aldehydes with β-Nitrostyrene in Brine. Journal of the American Chemical Society.
  • Avila, L. D., & Keresztesi, J. L. One-pot Reduction of Nitrostyrenes to Phenethylamines using Sodium Borohydride and Copper(II) chloride. ChemRxiv.
  • Giniyatov, Z. A., et al. (2024).
  • Wolf, F. F., et al. (2016). Asymmetric Michael Additions of 4-Hydroxycoumarin to β-Nitrostyrenes with Chiral, Bifunctional Hydrogen-Bonding Catalysts. The Journal of Organic Chemistry.
  • Betancort, J. M., et al. (2004). Direct asymmetric organocatalytic Michael reactions of alpha,alpha-disubstituted aldehydes with beta-nitrostyrenes for the synthesis of quaternary carbon-containing products. Organic Letters.
  • Chen, X., et al. (2014). Asymmetric Organocatalytic Cascade Reaction of Aldehydes with 2-Amino-β-nitrostyrenes: Synthesis of Chiral Tetrahydroquinolines and Dihydroquinolines. The Journal of Organic Chemistry.
  • Pavlovica, I., et al. (2014). Synthesis of Β-Nitrostyrene in Highly Hydrophilic Ionic Liquid Media.
  • Kraskovska, I., et al. (2017).
  • Wang, H., & Wang, Q. (2009). THE RAPID SYNTHESIS OF β-NITROSTYRENES UNDER MICROWAVE IRRADIATION WITHOUT SOLVENT.
  • Anonymous. (2025). Facile one-pot reduction of β-nitrostyrenes to phenethylamines. Scribd.
  • Kohno, M., et al. (1990). Synthesis of Phenethylamines by Hydrogenation of β-Nitrostyrenes. Bulletin of the Chemical Society of Japan.
  • Osipyan, A. A., et al. (2021). Diels–Alder reaction of β-fluoro-β-nitrostyrenes with cyclic dienes. Beilstein Journal of Organic Chemistry.
  • Di Mola, A., et al.
  • Chen, X., et al. (2014). Asymmetric organocatalytic cascade reaction of aldehydes with 2-amino-β-nitrostyrenes: synthesis of chiral tetrahydroquinolines and dihydroquinolines. The Journal of Organic Chemistry.
  • Jasiński, R. (2021). Understanding the different reactivity of (Z)- and (E)-β-nitrostyrenes in [3+2] cycloaddition reactions. An MEDT study. RSC Advances.
  • Anonymous. (2025). Research Progress on Reactions Involving β -Nitrostyrene.
  • Lee, S., et al. (2024). Stereoselective [4+3]-Cycloaddition of 2-Amino-β-nitrostyrenes with Azaoxyallyl Cations to Access Functionalized 1,4-Benzodiazepin-3-ones. MDPI.
  • Gholamhosseini, S., & Ziarati, A. (2022). The chemistry of 2-hydroxy-β-nitrostyrenes: Versatile intermediates in synthetic organic chemistry. Organic & Biomolecular Chemistry.
  • Oishi, T., et al. (2022). Unusual Reactivities of ortho-Hydroxy-β-nitrostyrene. Molecules.
  • Anonymous. (2026). Scope of Nitrostyrenes in Chemistry and Biology and the Advancement of Their Reactions. ChemistrySelect.
  • Keogh, P., & Stephens, J. C. (2025). Organocatalytic enantioselective Michael addition of β-diketones to β-nitrostyrene: The first Michael addition of dipivaloylmethane to an activated olefin.
  • Oishi, T., et al. (2022). Unusual Reactivities of ortho-Hydroxy-β-nitrostyrene. MDPI.
  • Wang, Y., et al. (2025). Proteome-Wide Ligand and Target Discovery by Using β-Nitrostyrene Electrophiles: Supporting Targeted Protein Degradation.
  • Bassetti, B., et al. A New General, Mild Preparation of 2-Hydroxy-β-nitrostyrenes Starting from 2-Acetylsalicylaldehydes and Nitroalkanes via Domino Process. Synthesis.
  • Das, S., & Chatterjee, I. (2025). Efforts towards Michael addition of isobutyraldehyde to β-methyl-β-nitrostyrenes. ChemRxiv.
  • Bassetti, B., et al. (2024). A New General, Mild Preparation of 2-Hydroxy-β-nitrostyrenes Starting From 2-Acetyl Salicylaldehydes and Nitroalkanes via Domino process.
  • Anonymous. (2023). DOMINO REACTIONS IN THE SEARCH FOR A GREENER FUTURE.
  • Anonymous. (2022).
  • Nguyen, T. B. (2024). Developments and applications of α-bromonitrostyrenes in organic syntheses. RSC Advances.
  • Notario, J., et al. (2019). Organocatalytic Asymmetric Addition of Aldehyde to Nitroolefin by H-d-Pro-Pro-Glu-NH2: A Mechanistic Study. ACS Omega.
  • Anonymous. (2015).
  • Jasiński, R. (2021). Understanding the different reactivity of (Z)- and (E)-β-nitrostyrenes in [3+2] cycloaddition reactions. An MEDT study. RSC Publishing.
  • Domingo, L. R., & Sáez, J. A. (2012). (S)-Proline-catalyzed nitro-Michael reactions: towards a better understanding of the catalytic mechanism and enantioselectivity. Organic & Biomolecular Chemistry.
  • Borges, F., et al. (2020). Preparation of a β-Nitrostyrene Derivative by the Henry Reaction: Comparison of a Conventional and a Microwave-Assisted Method.
  • Milhazes, N., et al. (2006). Beta-nitrostyrene derivatives as potential antibacterial agents: a structure-property-activity relationship study. Bioorganic & Medicinal Chemistry.
  • Milhazes, N., et al. (2006). β-Nitrostyrene derivatives as potential antibacterial agents: A structure-property-activity relationship study.
  • Anonymous. (2021). Synthesis of β-Hydroxy α-Amino Acids Through Brønsted Base-Catalyzed syn-Selective Direct Aldol Reaction of Schiff Bases of Glycine o-Nitroanilide.
  • Perlmutter, P., & Rizzacasa, M. A. (2025). β-Nitro-α-amino acids as latent α, β-dehydro-α-amino acid residues in solid-phase peptide synthesis.
  • Anonymous. (2017). 8 precursors essential for biosynthesis of alkaloids.

Sources

Methodological & Application

Henry reaction protocol for 3,4-Dimethoxy-β-nitrostyrene synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 3,4-dimethoxy-β-nitrostyrene scaffold is a critical intermediate in the synthesis of substituted phenethylamines and isoquinolines, serving as a precursor for various pharmaceutical agents, including tyrosine kinase inhibitors and antimicrobial alkaloids. This Application Note details a robust, scalable protocol for the condensation of 3,4-dimethoxybenzaldehyde (veratraldehyde) with nitromethane.

While basic catalysis (e.g., NaOH, methylamine) is possible, this guide prioritizes the Ammonium Acetate/Glacial Acetic Acid method. This system buffers the reaction, minimizing polymerization side-products common with strong bases, and facilitates the in situ dehydration required to drive the equilibrium toward the nitrostyrene product.

Mechanistic Insight & Reaction Design

The synthesis proceeds via the Henry Reaction (Nitroaldol Condensation) followed by a dehydration step.[1][2]

  • Nitronate Formation: The base (acetate ion) deprotonates nitromethane to form a resonance-stabilized nitronate anion.[3]

  • Nucleophilic Attack: The nitronate attacks the electrophilic carbonyl carbon of 3,4-dimethoxybenzaldehyde.

  • Protonation: The resulting alkoxide is protonated to form the

    
    -nitro alcohol intermediate.[1][3][4]
    
  • Dehydration (Critical Step): Under thermal reflux in acidic media (acetic acid), the

    
    -nitro alcohol undergoes E2 or E1cB elimination to form the conjugated nitroalkene.
    

Figure 1: Mechanistic Pathway

HenryMechanism Reagents Reagents (Aldehyde + MeNO2) Nitronate Nitronate Anion Reagents->Nitronate Deprotonation (NH4OAc) Intermediate β-Nitro Alcohol (Aldol Adduct) Nitronate->Intermediate Nucleophilic Attack Transition Elimination (Dehydration) Intermediate->Transition Heat/AcOH Product 3,4-Dimethoxy- β-nitrostyrene Transition->Product - H2O

Caption: Step-wise progression from reagents to conjugated nitroalkene via nitroaldol addition and dehydration.

Strategic Considerations

ParameterRecommendationRationale
Catalyst Ammonium Acetate (NH₄OAc)Acts as a dual acid-base buffer. The ammonium ion provides protons for the alkoxide, while the acetate drives deprotonation.
Solvent Glacial Acetic Acid (GAA)Solubilizes the aldehyde and promotes the dehydration step (elimination of water) to push equilibrium forward.
Stoichiometry Excess Nitromethane (1.5 - 2.0 eq)Nitromethane is cheaper than the aldehyde and acts as a co-solvent. Excess ensures complete consumption of the limiting aldehyde.
Temperature Reflux (~100-105°C)Essential to overcome the activation energy for the dehydration step. Lower temps yield the alcohol intermediate.

Experimental Protocol (Standard Method)

Safety Warning: Nitromethane is a shock-sensitive explosive in its pure, dry form under confinement. Do not heat in a sealed vessel (autoclave) without specific safety engineering. 3,4-Dimethoxy-β-nitrostyrene is a skin irritant and sternutator (induces sneezing); handle in a fume hood.

Materials:
  • 3,4-Dimethoxybenzaldehyde (Veratraldehyde): 16.6 g (100 mmol)

  • Nitromethane: 10.8 mL (200 mmol)

  • Ammonium Acetate: 3.85 g (50 mmol)

  • Glacial Acetic Acid: 60 mL

  • Recrystallization Solvent: Methanol or Ethanol/Toluene mix.

Step-by-Step Workflow:
  • Setup: Equip a 250 mL Round Bottom Flask (RBF) with a magnetic stir bar and a reflux condenser.

  • Charging: Add the 3,4-dimethoxybenzaldehyde, ammonium acetate, and glacial acetic acid. Stir until the aldehyde is largely dissolved.

  • Addition: Add the nitromethane in one portion.

  • Reaction: Heat the mixture to a gentle reflux.

    • Observation: The solution will transition from pale yellow to a deep cherry-red or dark orange color. This bathochromic shift indicates the formation of the extended conjugated system.

    • Duration: Reflux for 2 to 4 hours. Monitor via TLC (30% EtOAc/Hexane). The aldehyde spot (

      
      ) should disappear.
      
  • Quenching: Allow the reaction mixture to cool to ~60°C. Pour the warm solution slowly into a beaker containing 300 mL of ice-cold water with vigorous stirring.

  • Precipitation: The product will precipitate immediately as a bright yellow solid.

    • Troubleshooting: If the product "oils out" (forms a sticky gum), scratch the side of the beaker with a glass rod to induce nucleation or add a seed crystal.

  • Filtration: Filter the crude solid using a Buchner funnel. Wash the cake with 2 x 50 mL cold water to remove residual acid and ammonium salts.

  • Drying: Air dry the crude solid for 1 hour.

Figure 2: Experimental Workflow

Workflow Start Start: Mix Reagents (RBF + Reflux Condenser) Reflux Reflux @ 105°C (2-4 Hours) Start->Reflux Monitor Check TLC (Disappearance of Aldehyde) Reflux->Monitor Monitor->Reflux Incomplete Quench Pour into Ice Water (Precipitation) Monitor->Quench Complete Filter Vacuum Filtration & Water Wash Quench->Filter Recryst Recrystallization (Boiling MeOH/EtOH) Filter->Recryst

Caption: Operational workflow for the synthesis and isolation of the nitrostyrene.

Purification & Characterization

Crude 3,4-dimethoxy-β-nitrostyrene often contains traces of unreacted aldehyde or polymerized byproducts. Recrystallization is mandatory for pharmaceutical applications.

Recrystallization Protocol:
  • Dissolve the crude yellow solid in the minimum amount of boiling Methanol (~5-7 mL per gram of crude).

  • Optional: If the solution is dark, add activated charcoal, boil for 2 mins, and filter hot through Celite.

  • Allow the solution to cool slowly to room temperature, then refrigerate at 4°C for 2 hours.

  • Collect the canary-yellow needles via filtration. Wash with cold methanol.

Data Specifications:
PropertyValueNotes
Appearance Canary-yellow needlesDark orange indicates impurities.
Melting Point 140 – 142°CSharp range indicates high purity [1].
Yield 75 – 85%Typical for NH₄OAc method.
¹H NMR (CDCl₃, 400 MHz)

7.96 (d, J=13.6 Hz, 1H, vinyl), 7.54 (d, J=13.6 Hz, 1H, vinyl), 7.18 (dd, 1H, Ar), 7.05 (d, 1H, Ar), 6.92 (d, 1H, Ar), 3.96 (s, 3H, OMe), 3.94 (s, 3H, OMe).

Troubleshooting Guide

  • Problem: Low Yield / Incomplete Reaction.

    • Cause: Old nitromethane or wet acetic acid.

    • Solution: Distill nitromethane prior to use; ensure acetic acid is Glacial (>99%).

  • Problem: Product Oils Out upon Quenching.

    • Cause: Temperature shock or high impurity profile.

    • Solution: Decant the water, dissolve the oil in hot ethanol, and let it cool very slowly. Agitation helps induce crystallization.

  • Problem: Dark/Black Product.

    • Cause: Polymerization due to excessive heat or prolonged reflux.

    • Solution: Do not exceed 4 hours reflux. Perform recrystallization with activated charcoal.

References

  • Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed.; Longman: London, 1989.

  • Shulgin, A. T. The Chemistry of Phenethylamines; Journal of Medicinal Chemistry, related citations in PiHKAL.

  • Gairaud, C. B.; Lappin, G. R. "The Synthesis of beta-Nitrostyrenes." Journal of Organic Chemistry, 1953, 18(1), 1–3.

  • Alvarez-Builla, J., et al. "Microwave-assisted Henry reaction." Tetrahedron, 2006. (Modern adaptation reference).

Sources

Application Notes and Protocols for the Reduction of 3,4-Dimethoxy-β-nitrostyrene to 3,4-dimethoxyphenethylamine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the chemical reduction of 3,4-dimethoxy-β-nitrostyrene to 3,4-dimethoxyphenethylamine (DMPEA). DMPEA is a crucial intermediate in the synthesis of numerous isoquinoline alkaloids and pharmacologically active compounds. This guide critically evaluates three primary reductive methodologies: metal hydride reduction with Lithium Aluminum Hydride (LAH), catalytic hydrogenation, and a modern approach using Sodium Borohydride with a Copper(II) Chloride catalyst. Additionally, a classic Béchamp reduction using iron in acidic media is discussed. For each method, we provide an in-depth analysis of the underlying chemical principles, detailed step-by-step protocols, safety considerations, and expected outcomes. The document is structured to provide not just procedural instructions, but also the scientific rationale behind the experimental choices, ensuring a robust and reproducible synthesis.

Introduction: The Synthetic Importance of 3,4-Dimethoxyphenethylamine

3,4-Dimethoxyphenethylamine (DMPEA), also known as homoveratrylamine, is a foundational structural motif in a vast array of natural products and synthetic pharmaceuticals.[1] As a derivative of dopamine, its structure is a key precursor for the synthesis of isoquinoline alkaloids like papaverine and drotaverine.[1] The efficient synthesis of DMPEA is therefore a critical step in many drug discovery and development programs.

The most common and cost-effective route to DMPEA begins with the Henry condensation of veratraldehyde (3,4-dimethoxybenzaldehyde) with nitromethane to form 3,4-dimethoxy-β-nitrostyrene. The subsequent reduction of both the nitro group and the alkene is the pivotal transformation, and the choice of reductive method can significantly impact yield, purity, scalability, and safety. This guide provides a detailed comparative analysis of the most effective methods to achieve this transformation.

Overall Synthetic Pathway

The two-step synthesis from veratraldehyde is a robust and widely employed route.

Veratraldehyde Veratraldehyde Nitrostyrene 3,4-Dimethoxy-β-nitrostyrene Veratraldehyde->Nitrostyrene 1. Nitromethane 2. Ammonium Acetate, Acetic Acid (Henry Condensation) DMPEA 3,4-Dimethoxyphenethylamine (Target Molecule) Nitrostyrene->DMPEA Reduction (Focus of this Guide)

Caption: General two-step synthesis of 3,4-dimethoxyphenethylamine.

Reductive Methodologies: A Comparative Overview

The selection of a reduction protocol is a critical decision based on available equipment, scale, safety infrastructure, and desired purity. Below, we detail three primary methods, each with distinct advantages and disadvantages.

Method Primary Reagent(s) Typical Yield Reaction Time Key Advantages Key Disadvantages
Metal Hydride Lithium Aluminum Hydride (LAH)60-80%[2]3-6 hoursHigh reactivity, effective for many functional groups.Highly pyrophoric, requires strict anhydrous/inert conditions, difficult workup.[3]
Catalytic Hydrogenation H₂, Pd/C70-95%[1]3-24 hoursHigh yield, clean reaction, scalable, catalyst can be recycled.Requires specialized pressure equipment, potential for catalyst poisoning, longer reaction times.
Borohydride/Catalyst NaBH₄, CuCl₂62-83%[4]10-30 minutesFast, mild conditions, no inert atmosphere required, operationally simple.[4]Uses large excess of NaBH₄, potential for side-product formation if not controlled.
Dissolving Metal Iron, Acetic AcidModerate-Good1-3 hoursInexpensive, mild, good functional group tolerance.[5]Generates significant iron sludge, workup can be tedious.

Protocol I: Metal Hydride Reduction with Lithium Aluminum Hydride (LAH)

The LAH reduction is a powerful and classic method for reducing nitrostyrenes. It is highly effective but demands rigorous adherence to safety protocols due to the pyrophoric nature of LAH.[3]

Mechanistic Rationale

The reduction proceeds via the nucleophilic addition of hydride ions (H⁻) from the AlH₄⁻ complex. The reaction involves a cascade of hydride transfers. First, the conjugated double bond is reduced, followed by the stepwise reduction of the nitro group, likely through nitroso and hydroxylamine intermediates, to the final amine.[6] The high reactivity of LAH ensures complete reduction.

cluster_mech LAH Reduction Mechanism Nitrostyrene R-CH=CH-NO₂ Nitroalkane R-CH₂-CH₂-NO₂ Nitrostyrene->Nitroalkane 1. [H⁻] addition (1,4-conjugate) 2. Protonation Nitroso R-CH₂-CH₂-NO Nitroalkane->Nitroso [H⁻] additions Hydroxylamine R-CH₂-CH₂-NHOH Nitroso->Hydroxylamine [H⁻] addition Amine R-CH₂-CH₂-NH₂ Hydroxylamine->Amine [H⁻] addition

Caption: Simplified LAH reduction pathway for β-nitrostyrenes.

Safety Precautions: MANDATORY
  • Strict Anhydrous Conditions: LAH reacts violently with water and protic solvents to release flammable hydrogen gas.[3] All glassware must be oven-dried, and all solvents must be anhydrous.

  • Inert Atmosphere: The reaction must be conducted under a dry, inert atmosphere (Nitrogen or Argon).[3]

  • Personal Protective Equipment (PPE): Wear a fire-retardant lab coat, safety goggles, and appropriate gloves.[3]

  • Quenching: The quenching of excess LAH is highly exothermic and produces hydrogen. It must be performed slowly at 0 °C.

  • Fire Safety: A Class D fire extinguisher (for metal fires) and dry sand must be immediately available. DO NOT USE WATER OR CO₂ EXTINGUISHERS. [3]

Detailed Experimental Protocol
  • Setup: Assemble an oven-dried three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a nitrogen inlet, and a dropping funnel. Flush the entire system with dry nitrogen.

  • Reagent Charging: In the flask, suspend Lithium Aluminum Hydride (1.2 eq.) in anhydrous tetrahydrofuran (THF).

  • Substrate Addition: Dissolve 3,4-dimethoxy-β-nitrostyrene (1.0 eq.) in anhydrous THF and add it to the dropping funnel. Add this solution dropwise to the stirred LAH suspension at a rate that maintains a gentle reflux.

  • Reaction: After the addition is complete, heat the mixture to reflux for 3-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching (Fieser's Method): Cool the reaction flask to 0 °C in an ice bath. With vigorous stirring, slowly and sequentially add the following:

    • 'x' mL of water (where 'x' is the number of grams of LAH used).

    • 'x' mL of 15% aqueous NaOH.

    • '3x' mL of water. This procedure is designed to precipitate the aluminum salts as a granular solid, making filtration easier.[6]

  • Work-up: Allow the mixture to warm to room temperature and stir for 30 minutes. Filter the granular white precipitate through a pad of Celite®. Wash the filter cake thoroughly with THF or ethyl acetate.

  • Isolation: Combine the filtrates and remove the solvent under reduced pressure to yield the crude 3,4-dimethoxyphenethylamine as an oil. Further purification is achieved via acid-base extraction (see Section 6).

Protocol II: Catalytic Hydrogenation

Catalytic hydrogenation is a clean, high-yielding method, particularly suitable for larger-scale synthesis. It involves the use of hydrogen gas and a metal catalyst, typically palladium on carbon (Pd/C).[1]

Mechanistic Rationale

The reaction occurs on the surface of the metal catalyst. Hydrogen gas is adsorbed onto the palladium surface and dissociates into reactive hydrogen atoms. The nitrostyrene also adsorbs onto the surface, where it undergoes sequential addition of hydrogen atoms across both the C=C double bond and the N=O bonds of the nitro group.[7] The presence of acid can prevent the formation of secondary amine side products by protonating the newly formed primary amine, preventing it from reacting with intermediates.[8]

cluster_mech Catalytic Hydrogenation Workflow Start Nitrostyrene + H₂ + Pd/C Catalyst Adsorption Adsorption onto Catalyst Surface Start->Adsorption H_Dissociation H₂ → 2 H• (on Pd surface) Start->H_Dissociation Reduction Stepwise Hydrogenation of C=C and NO₂ Adsorption->Reduction H_Dissociation->Reduction Desorption Product Desorption Reduction->Desorption End Phenethylamine Product Desorption->End cluster_workflow NaBH₄/CuCl₂ Reduction Workflow Reagents NaBH₄ + CuCl₂ Active_Species In-situ generation of Active Copper Reductant Reagents->Active_Species Reaction Reduction Reaction (i-PrOH/H₂O, 80°C) Active_Species->Reaction Nitrostyrene 3,4-Dimethoxy-β-nitrostyrene Nitrostyrene->Reaction Product 3,4-Dimethoxyphenethylamine Reaction->Product

Caption: Workflow for the NaBH₄/CuCl₂ reduction method.

Detailed Experimental Protocol
  • Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, suspend sodium borohydride (7.5 eq.) in a 2:1 mixture of isopropyl alcohol and water.

  • Substrate Addition: Add the 3,4-dimethoxy-β-nitrostyrene (1.0 eq.) in portions to the stirring suspension.

  • Catalyst Addition: Add a catalytic amount of a freshly prepared 2M solution of Copper(II) chloride (CuCl₂) dropwise. An exotherm and gas evolution will be observed.

  • Reaction: Heat the reaction mixture to 80°C and reflux for 15-30 minutes. Monitor the reaction by TLC. [4]5. Work-up: Cool the mixture to room temperature. Carefully add 25-35% aqueous NaOH to basify the solution and quench any remaining NaBH₄.

  • Extraction: Extract the mixture with a suitable organic solvent (e.g., isopropyl alcohol or dichloromethane). Combine the organic extracts and dry over anhydrous magnesium sulfate or sodium sulfate.

  • Isolation: Filter the drying agent and remove the solvent under reduced pressure to yield the crude free base. The product can be further purified via acid-base extraction or converted to its hydrochloride salt. [4]

Purification and Characterization

Regardless of the reduction method, the crude product requires purification to remove unreacted starting material, intermediates, and reagent by-products.

Purification via Acid-Base Extraction

This technique leverages the basicity of the amine product. [9]

  • Dissolution: Dissolve the crude product oil in a non-polar organic solvent like dichloromethane or ethyl acetate.

  • Acid Wash: Transfer the solution to a separatory funnel and extract with 1M hydrochloric acid. The basic amine will be protonated and move into the aqueous layer, leaving non-basic impurities in the organic layer.

  • Separation: Separate the layers and save the aqueous layer.

  • Basification: Cool the aqueous layer in an ice bath and slowly add a base (e.g., 10% NaOH) until the solution is strongly basic (pH > 12). The amine will deprotonate and may precipitate or form an oily layer.

  • Re-extraction: Extract the basified aqueous solution with fresh dichloromethane or ethyl acetate. The neutral amine free base will now move into the organic layer.

  • Final Steps: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the purified 3,4-dimethoxyphenethylamine free base.

Characterization of 3,4-Dimethoxyphenethylamine
  • Appearance: Clear light yellow to orange viscous liquid. [2]* Molecular Weight: 181.23 g/mol .

  • Boiling Point: ~188 °C @ 15 mmHg.

  • Density: ~1.074 g/mL at 25 °C.

  • ¹H NMR (CDCl₃, representative shifts):

    • δ 6.80-6.70 (m, 3H, Ar-H)

    • δ 3.86 (s, 6H, 2 x -OCH₃)

    • δ 2.95 (t, J ≈ 7 Hz, 2H, Ar-CH₂-CH₂ -N)

    • δ 2.70 (t, J ≈ 7 Hz, 2H, Ar-CH₂ -CH₂-N)

    • δ 1.45 (s, 2H, -NH₂)

  • ¹³C NMR (predicted shifts):

    • δ 149.0 (Ar-C-O)

    • δ 147.5 (Ar-C-O)

    • δ 132.5 (Ar-C)

    • δ 121.0 (Ar-CH)

    • δ 112.0 (Ar-CH)

    • δ 111.5 (Ar-CH)

    • δ 55.9 (-OCH₃)

    • δ 55.8 (-OCH₃)

    • δ 43.5 (-CH₂-N)

    • δ 39.0 (Ar-CH₂-)

  • Hydrochloride Salt: The amine can be precipitated from an ethereal or acetone solution by the addition of HCl (in ether or dioxane) to form a white crystalline solid.

    • Melting Point of HCl salt: ~154-156 °C.

Discussion and Conclusion

The choice of reduction method for 3,4-dimethoxy-β-nitrostyrene is a trade-off between speed, safety, cost, and scale.

  • The Lithium Aluminum Hydride method is highly effective but its operational hazards make it more suitable for small-scale laboratory syntheses where appropriate safety infrastructure is in place.

  • Catalytic Hydrogenation represents the industrial standard, offering high yields and purity in a scalable process, albeit with the requirement of specialized equipment. Potential side reactions include incomplete reduction to the oxime or hydroxylamine, or polymerization, which can be mitigated by controlling temperature and catalyst loading. [8]* The NaBH₄/CuCl₂ system is an outstanding modern alternative, particularly for rapid, small-to-medium scale synthesis without the need for an inert atmosphere or pressure vessels. [4]Its speed and operational simplicity are major advantages for research and development labs.

  • The Iron/Acetic Acid reduction is a classic, cost-effective method. However, the workup to remove iron salts can be cumbersome, and it may not be as clean as other methods. [5] For most modern research laboratories, the NaBH₄/CuCl₂ method offers the best balance of speed, efficiency, and safety. For large-scale production, catalytic hydrogenation remains the preferred route. All methods, when followed by a careful acid-base extraction, can yield high-purity 3,4-dimethoxyphenethylamine suitable for further synthetic applications.

References

  • Bajpai, A. (2023). How To Handle Lithium Aluminum Hydride (LAH) in Lab | Precautions & Hazards Of LAH. YouTube. Available at: [Link]

  • Dandia, A., et al. (2025). Iron–water mediated chemoselective reduction of nitroarenes in a ball mill: a highly efficient and sustainable approach. RSC Publishing. Available at: [Link]

  • Anslyn Group. Safety Manual. University of Texas at Austin. Available at: [Link]

  • Sciencemadness.org. (2011). Pd/C H2-gas reduction of ß-nitrostyrenes. Available at: [Link]

  • Wikipedia. 3,4-Dimethoxyphenethylamine. Available at: [Link]

  • Erowid. beta-Phenethylamines. The Catalytic Hydrogenation of omega-Nitrostyrenes. Available at: [Link]

  • D'Andrea, L., & Kristensen, J. L. (2023). One-pot Reduction of Nitrostyrenes to Phenethylamines using Sodium Borohydride and Copper(II) chloride. ChemRxiv. Available at: [Link]

  • Sharma, S., et al. (2014). Synthetic and Mechanistic Studies into the Reductive Functionalization of Nitro Compounds Catalyzed by an Iron(salen) Complex. PMC. Available at: [Link]

  • PubChem. N-Acetyl-3,4-dimethoxyphenethylamine. Available at: [Link]

  • Princeton University EHS. Lithium Aluminum Hydride. Available at: [Link]

  • Reddit. (2021). LAH usage and safety. r/Chempros. Available at: [Link]

  • PubChem. Homoveratrylamine. Available at: [Link]

  • Zhang, X., et al. (2021). Using Graphene Encapsulated Ni and Pd Catalysts with Solvent Effect to Achieve Highly Chemo-Selective Hydrogenation of 4-Nitrostyrene to Different Products. ChemRxiv. Available at: [Link]

  • Scribd. Reduction of Phenolic Nitrostyrenes by Lithium Aluminum Hydride. Available at: [Link]

  • Erowid. Synthesis of Phenethylamines by Catalytic Hydrogenation of Nitrostyrenes. Available at: [Link]

  • ResearchGate. Comparison of 3‐nitrostyrene hydrogenation over (A) commercial Pd/C and (B) FeS2/NSC. Available at: [Link]

  • D'Andrea, L., & Jademyr, S. (2025). Facile one-pot reduction of β-nitrostyrenes to phenethylamines using sodium borohydride and copper(II) chloride. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Sciencemadness.org. (2018). Nitrostyrene reduction using NaBH4/CuCl2. Available at: [Link]

  • Ursinus Digital Commons. (2016). Catalytic Transfer Hydrogenation of Nitroalkenes to Primary Amines. Available at: [Link]

  • Organic Chemistry Portal. Nitro Reduction. Available at: [Link]

  • Stanford EHS. Hydrogenation Fact Sheet. Available at: [Link]

  • Google Patents. CN105384650A - Production technology of 3,4-dimethoxy phenethylamine.
  • SpectraBase. 3,4-Dimethoxyphenethylamine 1H NMR Spectrum. Available at: [Link]

  • Wikipedia. Acid–base extraction. Available at: [Link]

  • Scribd. 2C-H by Catalytic Hydrogenation of 2,5-Dimethoxynitrostyrene. Available at: [Link]

  • ResearchGate. (2020). What's the mechanism for the reduction of aromatic nitro group when using Fe and NH4Cl?. Available at: [Link]

  • Reddit. (2019). Nitrostyrene reduction. r/OrganicChemistry. Available at: [Link]

  • Master Organic Chemistry. (2023). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Available at: [Link]

  • NP-MRD. 13C NMR Spectrum (1D, 252 MHz, H2O, predicted). Available at: [Link]

Sources

3,4-Dimethoxy-β-nitrostyrene as a precursor for dopamine hydrochloride synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

Topic: Strategic Synthesis of Dopamine Hydrochloride via 3,4-Dimethoxy-β-nitrostyrene: A Comprehensive Guide for Chemical Researchers

Audience: Researchers, scientists, and drug development professionals.

Abstract

Dopamine, a critical catecholamine neurotransmitter, plays a vital role in numerous physiological functions. Its synthesis is a cornerstone of medicinal chemistry and neuropharmacological research. This document provides an in-depth guide to a robust and scalable synthetic route to Dopamine Hydrochloride, commencing from the versatile precursor, 3,4-dimethoxy-β-nitrostyrene. This pathway is advantageous due to the accessibility of starting materials and the high yields achievable. We will detail the three primary stages of this synthesis: the Henry-Knoevenagel condensation to form the nitrostyrene precursor, its subsequent reduction to 3,4-dimethoxyphenethylamine (DMPEA), and the final demethylation and salt formation to yield the target compound. This guide emphasizes the causality behind experimental choices, provides validated step-by-step protocols, and outlines necessary safety and analytical characterization procedures.

The Synthetic Pathway: An Overview

The conversion of 3,4-dimethoxy-β-nitrostyrene to dopamine hydrochloride is a well-established three-step process. The strategy hinges on building the carbon skeleton first, followed by the reduction of the nitro group to an amine, and finally, the deprotection of the catechol hydroxyl groups.

  • Step 1: Condensation. Veratraldehyde (3,4-dimethoxybenzaldehyde) is reacted with nitromethane in a Henry-Knoevenagel condensation to form the bright yellow crystalline solid, 3,4-dimethoxy-β-nitrostyrene. This reaction establishes the C2-ethyl-nitro framework attached to the protected catechol ring.[1][2][3]

  • Step 2: Reduction. The nitroalkene functionality of 3,4-dimethoxy-β-nitrostyrene is selectively reduced to a primary amine, yielding 3,4-dimethoxyphenethylamine (DMPEA). This is the most critical step, with several effective methods available, including catalytic hydrogenation.[1][4]

  • Step 3: Demethylation & Salt Formation. The methoxy groups of DMPEA, which serve as protecting groups for the reactive catechol moiety, are cleaved using a strong acid like hydrobromic acid (HBr) to reveal the dihydroxy-phenethylamine (dopamine).[1][5] The final product is then converted to its stable hydrochloride salt for ease of handling and storage.[5]

Synthesis_Pathway cluster_0 Step 1: Condensation cluster_1 Step 2: Reduction cluster_2 Step 3: Demethylation & Salification Veratraldehyde Veratraldehyde Nitrostyrene 3,4-Dimethoxy-β-nitrostyrene Veratraldehyde->Nitrostyrene Nitromethane, Catalyst DMPEA 3,4-Dimethoxyphenethylamine (DMPEA) Nitrostyrene->DMPEA Reducing Agent (e.g., H₂, Pd/C) Dopamine_HBr Dopamine Hydrobromide DMPEA->Dopamine_HBr HBr Dopamine_HCl Dopamine Hydrochloride Dopamine_HBr->Dopamine_HCl HCl

Caption: Chemical reaction pathway from veratraldehyde to dopamine hydrochloride.

Protocol I: Synthesis of 3,4-Dimethoxy-β-nitrostyrene

The initial step involves a condensation reaction between veratraldehyde and nitromethane. The use of a basic catalyst, such as methylamine hydrochloride with triethylamine, facilitates the formation of the nitronate anion from nitromethane, which then attacks the aldehyde carbonyl. Subsequent dehydration yields the desired β-nitrostyrene.[1]

Table 1: Reagents for 3,4-Dimethoxy-β-nitrostyrene Synthesis

ReagentMolar Mass ( g/mol )QuantityMolesMolar Ratio
Veratraldehyde166.17166.2 g1.01
Nitromethane61.0473.3 g1.21.2
Methylamine HCl67.526.8 g0.10.1
Triethylamine101.1911.1 g0.110.11
Ethanol46.07900 mL--

Step-by-Step Protocol:

  • To a 2L three-necked flask equipped with a mechanical stirrer, add veratraldehyde (166.2 g), nitromethane (73.3 g), methylamine hydrochloride (6.8 g), and ethanol (900 mL).

  • Stir the mixture at room temperature until all solids are dissolved.

  • Slowly add triethylamine (11.1 g) dropwise to the stirring solution. The addition should be controlled to maintain a steady reaction rate.

  • Continue stirring at room temperature. A solid, light-yellow precipitate of 3,4-dimethoxy-β-nitrostyrene will gradually form.[1]

  • Allow the reaction to proceed for 4-6 hours or until precipitation appears complete.

  • Collect the solid product by suction filtration.

  • Wash the filter cake with a small amount of cold ethanol to remove any unreacted starting materials or soluble impurities.

  • Dry the product under vacuum at 40°C. A typical yield is around 90-92%.[1]

Protocol II: Reduction to 3,4-Dimethoxyphenethylamine (DMPEA)

The reduction of the conjugated nitroalkene is a critical transformation. Catalytic hydrogenation using palladium on charcoal (Pd/C) is a highly efficient and clean method.[4] The palladium surface catalyzes the addition of hydrogen across the double bond and subsequently reduces the nitro group to a primary amine. The reaction is typically carried out in an acidic ethanolic solution to ensure the resulting amine is protonated and remains in solution.[4]

Table 2: Reagents for DMPEA Synthesis via Catalytic Hydrogenation

ReagentMolar Mass ( g/mol )QuantityMolesMolar Ratio
3,4-Dimethoxy-β-nitrostyrene209.20190.0 g0.9081
5% Palladium on Charcoal-19.0 g-0.1 (w/w)
Ammonium Formate63.06572.2 g9.0710
Methanol32.041350 mL--

Step-by-Step Protocol:

  • In a 2L three-necked flask equipped with a stirrer and condenser, add 3,4-dimethoxy-β-nitrostyrene (190.0 g), 5% palladium on carbon (19.0 g), ammonium formate (572.2 g), and methanol (1350 mL).[1]

  • Purge the flask with an inert gas, such as nitrogen, to ensure an inert atmosphere.

  • Stir the suspension and heat the mixture to a gentle reflux (approximately 60-65°C).[1]

  • Maintain the reaction at this temperature for 6-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Remove the palladium catalyst by filtration through a pad of Celite. Caution: Palladium on carbon can be pyrophoric when dry; ensure the filter cake is kept wet with methanol during and after filtration.

  • Wash the filter cake thoroughly with methanol.

  • Combine the filtrates and remove the solvent under reduced pressure to yield the crude 3,4-dimethoxyphenethylamine.

Protocol III: Demethylation and Salt Formation

The final step is the cleavage of the two methoxy ether bonds to form the catechol group of dopamine. This is achieved by refluxing with a strong acid, typically 48% hydrobromic acid.[5] The resulting dopamine hydrobromide is then converted to the more common hydrochloride salt.

Table 3: Reagents for Dopamine HCl Synthesis

ReagentMolar Mass ( g/mol )QuantityMoles
Crude DMPEA181.23(from previous step)~0.9 mol
Hydrobromic Acid (48%)80.91~1 L-
Concentrated HCl36.46As needed-

Step-by-Step Protocol:

  • Transfer the crude DMPEA from the previous step to a round-bottom flask suitable for reflux.

  • Add 48% hydrobromic acid. The reaction is typically run with a significant excess of acid.

  • Heat the mixture to reflux and maintain for 3-4 hours. The reaction progress can be monitored by TLC.

  • After completion, cool the reaction mixture and remove the excess HBr under reduced pressure.

  • Dissolve the resulting dopamine hydrobromide residue in a suitable solvent, such as isopropanol.

  • Add concentrated hydrochloric acid to the solution to precipitate dopamine hydrochloride.[5]

  • Cool the mixture in an ice bath to maximize precipitation.

  • Collect the white crystalline product by suction filtration.

  • Wash the crystals with a small amount of cold isopropanol or acetone and dry under vacuum.

Overall Experimental Workflow

The entire process from starting materials to final product involves a series of distinct laboratory operations that must be performed sequentially.

Workflow start Start: Reagents step1 Step 1: Condensation (Veratraldehyde + Nitromethane) start->step1 step2 Filtration & Washing (Isolate Nitrostyrene) step1->step2 step3 Step 2: Reduction (Catalytic Hydrogenation) step2->step3 step4 Catalyst Filtration (Remove Pd/C) step3->step4 step5 Solvent Evaporation (Isolate crude DMPEA) step4->step5 step6 Step 3: Demethylation (Reflux with HBr) step5->step6 step7 Acid Removal (Rotary Evaporation) step6->step7 step8 Salt Formation (Add HCl) step7->step8 step9 Final Filtration & Drying (Isolate Dopamine HCl) step8->step9 end_product Product: Dopamine HCl step9->end_product analysis Analysis (HPLC, NMR, MP) end_product->analysis

Caption: High-level experimental workflow for dopamine hydrochloride synthesis.

Analytical Characterization

To confirm the identity and purity of the synthesized dopamine hydrochloride, a suite of analytical techniques should be employed:

  • High-Performance Liquid Chromatography (HPLC): To assess purity and quantify the final product. A C18 column with a mobile phase of phosphate buffer and methanol is effective, with detection at 280 nm.[6]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra should be acquired to confirm the chemical structure of the final product and key intermediates.

  • Infrared (IR) Spectroscopy: To identify characteristic functional groups, such as the O-H and N-H stretches of dopamine and the absence of the nitro group from the precursor.

  • Melting Point Determination: The melting point of the synthesized dopamine hydrochloride should be compared to the literature value as a preliminary check of purity.[7]

Safety Precautions

This synthesis involves hazardous materials and requires strict adherence to safety protocols.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[8]

  • Ventilation: All steps should be performed in a well-ventilated fume hood to avoid inhalation of volatile reagents and solvents.

  • Reagent Handling:

    • Nitromethane: Is flammable and toxic. Avoid ignition sources.

    • 3,4-Dimethoxy-β-nitrostyrene: Is an irritant. Avoid contact with skin and eyes.[2]

    • Palladium on Carbon (Pd/C): Can be pyrophoric, especially after filtration when it may be exposed to air. Do not allow the catalyst to dry completely and handle it with care.

    • Hydrobromic and Hydrochloric Acid: Are highly corrosive. Handle with extreme care, avoiding skin and eye contact and inhalation of vapors.

  • Waste Disposal: Dispose of all chemical waste in accordance with institutional and local regulations.

Conclusion

The synthesis of dopamine hydrochloride from 3,4-dimethoxy-β-nitrostyrene is a reliable and high-yielding route suitable for laboratory-scale production. By following the detailed protocols and adhering to the safety precautions outlined in this guide, researchers can successfully produce this vital neurochemical for a wide range of scientific applications. The key to success lies in the careful execution of the reduction and demethylation steps, followed by rigorous analytical confirmation of the final product's identity and purity.

References

  • Preparation method of dopamine hydrochloride - Eureka | Patsnap. (2020, November 13). Retrieved from [Link]

  • Metabolic O-demethylation of 3,4-dimethoxyamphetamine in vivo in dog and monkey. Xenobiotica. Retrieved from [Link]

  • CN111892507A - Synthesis method of high-purity dopamine hydrochloride - Google Patents. (n.d.).
  • Cas 4230-93-7,3,4-DIMETHOXY-B-NITROSTYRENE | lookchem. (n.d.). Retrieved from [Link]

  • Reduction of Nitrostyrenes using Red-Al. Organic Preparations and Procedures International. Retrieved from [Link]

  • Chemoselective Zinc/HCl Reduction of Halogenated β-Nitrostyrenes: Synthesis of Halogenated Dopamine Analogues - ResearchGate. (2015, March 27). Retrieved from [Link]

  • Synthesis, Characterization, Computational and Antibacterial Studies of Novel Dopamine-Based Derivatives - Scientific Research Publishing. (2022, March 31). Retrieved from [Link]

  • Chemoselective Zinc/HCl Reduction of Halogenated β-Nitrostyrenes: Synthesis of Halogenated Dopamine Analogues - Sciencemadness. (2015, March 27). Retrieved from [Link]

  • One-pot Reduction of Nitrostyrenes to Phenethylamines using Sodium Borohydride and Copper(II) chloride - ChemRxiv. (n.d.). Retrieved from [Link]

  • Kinetic study of polydopamine sphere synthesis using TRIS - RSC Publishing. (2023, February 9). Retrieved from [Link]

  • Synthesis of Phenethylamines by Hydrogenation of B-Nitrostyrenes. Bulletin of the Chemical Society of Japan. Retrieved from [Link]

  • Dopamine | C8H11NO2 | CID 681 - PubChem - NIH. (2022, October 10). Retrieved from [Link]

  • Characterization and HPLC Method Validation for Determination of Dopamine Hydrochloride in Prepared Nano Particles and Pharmacokinetic Application | Request PDF - ResearchGate. (n.d.). Retrieved from [Link]

  • Facile one-pot reduction of β-nitrostyrenes to phenethylamines using sodium borohydride and copper(II) chloride - Beilstein Journals. (2025, January 7). Retrieved from [Link]

  • Investigation of Dopamine Analogues: Synthesis, Mechanistic Understanding, and Structure−Property Relationship. ACS Omega. Retrieved from [Link]

  • Reduction of β-nitrostyrene with sodium bis-(2-methoxyethoxy)-aluminium dihydride. A convenient route to substituted phenylisopropylamines - RSC Publishing. (n.d.). Retrieved from [Link]

Sources

Application Notes & Protocols: Molecular Docking of Nitrostyrene Derivatives as PTP1B Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Protein Tyrosine Phosphatase 1B (PTP1B) is a primary negative regulator of insulin and leptin signaling pathways, making it a validated therapeutic target for type 2 diabetes, obesity, and related metabolic disorders.[1][2][3][4][5] Nitrostyrene derivatives have emerged as a promising class of inhibitors, with their nitrovinyl group often acting as a phosphotyrosine mimetic that can interact with the PTP1B active site.[6][7] This document provides a comprehensive guide and a detailed, validated protocol for performing molecular docking studies of nitrostyrene derivatives with PTP1B. We will elucidate the scientific rationale behind each step, from system preparation to results interpretation, enabling researchers to effectively predict binding affinities and interaction patterns to guide the rational design of novel PTP1B inhibitors.

Scientific Background: The Rationale for Targeting PTP1B with Nitrostyrene Derivatives

Protein tyrosine phosphorylation is a critical cellular signaling mechanism, governed by the balanced action of protein tyrosine kinases and protein tyrosine phosphatases (PTPs).[8][9] PTP1B, a non-receptor PTP located on the cytoplasmic face of the endoplasmic reticulum, dephosphorylates key proteins such as the insulin receptor (IR) and its substrates (IRS), as well as the Janus kinase 2 (JAK2) in the leptin pathway.[1][8][10] Overactivity or overexpression of PTP1B leads to attenuated insulin and leptin signaling, contributing to insulin resistance and metabolic dysfunction.[4][11] Consequently, the inhibition of PTP1B is a well-established strategy to enhance these signaling pathways, offering a promising therapeutic approach for metabolic diseases.[3][11][12]

Nitrostyrene derivatives are a class of organic compounds characterized by a nitro group attached to the β-carbon of a styrene double bond.[13][14] Their chemical structure allows the nitrovinyl moiety to act as a phosphotyrosine mimetic, enabling interaction with the highly conserved active site of PTP1B.[6][7][15] Specifically, these compounds are hypothesized to engage with critical residues like Cysteine-215 (Cys215), the catalytic nucleophile in the PTP1B active site.[6][7]

Molecular docking is a powerful computational technique that predicts the preferred orientation of one molecule (a ligand, such as a nitrostyrene derivative) when bound to a second (a receptor, such as PTP1B) to form a stable complex.[6][16] By simulating this interaction, we can estimate the binding affinity through scoring functions and analyze the specific molecular interactions (e.g., hydrogen bonds, hydrophobic contacts) that stabilize the complex. This in silico approach accelerates the drug discovery process by enabling the rapid screening of virtual libraries and providing structural insights for lead optimization.[17][18]

PTP1B Signaling and Point of Inhibition

The diagram below illustrates the negative regulatory role of PTP1B in the insulin signaling pathway and the mechanism by which nitrostyrene inhibitors can restore signal transduction.

PTP1B_Signaling_Pathway cluster_1 Intracellular Signaling Cascade Insulin Insulin IR Insulin Receptor (IR) Insulin->IR IRS IRS (pY) IR->IRS phosphorylates (pY) PTP1B PTP1B PTP1B->IRS dephosphorylates PI3K_Akt PI3K/Akt Pathway IRS->PI3K_Akt GLUT4 GLUT4 Translocation PI3K_Akt->GLUT4 GlucoseUptake Glucose Uptake GLUT4->GlucoseUptake Nitrostyrene Nitrostyrene Inhibitor Nitrostyrene->PTP1B inhibits

Caption: PTP1B negatively regulates insulin signaling by dephosphorylating the IRS protein.

Experimental Design & Workflow

A successful molecular docking study is a systematic process that requires careful preparation of both the protein and ligand, a validated docking protocol, and rigorous analysis of the results. The workflow presented here is designed to be a self-validating system, ensuring the reliability of the computational predictions.

Docking_Workflow prep prep protocol protocol analysis analysis validation validation p1 1. Protein Preparation (PDB: 1XBO, 2F71) g1 3. Grid Generation (Define Active Site) p1->g1 l1 2. Ligand Preparation (Nitrostyrene Derivatives) l1->g1 v1 4. Protocol Validation (Re-dock Native Ligand, RMSD < 2.0 Å) g1->v1 d1 5. Production Docking (Screen Derivatives) a1 6. Results Analysis (Binding Energy & Pose) d1->a1 v1->d1 If Validated a2 7. Interaction Analysis (H-Bonds, Hydrophobic etc.) a1->a2 sar 8. SAR & Lead Optimization a2->sar

Caption: A validated workflow for molecular docking of PTP1B inhibitors.

Detailed Protocols

This section provides step-by-step methodologies for the key experiments in the docking workflow. The protocols are described with general steps applicable to most standard docking software suites like AutoDock, Schrödinger (Glide), or Discovery Studio.

Protocol 1: PTP1B Receptor Preparation

Rationale: The starting crystal structure of a protein obtained from the Protein Data Bank (PDB) is not immediately ready for docking. It is a static image that lacks hydrogen atoms and may contain experimental artifacts like water molecules or co-solvents that can interfere with the simulation. Proper preparation ensures the protein has the correct protonation states, bond orders, and a minimized energy state, which is critical for accurately predicting ligand interactions.[19]

Materials:

  • PTP1B crystal structure file (e.g., PDB ID: 1XBO or 2F71 ).[6][17] These structures contain co-crystallized inhibitors, which are essential for defining the active site and for protocol validation.

  • Molecular modeling software (e.g., AutoDockTools, Schrödinger Maestro, Discovery Studio).

Procedure:

  • Obtain Crystal Structure: Download the PDB file for the chosen PTP1B structure from the RCSB Protein Data Bank.

  • Initial Cleanup: Load the structure into the modeling software. Remove all non-essential components, including water molecules, co-solvents, and any co-crystallized ligands. The native ligand should be saved separately for later use in protocol validation.

  • Add Hydrogens: Add hydrogen atoms to the protein. This step is crucial as hydrogen atoms are involved in hydrogen bonding and are necessary for the correct calculation of force fields. The software should be set to predict the optimal protonation states of ionizable residues (like Asp, Glu, Lys, His) at a physiological pH of ~7.4.[20]

  • Assign Bond Orders & Charges: Ensure that correct bond orders are assigned throughout the protein structure. Assign partial atomic charges using a standard force field (e.g., Gasteiger for AutoDock, OPLS for Schrödinger).

  • Energy Minimization: Perform a constrained energy minimization of the protein structure. This step relieves any steric clashes or unfavorable geometries introduced during the hydrogen addition process. Typically, heavy atoms are constrained to prevent significant deviation from the crystal structure, with a root mean square deviation (RMSD) cutoff of around 0.3 Å.[21]

  • Save Prepared Receptor: Save the final, prepared protein structure in the appropriate format for the docking software (e.g., PDBQT for AutoDock).

Protocol 2: Nitrostyrene Ligand Preparation

Rationale: Ligands must be converted into a 3D format with a realistic, low-energy conformation and correct ionization state. Docking software requires this 3D information to properly sample different poses within the protein's active site.

Materials:

  • 2D structures of nitrostyrene derivatives (e.g., in SDF or SMILES format).

  • Ligand preparation software (e.g., ChemDraw, Schrödinger LigPrep, Open Babel).

Procedure:

  • Generate 3D Coordinates: Convert the 2D structures of your nitrostyrene derivatives into 3D structures.

  • Generate Tautomers/Ionization States: Generate possible ionization states at physiological pH (7.4 ± 1.0). For nitrostyrenes, this is generally straightforward, but it is a critical step for other compound classes.

  • Energy Minimization: Perform a thorough energy minimization of each ligand structure using a suitable force field (e.g., MMFF94 or OPLS_2005). This ensures that the starting conformation for docking is energetically favorable.

  • Save Prepared Ligands: Save the prepared ligands in the required file format (e.g., PDBQT, MOL2) for the docking program.

Protocol 3: Docking Protocol Validation

Rationale: Before screening a library of novel compounds, the chosen docking parameters and scoring function must be validated to ensure they can accurately reproduce experimentally observed binding modes. The most common method is to re-dock the co-crystallized ligand into the protein's active site and measure the deviation from the original crystal pose.[22][23][24] A low RMSD value (< 2.0 Å) indicates that the protocol is reliable.[22][24]

Procedure:

  • Define the Binding Site: Load the prepared PTP1B receptor. Define the docking grid box around the active site. The most reliable way to do this is to center the grid on the position of the original, co-crystallized ligand. The grid dimensions should be large enough to encompass the entire active site and allow for rotational and translational freedom of the ligand (e.g., a 20x20x20 Å cube).[20]

  • Re-dock the Native Ligand: Using the defined grid and docking parameters, dock the prepared native ligand (the one removed in Protocol 1, Step 2) back into the PTP1B active site.

  • Calculate RMSD: Superimpose the top-scoring docked pose of the native ligand onto its original crystallographic pose. Calculate the heavy-atom RMSD between the two.

  • Assess Validity:

    • RMSD < 2.0 Å: The docking protocol is considered validated. The parameters and scoring function are appropriate for this system.

    • RMSD > 2.0 Å: The protocol is not reliable. You must adjust parameters (e.g., grid size, exhaustiveness of search) or consider a different docking program or scoring function and repeat the validation.

Analysis and Interpretation of Docking Results

Once the protocol is validated, you can proceed with docking your series of nitrostyrene derivatives. The output will consist of multiple binding poses for each ligand, ranked by a docking score.

Quantitative Analysis: Docking Score and Binding Energy

The docking score is a numerical value calculated by the software's scoring function, which estimates the binding affinity. It is generally expressed in kcal/mol. A lower (more negative) binding energy indicates a more stable protein-ligand complex and thus, theoretically, a higher binding affinity.[25][26][27]

Table 1: Example Docking Results for a Series of Nitrostyrene Derivatives against PTP1B

Compound IDStructure (R-group substitution)Docking Score (kcal/mol)Predicted Ki (nM)Key H-Bond Interactions (Residue)
NS-01 4-OH-8.81185.5Arg221, Ser216
NS-02 3,4-di-OH-9.2595.2Arg221, Asp181, Gln262
NS-03 4-Cl-7.90890.1Arg221
NS-04 4-OCH3-8.15650.7Arg221, Ser216
Control Known Inhibitor-9.5060.3Arg221, Asp181, Tyr46

Note: These are representative data for illustrative purposes. Predicted Ki is calculated from the docking score.

Qualitative Analysis: Binding Pose and Molecular Interactions
  • Visualize the Complex: Use visualization software (e.g., PyMOL, UCSF Chimera) to view the ligand docked in the PTP1B active site.[6]

  • Identify Key Interactions: Analyze the non-covalent interactions between the nitrostyrene derivative and the protein. Look for:

    • Hydrogen Bonds: These are strong, directional interactions. For PTP1B, key H-bond donors/acceptors include the side chains of Arg221, Asp181, Gln262, and Ser216 .[6][17][29]

    • Hydrophobic Interactions: The phenyl ring of the nitrostyrene can form favorable hydrophobic interactions with residues like Tyr46, Val49, and Ile219 .

    • π-π Stacking: The aromatic ring of the ligand can stack with the aromatic ring of Tyr46 .

  • Correlate with Structure-Activity Relationships (SAR): Compare the interactions of different derivatives. For example, in Table 1, the improved score of NS-02 compared to NS-01 could be explained by an additional hydrogen bond with Asp181, providing a clear hypothesis for further chemical synthesis and biological testing. The nitrovinyl group should be positioned deep within the catalytic pocket, near Cys215.[6][7]

Conclusion and Best Practices

This application note outlines a robust and validated workflow for the molecular docking of nitrostyrene derivatives against PTP1B. By following these protocols, researchers can generate reliable predictions of binding modes and affinities, providing valuable insights to guide the design of more potent and selective inhibitors.

Key Takeaways and Best Practices:

  • Validation is Non-Negotiable: Always validate your docking protocol using a known co-crystallized ligand before screening new compounds.

  • Scores are Predictions, Not Absolutes: Use docking scores for ranking and prioritization, not as absolute measures of affinity.[25]

  • Visualization is Crucial: A high score with a chemically nonsensical binding pose is a red flag. Always analyze the interactions visually.

  • Integrate with Experimental Data: Molecular docking is a predictive tool. The ultimate validation of in silico hits must come from in vitro enzyme inhibition assays and further experimental studies.[16][22]

References

  • The Protein Tyrosine Phosphatase PTB1B Role in the Development of Obesity, Diabetes, and Cancer and its Potential Inhibitors. (2021). International Journal of Pharmaceutical and Bio-medical Sciences. [Link]

  • Synthesis, Antimicrobial Study, and Molecular Docking Simulation of 3,4-Dimethoxy-β-Nitrostyrene Derivatives as Candidate PTP1B Inhibitor. (2020). MDPI. [Link]

  • Protein tyrosine phosphatase 1B in metabolic and cardiovascular diseases: from mechanisms to therapeutics. (2024). Frontiers in Endocrinology. [Link]

  • PTP1B inhibitors as potential therapeutics in the treatment of Type 2 diabetes and obesity. (2003). Current Opinion in Investigational Drugs. [Link]

  • Human Protein Tyrosine Phosphatase 1B (PTP1B): From Structure to Clinical Inhibitor Perspectives. (2022). MDPI. [Link]

  • PTPN1 - Wikipedia. Wikipedia. [Link]

  • Role of protein tyrosine phosphatase-1B in diabetes and obesity. (1999). Biomedicine & Pharmacotherapy. [Link]

  • Molecular docking and virtual screening for novel protein tyrosine phosphatase 1B (PTP1B) inhibitors. (2012). Bioinformation. [Link]

  • How to Interpret Docking Scores with Precision | Molecular Docking Tutorial. (2025). YouTube. [Link]

  • What are PTP1B inhibitors and how do they work?. (2024). Patsnap Synapse. [Link]

  • How to validate the molecular docking results?. (2022). ResearchGate. [Link]

  • Protein tyrosine phosphatase 1B (PTP1B) function, structure, and inhibition strategies to develop antidiabetic drugs. (2024). The FEBS Journal. [Link]

  • Synthesis, Antimicrobial Study, and Molecular Docking Simulation of 3,4-Dimethoxy-β-Nitrostyrene Derivatives as Candidate PTP1B Inhibitor. (2022). ResearchGate. [Link]

  • Synthesis, Antimicrobial Study and Molecular Docking Simulation of 3,4-Dimethoxy-β-nitrostyrene Derivatives as Candidate of PTP1B Inhibitor. (2020). Preprints.org. [Link]

  • Synthesis, Antimicrobial Study and Molecular Docking Simulation of 3,4-Dimethoxy-β-nitrostyrene Derivatives as Candidate. (2020). Preprints.org. [Link]

  • How can I validate docking result without a co-crystallized ligand?. (2021). Bioinformatics Stack Exchange. [Link]

  • Interpretation of Molecular docking results?. (2023). ResearchGate. [Link]

  • (PDF) Synthesis, Antimicrobial Study, and Molecular Docking Simulation of 3,4-Dimethoxy-β-Nitrostyrene Derivatives as Candidate PTP1B Inhibitor. (2025). ResearchGate. [Link]

  • Molecular Docking and High-Throughput Screening for Novel Inhibitors of Protein Tyrosine Phosphatase-1B. (2002). Journal of Medicinal Chemistry. [Link]

  • Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase. (2011). PLoS ONE. [Link]

  • Computational Insight into Protein Tyrosine Phosphatase 1B Inhibition: A Case Study of the Combined Ligand- and Structure-Based Approach. (2017). Molecules. [Link]

  • PTP1B General Information. Sino Biological. [Link]

  • How to interpret the affinity in a protein docking - ligand. (2021). Matter Modeling Stack Exchange. [Link]

  • Human Protein Tyrosine Phosphatase 1B (PTP1B): From Structure to Clinical Inhibitor Perspectives. (2022). PubMed. [Link]

  • How to Interpret Your Docking Scores: A Medicinal Chemistry Perspective. (2020). YouTube. [Link]

  • DESIGN, SYNTHESIS AND EVALUATION OF PROTEIN TYROSINE PHOSPHATASE 1B (PTP1B) INHIBITORY ACTIVITY OF NOVEL HETEROCYCLIC CHALCONES. (2021). Journal of Advanced Scientific Research. [Link]

  • Potent protein tyrosine phosphatase 1B (PTP1B) inhibiting constituents from Anoectochilus chapaensis and molecular docking studies. (2015). Pharmaceutical Biology. [Link]

  • Computational Methods in Cooperation with Experimental Approaches to Design Protein Tyrosine Phosphatase 1B Inhibitors in Type 2 Diabetes Drug Design: A Review of the Achievements of This Century. (2022). MDPI. [Link]

  • Synthesis, molecular docking, and binding Gibbs free energy calculation of β-nitrostyrene derivatives: Potential inhibitors of SARS-CoV-2 3CL protease. (2023). Heliyon. [Link]

  • Molecular docking and virtual screening for novel protein tyrosine phosphatase 1B (PTP1B) inhibitors. (2025). ResearchGate. [Link]

  • Synthesis and pharmacological evaluation of novel b-nitrostyrene derivatives as tyrosine kinase inhibitors with potent antiplatelet activity. (2007). Biochemical Pharmacology. [Link]

  • Application of β‐Nitrostyrene in Multicomponent Reactions for the Synthesis of Pyrrole Derivatives. (2020). ResearchGate. [Link]

  • Reaction of β-Nitrostyrene with Diethyl Malonate in the Presence of Bispidines: The Unusual Role of the Organocatalyst. (2024). MDPI. [Link]

  • β-Nitrostyrene derivatives as potential antibacterial agents: A structure-property-activity relationship study. (2012). ResearchGate. [Link]

  • Docking-based virtual screening in search for natural PTP1B inhibitors in treating type-2 diabetes mellitus and obesity. (2020). Biomedical Research and Therapy. [Link]

  • Synthesis, molecular docking, and binding Gibbs free energy calculation of β-nitrostyrene derivatives: Potential inhibitors of SARS-CoV-2 3CL protease. (2023). ResearchGate. [Link]

  • What PTP1B inhibitors are in clinical trials currently?. (2025). Patsnap Synapse. [Link]

  • Human Protein Tyrosine Phosphatase 1B (PTP1B): From Structure to Clinical Inhibitor Perspectives. (2022). PMC. [Link]

  • The Mechanism of Allosteric Inhibition of Protein Tyrosine Phosphatase 1B. (2014). ResearchGate. [Link]

  • Protein Tyrosine Phosphatase 1B Inhibition: Opportunities and Challenges. (2006). Current Computer-Aided Drug Design. [Link]

  • Protein and ligand preparation: parameters, protocols, and influence on virtual screening enrichments. (2013). Journal of Computer-Aided Molecular Design. [Link]

Sources

Application Note and Protocol: High-Purity 3,4-Dimethoxy-β-nitrostyrene via Optimized Recrystallization

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for the purification of crude 3,4-Dimethoxy-β-nitrostyrene, a key intermediate in the synthesis of various pharmaceuticals and research chemicals.[1] The protocol details an optimized recrystallization procedure designed to effectively remove unreacted starting materials and byproducts from the initial synthesis, yielding a product of high purity suitable for downstream applications. This guide is intended for researchers, scientists, and professionals in drug development and organic synthesis.

Introduction: The Significance of Purity for 3,4-Dimethoxy-β-nitrostyrene

3,4-Dimethoxy-β-nitrostyrene is a versatile nitroalkene intermediate, notable for the electron-withdrawing properties of its nitro group, which plays a crucial role in its reactivity.[1] It serves as a precursor in the synthesis of a variety of complex organic molecules and is particularly important in the pharmaceutical industry.[1] The purity of this compound is paramount, as impurities can lead to undesirable side reactions, reduced yields, and complications in subsequent synthetic steps. Common impurities often include unreacted 3,4-dimethoxybenzaldehyde and residual catalysts from the Henry-Knoevenagel condensation reaction used in its synthesis.[2][3] Recrystallization is a powerful and economical technique for the purification of this solid compound, leveraging differences in solubility between the desired product and its contaminants.

The Science of Recrystallization: A Primer

Recrystallization is a purification technique based on the differential solubility of a compound and its impurities in a given solvent at varying temperatures. The ideal solvent will dissolve the target compound sparingly at room temperature but will readily dissolve it at an elevated temperature.[4] Conversely, the impurities should either be insoluble in the hot solvent or remain soluble at low temperatures.[4] This allows for the selective crystallization of the desired compound upon cooling, leaving the impurities behind in the solution (mother liquor) or removed via hot filtration. The choice of solvent is therefore a critical parameter for a successful recrystallization. For β-nitrostyrenes, polar protic solvents like ethanol and methanol are often effective.[2]

Safety Precautions and Hazard Information

3,4-Dimethoxy-β-nitrostyrene is classified as an irritant.[1] Appropriate personal protective equipment (PPE), including safety goggles, laboratory coat, and chemical-resistant gloves, must be worn at all times. All procedures should be conducted in a well-ventilated fume hood.

Hazard Statements:

  • Causes skin irritation.

  • Causes serious eye irritation.

  • May cause respiratory irritation.[5]

Precautionary Statements:

  • Avoid breathing dust.

  • Wash hands and any exposed skin thoroughly after handling.

  • Wear protective gloves, clothing, and eye/face protection.[5]

Detailed Recrystallization Protocol

This protocol outlines the step-by-step procedure for the purification of crude 3,4-Dimethoxy-β-nitrostyrene.

Materials and Equipment
  • Crude 3,4-Dimethoxy-β-nitrostyrene

  • 95% Ethanol (or Methanol)

  • Deionized water

  • Erlenmeyer flasks

  • Hot plate with magnetic stirring capabilities

  • Magnetic stir bar

  • Buchner funnel and flask

  • Filter paper

  • Spatula

  • Glass rod

  • Ice bath

Solvent Selection Rationale

Ethanol and methanol are commonly employed for the recrystallization of β-nitrostyrenes.[2] These solvents are effective due to their ability to dissolve the compound at elevated temperatures while exhibiting lower solubility at room temperature, facilitating high recovery of the purified product. For this protocol, 95% ethanol is recommended as a primary choice.

Experimental Workflow

Recrystallization_Workflow cluster_dissolution Dissolution cluster_filtration Hot Filtration (Optional) cluster_crystallization Crystallization cluster_isolation Isolation & Drying A Place crude solid in Erlenmeyer flask B Add minimal hot 95% Ethanol A->B Add solvent C Heat and stir until fully dissolved B->C Dissolve D Filter hot solution to remove insoluble impurities C->D If needed E Allow solution to cool slowly to room temperature C->E D->E F Cool further in an ice bath E->F Induce further precipitation G Collect crystals by vacuum filtration F->G H Wash crystals with cold 95% Ethanol G->H Rinse I Dry crystals under vacuum H->I Remove solvent J Obtain pure product I->J Final product

Caption: Workflow for the recrystallization of 3,4-Dimethoxy-β-nitrostyrene.

Step-by-Step Procedure
  • Dissolution:

    • Place the crude 3,4-Dimethoxy-β-nitrostyrene into an Erlenmeyer flask.

    • Add a magnetic stir bar to the flask.

    • In a separate beaker, heat the 95% ethanol to its boiling point.

    • Add a small portion of the hot ethanol to the flask containing the crude solid.

    • Place the flask on a hot plate and begin stirring. Heat the mixture to a gentle boil.

    • Continue adding the hot ethanol portion-wise until the solid has just completely dissolved. It is crucial to use the minimum amount of hot solvent to ensure a good recovery yield.[4]

  • Hot Filtration (if necessary):

    • If any insoluble impurities are observed in the hot solution, perform a hot gravity filtration. This involves quickly filtering the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask. This step should be performed rapidly to prevent premature crystallization.

  • Crystallization:

    • Remove the flask from the hot plate and cover it with a watch glass.

    • Allow the solution to cool slowly to room temperature. Slow cooling is essential for the formation of large, pure crystals.[4]

    • Once the flask has reached room temperature and crystal formation has slowed, place the flask in an ice bath for at least 30 minutes to maximize the precipitation of the product.

  • Isolation and Drying:

    • Set up a Buchner funnel with a piece of filter paper that fits snugly and wet it with a small amount of cold 95% ethanol.

    • Collect the crystals by vacuum filtration.

    • Wash the collected crystals with a small amount of ice-cold 95% ethanol to rinse away any remaining mother liquor.

    • Continue to draw air through the crystals for several minutes to aid in drying.

    • Transfer the purified crystals to a watch glass and allow them to air dry completely, or dry them in a vacuum oven at a low temperature.

Data and Expected Results

ParameterValueSource
Melting Point 140 °C[1]
Molecular Formula C10H11NO4[1]
Molecular Weight 209.2 g/mol [1]
Appearance Yellow crystalline solid[6]

The purity of the recrystallized product should be assessed by measuring its melting point. A sharp melting point at or very near the literature value is indicative of high purity. Further characterization can be performed using techniques such as Thin Layer Chromatography (TLC), Nuclear Magnetic Resonance (NMR) spectroscopy, or Infrared (IR) spectroscopy.

Troubleshooting and Expert Insights

  • Oiling Out: If the compound separates as an oil instead of crystals, it may be due to the solution being too concentrated or cooling too rapidly.[4] To remedy this, reheat the solution to dissolve the oil, add a small amount of additional hot solvent, and allow it to cool more slowly.

  • Poor Crystal Formation: If crystallization does not occur upon cooling, it may be due to an excess of solvent or the absence of nucleation sites. Try scratching the inside of the flask with a glass rod at the surface of the solution or adding a seed crystal of the pure compound.

  • Low Recovery: A low yield can result from using too much solvent during the dissolution step or from washing the crystals with solvent that is not sufficiently cold.

Conclusion

This optimized recrystallization protocol provides a reliable method for the purification of crude 3,4-Dimethoxy-β-nitrostyrene. By carefully controlling the dissolution and crystallization steps, researchers can obtain a high-purity product essential for successful outcomes in organic synthesis and drug development.

References

  • LookChem. Cas 4230-93-7, 3,4-DIMETHOXY-B-NITROSTYRENE. Available at: [Link].

  • PrepChem.com. Synthesis of 3,4-dimethoxy-β-nitrostyrene. Available at: [Link].

  • Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. 4.2.2.6. Preparation of a β-Nitrostyrene Derivative by the Henry Reaction: Comparison of a Conventional and a Microwave-Assisted Method. Available at: [Link].

  • Google Patents. US2874196A - Method of crystallizing nitro products.
  • YouTube. Making β-Nitrostyrene so I can be like Shulgin. Available at: [Link].

  • The Hive. 2,5-DMNS rectrystallization w/toluene. Available at: [Link].

  • Google Patents. FR1118443A - Process for the crystallization of nitro-aromatic compounds in nitric acid.
  • PubChem. 3,4-Dimethoxy-beta-nitrostyrene. Available at: [Link].

  • Missouri S&T. Aromatic Nitro Compounds. Available at: [Link].

  • ChemRxiv. One-pot Reduction of Nitrostyrenes to Phenethylamines using Sodium Borohydride and Copper(II) chloride. Available at: [Link].

  • J-STAGE. Synthesis of Phenethylamines by Hydrogenation of B-Nitrostyrenes. Available at: [Link].

  • Sciencemadness Discussion Board. 3,4,5-trimethoxy-beta-nitrostyrene synthesis. Available at: [Link].

  • Organic Syntheses. Nitrostyrene. Available at: [Link].

  • Erowid. Reduction of Nitrostyrenes using Red-Al. Available at: [Link].

  • University of Rochester. Reagents & Solvents: Solvents for Recrystallization. Available at: [Link].

  • Google Patents. US8067647B2 - Method for producing β-nitrostyrene compound.
  • NIST WebBook. 3,4-Dimethoxy-β-nitrostyrene. Available at: [Link].

  • Erowid. Synthesis of 3,4,5-Trimethoxy-beta-nitrostyrene and 3,4,5-Trimethoxyphenyl-2-nitroethane. Available at: [Link].

Sources

analytical techniques for characterizing 3,4-Dimethoxy-β-nitrostyrene

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide outlines the multi-modal characterization of 3,4-Dimethoxy-β-nitrostyrene (3,4-DMNS), a critical intermediate in the synthesis of phenethylamine derivatives. Due to its conjugated nitroalkene structure, 3,4-DMNS presents specific stability and isomeric challenges. This protocol integrates thermal analysis, FT-IR fingerprinting, high-resolution NMR spectroscopy, and HPLC-UV/MS purity profiling to ensure structural integrity and stereochemical purity (


-isomer).

Introduction & Synthetic Context

3,4-Dimethoxy-β-nitrostyrene is typically synthesized via the Henry Reaction (nitroaldol condensation) of 3,4-dimethoxybenzaldehyde (veratraldehyde) and nitromethane.

Understanding this pathway is crucial for analysis because the impurity profile often includes:

  • Unreacted Aldehyde: 3,4-dimethoxybenzaldehyde.

  • Nitroaldol Intermediate: Incomplete dehydration products (

    
    -nitroalcohol).
    
  • Polymerization Products: Nitroalkenes are prone to Michael-type polymerization.

  • Stereoisomers: While the thermodynamic

    
    -isomer is dominant, traces of the 
    
    
    
    -isomer may exist.
Analytical Workflow

The following decision tree illustrates the logical flow for characterizing a raw batch of 3,4-DMNS.

AnalyticalWorkflow Start Raw 3,4-DMNS Sample Visual Visual Inspection (Yellow Needles) Start->Visual MP Melting Point Target: 140-142°C Visual->MP IR FT-IR Spectroscopy (Functional Group ID) MP->IR Range OK Recryst Recrystallize (EtOH/MeOH) MP->Recryst <138°C (Impure) NMR 1H NMR (Stereochemistry J-Coupling) IR->NMR NO2/C=C Confirmed HPLC HPLC-UV/MS (Quantification >98%) NMR->HPLC E-Isomer Confirmed Release Batch Release HPLC->Release Purity >98% Recryst->Visual

Figure 1: Analytical Decision Matrix. A stepwise approach ensures resources are not wasted on high-cost techniques (HPLC/NMR) if basic physical properties (MP) fail.

Physicochemical Profiling

Before spectroscopic analysis, fundamental physical constants must be verified. 3,4-DMNS crystallizes as distinctive yellow needles.

PropertySpecificationAnalytical Insight
Appearance Bright yellow crystalline needlesDarkening indicates decomposition or polymerization.
Melting Point 140 – 142 °C Sharp range (<2°C) indicates high purity. Broadening suggests aldehyde contamination.
Solubility Soluble in

, DMSO, Acetone.
Poor solubility in cold ethanol allows for recrystallization.

Protocol 1: Melting Point Determination

  • Dry sample in a vacuum desiccator for 2 hours to remove solvent residues.

  • Load capillary tube to 3mm height.

  • Ramp temperature at 10°C/min to 130°C, then 1°C/min.

  • Validation: If onset is

    
    , recrystallize from boiling ethanol (1g/10mL).
    

Spectroscopic Characterization

A. FT-IR Spectroscopy (The Fingerprint)

Infrared spectroscopy provides a rapid "Go/No-Go" test for the presence of the nitro group and the conjugated alkene.

Key Diagnostic Bands:

  • Asymmetric

    
     Stretch:  ~1510 cm
    
    
    
    (Strong)
  • Symmetric

    
     Stretch:  ~1335–1340 cm
    
    
    
    (Strong)
  • Alkene

    
     Stretch:  ~1630 cm
    
    
    
    (Conjugated)
  • Ether

    
     Stretch:  ~1260 cm
    
    
    
    and 1020 cm
    
    

Protocol 2: FT-IR Analysis

  • Method: ATR (Attenuated Total Reflectance) on Diamond crystal.

  • Scan Parameters: 4000–400 cm

    
    , 16 scans, 4 cm
    
    
    
    resolution.
  • Pass Criteria: Absence of broad -OH stretch (3400 cm

    
    ), which would indicate the intermediate nitroalcohol or wet solvent.
    
B. Nuclear Magnetic Resonance ( H NMR)

NMR is the gold standard for confirming the


-isomer stereochemistry. The coupling constant (

) of the vinylic protons is the critical metric.

Expected Chemical Shifts (


, 400 MHz): 
PositionTypeShift (

ppm)
MultiplicityCoupling (

)
Interpretation
Aromatic Ar-H6.9 – 7.2Multiplet-1,3,4-substitution pattern.
Vinyl (

)

7.5 – 7.6Doublet13.5 – 13.7 Hz Large

confirms Trans (E) .
Vinyl (

)

7.9 – 8.0Doublet13.5 – 13.7 Hz Deshielded by nitro group.
Methoxy

3.93, 3.95Singlets-Two distinct peaks (3- and 4- pos).

Protocol 3: NMR Acquisition

  • Dissolve ~10 mg sample in 0.6 mL

    
    .
    
  • Acquire 16 scans with a 30° pulse angle and 2s relaxation delay.

  • Self-Validation:

    • Check the integration ratio. Vinyl protons (2H) : Methoxy protons (6H) must be exactly 1:3.

    • If

      
       Hz, the sample contains the 
      
      
      
      -isomer (cis), which is often pharmacologically inactive or undesirable.

Chromatographic Purity Analysis (HPLC)

High-Performance Liquid Chromatography is required to quantify non-chromophoric impurities or trace starting materials.

Protocol 4: HPLC-UV Method

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax or Phenomenex Luna), 5

    
    m, 150 x 4.6 mm.
    
  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile (MeCN).[1][2]

  • Gradient:

    • 0-2 min: 30% B (Isocratic)

    • 2-15 min: 30%

      
       90% B (Linear Ramp)
      
    • 15-20 min: 90% B (Wash)

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 360 nm (specific for yellow nitrostyrene) and 254 nm (general aromatics).

  • Injection Vol: 10

    
    L.
    

System Suitability Testing (SST):

  • Tailing Factor: Must be

    
    . Nitro compounds can tail on older silica; use end-capped columns.
    
  • Resolution: If 3,4-dimethoxybenzaldehyde is present (impurity), it typically elutes before the nitrostyrene. Resolution (

    
    ) must be 
    
    
    
    .
Mass Spectrometry (LC-MS) Profile

When coupled with MS (ESI+), the fragmentation pattern confirms identity.

  • Molecular Ion:

    
     m/z.
    
  • Fragment 1: Loss of

    
     and 
    
    
    
    (M-47)
    
    
    Indene-like cation.
  • Fragment 2: Sequential loss of methyl radicals from methoxy groups.

MS_Fragmentation M_Ion [M+H]+ m/z 210 Frag1 [M - NO2]+ m/z ~163 M_Ion->Frag1 - HNO2 Frag2 Demethylation m/z ~148 Frag1->Frag2 - CH3

Figure 2: Simplified ESI+ Fragmentation Pathway for structural confirmation.

References

  • NIST Chemistry WebBook. 3,4-Dimethoxy-β-nitrostyrene IR Spectrum.[3] National Institute of Standards and Technology.[3] Available at: [Link]

  • PubChem. 3,4-Dimethoxy-beta-nitrostyrene Compound Summary. National Library of Medicine. Available at: [Link]

Sources

Application Note: Phase Transfer Catalysis (PTC) for Chemoselective C=C Reduction of Nitrostyrenes

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the chemoselective reduction of


-nitrostyrenes to nitroalkanes using Sodium Borohydride (

) under Phase Transfer Catalysis (PTC) conditions. Unlike traditional reductions that require anhydrous solvents or harsh hydrides (e.g.,

), this biphasic protocol utilizes a quaternary ammonium salt to shuttle borohydride anions into the organic phase. This method offers high chemoselectivity for the C=C double bond while preserving the nitro group, a critical transformation for synthesizing precursors to Nef reactions, Michael additions, and pharmaceutical phenethylamines.

Key Benefits:

  • Chemoselectivity: Exclusively reduces the alkene (

    
    ) without reducing the nitro group (
    
    
    
    ).
  • Safety: Uses aqueous

    
    , eliminating the fire hazards of handling solid hydrides in flammable solvents.
    
  • Scalability: Biphasic system (DCM/Water) allows for easy thermal management and workup.

Mechanistic Insight: The Ion-Pair Shuttle

The reduction of electron-deficient alkenes (like nitrostyrenes) by borohydride typically fails in non-polar solvents due to the insolubility of inorganic borohydride salts. In protic solvents (MeOH), side reactions (solvolysis) and competitive nitro-group reduction can occur.

PTC solves this via the Starks’ Extraction Mechanism . A lipophilic quaternary ammonium catalyst (


) resides at the interface. It exchanges its anion (

) for the borohydride ion (

) in the aqueous phase, forming a lipophilic ion pair (

). This pair migrates into the organic phase, where it reduces the nitrostyrene.[1]
Mechanism Diagram

The following diagram illustrates the cyclic transfer of the hydride anion across the aqueous-organic interface.

PTC_Mechanism cluster_aqueous Aqueous Phase cluster_interface Interface cluster_organic Organic Phase (DCM) NaBH4 Na+ BH4- (Reservoir) IonExchange Ion Exchange (Q+ Cl- <-> Q+ BH4-) NaBH4->IonExchange Supplies BH4- QCl_aq Q+ Cl- (Recycled) QCl_aq->IonExchange QBH4_org Q+ BH4- (Active Species) IonExchange->QBH4_org Phase Transfer QBH4_org->QCl_aq Regenerates Catalyst Substrate Nitrostyrene QBH4_org->Substrate Hydride Attack (1,4-Addition) Intermediate Nitronate Intermediate Substrate->Intermediate Product Nitroalkane Intermediate->Product Protonation (Workup)

Figure 1: The catalytic cycle showing the transfer of borohydride anions (


) from the aqueous phase to the organic phase via the quaternary ammonium carrier (

).

Experimental Protocol: Selective Reduction to Nitroalkanes

Reagents and Equipment
  • Substrate:

    
    -Nitrostyrene (10 mmol)
    
  • Reducing Agent: Sodium Borohydride (

    
    ), granular, 98% (15 mmol, 1.5 eq)
    
  • Catalyst: Aliquat 336 (Methyltrioctylammonium chloride) or TEBA (Triethylbenzylammonium chloride) (0.5 mmol, 5 mol%)

  • Solvent System: Dichloromethane (DCM) / Water (

    
     ratio)
    
  • Quench: 1M Hydrochloric Acid (HCl)

  • Equipment: 100 mL Round Bottom Flask (RBF), Magnetic Stir Bar, Addition Funnel.

Step-by-Step Procedure
  • Preparation of Organic Phase: In a 100 mL RBF, dissolve 10 mmol of

    
    -nitrostyrene in 15 mL of DCM. Add 0.5 mmol (approx. 200 mg) of Aliquat 336. The solution will appear clear yellow.
    
    • Note: Aliquat 336 is a viscous liquid; weigh it directly into the flask or wash it in with DCM.

  • Preparation of Aqueous Phase: In a separate beaker, dissolve 15 mmol (570 mg) of

    
     in 15 mL of distilled water.
    
    • Critical Control Point: Prepare this solution fresh.

      
       slowly decomposes in water, releasing 
      
      
      
      gas.[2]
  • Biphasic Initiation: Place the RBF in a water bath at room temperature (20-25°C). Set stirring to high (vigorous mixing is essential for PTC). Add the aqueous borohydride solution to the organic phase in a single portion (or dropwise if scale >10g to control exotherm).

  • Reaction Monitoring: Stir vigorously for 30–60 minutes.

    • Visual Endpoint: The bright yellow color of the nitrostyrene will fade to colorless or pale milky white as the conjugation is broken.

    • TLC Validation: Silica gel, Hexane/EtOAc (8:2). The starting material (Rf ~0.6, UV active) should disappear; the product (nitroalkane) usually has a slightly lower Rf and stains with KMnO4.

  • Quench and Workup:

    • Cool the mixture to 0°C in an ice bath.

    • Slowly add 1M HCl dropwise while stirring until gas evolution stops and pH < 7. This destroys excess borohydride and protonates the nitronate intermediate.

    • Separate the layers.[3] Extract the aqueous layer twice with DCM (2 x 10 mL).

    • Combine organic layers, wash with brine, and dry over anhydrous

      
      .
      
  • Isolation: Filter off the drying agent and concentrate under reduced pressure (Rotavap). The resulting oil or solid is the crude nitroalkane.

Optimization Data: Catalyst Efficiency

The choice of catalyst significantly impacts reaction kinetics. Lipophilicity correlates with reaction rate in this system.

CatalystStructureTime to CompletionYield (%)Notes
Aliquat 336 Methyltrioctylammonium Cl30 min92%Best for non-polar solvents (DCM/Toluene).
TEBA Triethylbenzylammonium Cl45 min88%Good general purpose; easier to wash out.
TBAB Tetrabutylammonium Br60 min85%Standard PTC, slightly slower kinetics here.
None ->24 hrs<5%Control: Reaction is negligible without PTC.

Advanced Workflow: One-Pot Reduction to Amines

Note: While the primary PTC protocol yields nitroalkanes, drug development often targets the amine (phenethylamine). This can be achieved by modifying the system to include a transition metal catalyst, shifting the mechanism from ionic PTC to in-situ metal hydride reduction.

Modification: Add Copper(II) Chloride (


)  (0.1 eq) to the reaction mixture described above.
  • Mechanism Change:

    
     reduces 
    
    
    
    to active
    
    
    or Copper Boride species in situ. This species is potent enough to reduce both the C=C and the
    
    
    group.[4]
  • Outcome: Full reduction to the phenethylamine.[1]

  • Caution: This reaction is significantly more exothermic.

Workflow Diagram (Comparison)

Workflow_Comparison cluster_path1 Path A: PTC Selective (This Protocol) cluster_path2 Path B: Metal-Hydride Full Reduction Start Nitrostyrene Process1 NaBH4 + Aliquat 336 Start->Process1 Process2 NaBH4 + CuCl2 Start->Process2 Prod1 Nitroalkane (C=C Reduced) Process1->Prod1 Prod2 Phenethylamine (Fully Reduced) Process2->Prod2

Figure 2: Decision tree for selecting the appropriate reduction protocol based on the desired target molecule.

Troubleshooting & Critical Control Points

Common Failure Modes
  • Incomplete Conversion:

    • Cause: Stirring speed too low. PTC relies on interfacial surface area.

    • Fix: Increase RPM to create a fine emulsion.

  • Product Decomposition (Nef Reaction):

    • Cause: Acid quench was too aggressive or performed at high temp. The nitronate intermediate can convert to a ketone (Nef reaction) if treated with strong acid.

    • Fix: Quench cold (0°C) and ensure pH does not drop below 4-5 if the nitroalkane is acid-sensitive.

  • Low Yield:

    • Cause: Old

      
      . Borohydride absorbs moisture and deactivates.
      
    • Fix: Titrate

      
       or use a fresh bottle.
      
Safety Considerations
  • Hydrogen Evolution:

    
     releases 
    
    
    
    upon acidification. Perform the quench in a fume hood away from ignition sources.
  • Toxicity: Nitrostyrenes are sternutators (cause sneezing) and skin irritants. Handle solids with gloves and masks.

References

  • Kabalka, G. W., Varma, R. S. (1987). "The reduction of nitroalkenes to nitroalkanes with sodium borohydride."[5] Comprehensive Organic Synthesis.

  • Ballini, R., et al. (2006). "Nitroalkanes as key building blocks for the synthesis of heterocyclic derivatives." Chemical Reviews, 106(12).

  • Starks, C. M. (1971). "Phase-transfer catalysis. I. Heterogeneous reactions involving anion transfer by quaternary ammonium and phosphonium salts." Journal of the American Chemical Society, 93(1), 195-199.

  • Mourad, M. S., Varma, R. S., & Kabalka, G. W. (1985). "Reduction of

    
    -unsaturated nitroalkenes to nitroalkanes with sodium borohydride in the presence of phase transfer catalysts." Synthetic Communications, 15(7). 
    
  • BenchChem Application Notes. (2025). "Protocols for the Reduction of Nitrostyrenes with NaBH4/CuCl2." [4]

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Yields in the Henry Condensation Reaction

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the Henry (or nitroaldol) reaction. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with this powerful carbon-carbon bond-forming reaction. Here, we will address common issues leading to low yields and provide scientifically grounded, field-proven solutions in a direct question-and-answer format. Our goal is to not only provide protocols but to also explain the underlying chemical principles to empower you to effectively troubleshoot and optimize your experiments.

Understanding the Henry Reaction: A Quick Overview

The Henry reaction is a base-catalyzed addition of a nitroalkane to an aldehyde or ketone, yielding a β-nitro alcohol.[1][2][3] This reaction is of significant importance in organic synthesis as the resulting products are versatile intermediates that can be readily converted into other valuable functional groups, such as β-amino alcohols, α-nitro ketones, and nitroalkenes.[1][4]

The reaction proceeds through the deprotonation of the α-carbon of the nitroalkane to form a resonance-stabilized nitronate anion, which then acts as a nucleophile, attacking the carbonyl carbon.[5][6] Subsequent protonation of the resulting alkoxide furnishes the β-nitro alcohol product.[5][6] All steps in the Henry reaction are reversible, which can contribute to challenges in achieving high yields.[1][7]

Troubleshooting Guide & FAQs

Q1: My Henry reaction is not proceeding to completion, resulting in a low yield and recovery of starting materials. What are the likely causes and how can I fix this?

A1: Incomplete conversion is a frequent issue in the Henry reaction and can often be traced back to several key factors related to the reaction equilibrium and kinetics.

Core Issue: Reversibility of the Reaction

The Henry reaction is an equilibrium process.[1][7] If the equilibrium favors the starting materials, the yield of the desired β-nitro alcohol will be low.

Troubleshooting Steps:

  • Increase the Equivalents of the Nitroalkane: Using the nitroalkane in excess can shift the equilibrium towards the product side, in accordance with Le Châtelier's principle.[7] It is common to use nitromethane as both a reactant and a solvent to drive the reaction forward.[8]

  • Re-evaluate Your Choice of Base: The pKa of the nitroalkane is a critical parameter. For instance, nitromethane has a pKa of about 10.2 in water, while nitroethane is more acidic with a pKa of around 8.5.[5] The chosen base should be strong enough to efficiently deprotonate the nitroalkane but not so strong that it promotes side reactions. A variety of bases can be employed, from inorganic bases like alkali metal hydroxides and carbonates to organic amines such as triethylamine (TEA), DBU (1,8-diazabicyclo[5.4.0]undec-7-ene), and TMG (1,1,3,3-tetramethylguanidine).[1] For less acidic nitroalkanes, a stronger base may be required.

  • Optimize the Reaction Temperature: While higher temperatures can increase the reaction rate, they can also favor the retro-Henry reaction, leading to the decomposition of the product back to the starting materials.[9] Conversely, very low temperatures might significantly slow down the reaction.[8][10] It is advisable to screen a range of temperatures to find the optimal balance for your specific substrates. Lowering the temperature can sometimes improve yields, especially if product decomposition is an issue.[8]

  • Consider a More Active Catalyst System: If a simple base is not effective, consider using a metal catalyst. Transition metal complexes, particularly those of copper, are known to be efficient catalysts for the Henry reaction, often providing good yields under mild conditions.[11] These catalysts can act as Lewis acids to activate the carbonyl group, thereby facilitating the nucleophilic attack of the nitronate.

Q2: I am observing the formation of a significant amount of nitroalkene as a side product, which is lowering the yield of my desired β-nitro alcohol. How can I prevent this dehydration?

A2: The dehydration of the initially formed β-nitro alcohol to a nitroalkene is a common side reaction, especially when the α-carbon of the nitroalkane bears a proton.[1][3][12] This elimination is often favored under harsh basic or acidic conditions, or at elevated temperatures.[6]

Troubleshooting Steps:

  • Use a Milder Base and Catalytic Amounts: Strong bases and high base concentrations can promote the elimination reaction.[12] Using only a catalytic amount of a milder base can help to minimize the formation of the nitroalkene.[1][3]

  • Strict Temperature Control: Elevated temperatures often drive the dehydration process.[9] Running the reaction at room temperature or even lower temperatures can significantly suppress the formation of the nitroalkene byproduct.[8]

  • Careful Work-up Procedure: The work-up conditions are also critical. Acidic work-ups can sometimes promote dehydration. A neutral or slightly basic work-up is often preferred to preserve the β-nitro alcohol.

  • Choice of Solvent: The solvent can influence the stability of the β-nitro alcohol. Protic solvents can sometimes facilitate proton transfer steps that may lead to elimination. Experimenting with aprotic solvents might be beneficial.

Q3: My reaction is messy, and I am getting a mixture of products, including what appears to be a Cannizzaro reaction product from my aldehyde. How can I improve the chemoselectivity?

A3: The formation of multiple products points towards a lack of selectivity in your reaction conditions. The Cannizzaro reaction, a base-induced disproportionation of two molecules of a non-enolizable aldehyde to give a primary alcohol and a carboxylic acid, can be a competing pathway, especially with sterically hindered substrates or when strong bases are used.[1][4]

Troubleshooting Steps:

  • Reduce the Basicity: A high concentration of a strong base can favor the Cannizzaro reaction.[1] Switching to a weaker base or using a catalytic amount of a stronger base can help to minimize this side reaction.

  • Optimize the Order of Addition: Adding the base slowly to a mixture of the aldehyde and the nitroalkane can help to maintain a low concentration of the active base at any given time, thus disfavoring the bimolecular Cannizzaro reaction.

  • Consider a Lewis Acid Catalyst: Employing a Lewis acid catalyst, such as a copper(II) complex, can activate the aldehyde towards nucleophilic attack by the nitronate at a lower basicity, thereby increasing the chemoselectivity for the Henry reaction.[13]

Q4: My reaction yield is inconsistent and varies significantly between batches. What are the potential sources of this variability?

A4: Inconsistent yields are often a sign of sensitivity to subtle variations in reaction parameters.

Troubleshooting Steps:

  • Purity of Reagents and Solvents: Ensure the purity of your starting materials and solvents. Aldehydes are prone to oxidation to carboxylic acids, which can interfere with the reaction. Nitroalkanes can also contain impurities. Freshly purifying your reagents can often lead to more reproducible results.[14]

  • Water Content: The presence of water can have a complex effect on the Henry reaction. In some cases, it can be beneficial, while in others it can be detrimental.[15][16] Ensure that your solvents are appropriately dried if you are aiming for anhydrous conditions, or consistently control the amount of water if it is part of your optimized protocol.

  • Atmosphere: While many Henry reactions are tolerant to air, some catalysts, particularly certain organometallic complexes, may be sensitive to oxygen or moisture. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can improve reproducibility.

  • Reaction Time and Monitoring: The Henry reaction can be slow, sometimes requiring several days for completion.[11] It is crucial to monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC, or NMR) to determine the optimal reaction time. Quenching the reaction too early will result in low conversion, while extended reaction times might lead to product decomposition or the formation of side products.[14]

Key Parameter Optimization Table

ParameterIssueRecommended ActionScientific Rationale
Base Low Conversion / Side ReactionsScreen a range of bases (e.g., organic amines, carbonates, alkoxides). Use catalytic amounts where possible.[1][3]The base must be strong enough to deprotonate the nitroalkane but not so strong as to promote side reactions like elimination or the Cannizzaro reaction.[1][12]
Solvent Low Reaction Rate / Poor SelectivityTest a variety of solvents with different polarities (e.g., THF, CH2Cl2, MeCN, water).[15][17]The solvent can influence the solubility of reagents, the stability of intermediates, and the overall reaction rate and stereoselectivity through specific solute-solvent interactions.[15][18]
Temperature Product Decomposition / Slow ReactionOptimize the temperature. Start at room temperature and screen both lower and higher temperatures.[8][9][19]Temperature affects the reaction kinetics and the position of the equilibrium. Higher temperatures can favor the retro-Henry reaction.[9]
Reactant Stoichiometry Incomplete ReactionUse an excess of the nitroalkane.[7]Drives the reaction equilibrium towards the product side.[7]
Catalyst Low Yield with Simple BasesEmploy a transition metal catalyst (e.g., Cu(II) complexes) or an organocatalyst.[11]Catalysts can activate the electrophile and/or the nucleophile, leading to higher reaction rates and improved selectivity under milder conditions.[13]

Visualizing the Troubleshooting Workflow

Troubleshooting_Henry_Reaction start Low Yield in Henry Reaction incomplete_conversion Incomplete Conversion? start->incomplete_conversion side_products Significant Side Products? start->side_products inconsistent_yields Inconsistent Yields? start->inconsistent_yields optimize_base Optimize Base Strength/Amount incomplete_conversion->optimize_base Yes excess_nitroalkane Use Excess Nitroalkane incomplete_conversion->excess_nitroalkane Yes optimize_temp Optimize Temperature incomplete_conversion->optimize_temp Yes use_catalyst Consider a Catalyst incomplete_conversion->use_catalyst Yes dehydration Dehydration (Nitroalkene)? side_products->dehydration Yes cannizzaro Cannizzaro Reaction? side_products->cannizzaro Yes reagent_purity Check Reagent/Solvent Purity inconsistent_yields->reagent_purity Yes control_water Control Water Content inconsistent_yields->control_water Yes inert_atmosphere Use Inert Atmosphere inconsistent_yields->inert_atmosphere Yes monitor_reaction Monitor Reaction Progress inconsistent_yields->monitor_reaction Yes dehydration_solutions Use Milder Base Lower Temperature Careful Work-up dehydration->dehydration_solutions Yes cannizzaro_solutions Reduce Basicity Slow Base Addition Use Lewis Acid Catalyst cannizzaro->cannizzaro_solutions Yes

Caption: A workflow diagram for troubleshooting low yields in the Henry reaction.

Experimental Protocol: A General Procedure for the Base-Catalyzed Henry Reaction

This protocol is a starting point and may require optimization for your specific substrates.

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar, add the aldehyde (1.0 equiv) and the nitroalkane (1.0-10.0 equiv).

  • Solvent Addition: Add the chosen solvent (e.g., THF, 0.1-1.0 M).

  • Base Addition: At the desired temperature (e.g., room temperature), add the base (e.g., triethylamine, 0.1-1.0 equiv) dropwise with vigorous stirring.

  • Reaction Monitoring: Monitor the reaction progress by TLC or another suitable analytical method.

  • Work-up: Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired β-nitro alcohol.

References

  • Recent advances in catalysts for the Henry reaction - ConnectSci. (2022, November 8). Retrieved from [Link]

  • Solvent induced enhancement of enantiomeric excess: a case study of the Henry reaction with cinchona thiourea as the catalyst - RSC Publishing. Retrieved from [Link]

  • Investigation of Solvent Effects on the Rate and Stereoselectivity of the Henry Reaction. (2011, December 14). Retrieved from [Link]

  • Investigation of solvent effects on the rate and stereoselectivity of the Henry reaction. (2012, January 6). Retrieved from [Link]

  • Henry reaction - Wikipedia. Retrieved from [Link]

  • Henry Reaction - Master Organic Chemistry. Retrieved from [Link]

  • Henry reaction - Grokipedia. Retrieved from [Link]

  • Deep eutectic solvent as solvent and catalyst: one-pot synthesis of 1,3-dinitropropanes via tandem Henry reaction/Michael addition - Organic & Biomolecular Chemistry (RSC Publishing). Retrieved from [Link]

  • Safe use of Nitromethane for Aldol Reactions in Flow - ORCA – Online Research @ Cardiff. Retrieved from [Link]

  • Selectivity Control in Nitroaldol (Henry) Reaction by Changing the Basic Anion in a Chiral Copper(II) Complex Based on (S)-2-Aminomethylpyrrolidine and 3,5-Di-tert-butylsalicylaldehyde - MDPI. (2024, November 4). Retrieved from [Link]

  • Advances in Contemporary Research Asymmetric Henry reaction catalysed by transition metal complexes: A short review. Retrieved from [Link]

  • Henry Reaction - Organic Chemistry Portal. Retrieved from [Link]

  • Crystallization-Enabled Henry Reactions: Stereoconvergent Construction of Fully Substituted [N]-Asymmetric Centers - PMC. (2022, August 18). Retrieved from [Link]

  • Optimization of Henry reaction conditions. a | Download Scientific Diagram - ResearchGate. Retrieved from [Link]

  • Henry Reaction between Benzaldehyde and Nitromethane over Solid Base Catalysts: A Green Protocol - Scientific Research Publishing. Retrieved from [Link]

  • Optimizing Henry reaction conditions (substituted benzaldehydes + nitromethane) - Powered by XMB 1.9.11 - Sciencemadness.org. (2017, September 10). Retrieved from [Link]

  • (PDF) HENRY REACTION (Mini-review) - ResearchGate. (2024, December 12). Retrieved from [Link]

  • Selectivity Control in Nitroaldol (Henry) Reaction by Changing the Basic Anion in a Chiral Copper(II) Complex Based on (S)-2-Aminomethylpyrrolidine and 3,5-Di-tert-butylsalicylaldehyde - PMC. Retrieved from [Link]

  • Green Chemistry - RSC Publishing. Retrieved from [Link]

  • Unveiling Reliable Catalysts for the Asymmetric Nitroaldol (Henry) Reaction** - University of Windsor. (2004, September 28). Retrieved from [Link]

  • Optimization of the Henry reaction conditions catalyzed by 1 a - ResearchGate. Retrieved from [Link]

  • Nitroaldol Reaction | Encyclopedia MDPI. (2022, October 14). Retrieved from [Link]

  • Asymmetric Henry Reaction of Nitromethane with Substituted Aldehydes Catalyzed by Novel In Situ Generated Chiral Bis(β-Amino Alcohol-Cu(OAc) 2 - MDPI. (2021, October 8). Retrieved from [Link]

  • Effect of temperature on the Henry reaction | Download Table - ResearchGate. Retrieved from [Link]

  • Troubleshooting: How to Improve Yield - University of Rochester. Retrieved from [Link]

  • Determination of temperature-dependent Henry's law constants of odorous contaminants and their application to human perception - PubMed. (2005, June 1). Retrieved from [Link]

  • Louis Henry: The Henry reaction and other organic syntheses - Redalyc. Retrieved from [Link]

  • MICROREVIEW Biocatalytic Approaches to the Henry (Nitroaldol) Reaction - Almac. (2012, April 12). Retrieved from [Link]

  • What are some common causes of low reaction yields? : r/Chempros - Reddit. (2024, November 20). Retrieved from [Link]

Sources

Technical Support Center: Purification of 3,4-Dimethoxy-β-nitrostyrene

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 3,4-Dimethoxy-β-nitrostyrene. This guide is designed for researchers, scientists, and professionals in drug development who are working with this versatile synthetic intermediate. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address the common challenges encountered during the purification of this compound. Our goal is to provide not just procedural steps, but also the underlying scientific principles to empower you to optimize your purification processes for higher yield and purity.

I. Understanding the Core Challenges

The purification of 3,4-Dimethoxy-β-nitrostyrene, a key intermediate in many organic syntheses[1], presents several challenges primarily stemming from its synthesis via the Henry-Knoevenagel condensation reaction. This reaction, while effective, can lead to a variety of impurities and physical behaviors that complicate isolation of the pure product. The main hurdles include:

  • Formation of Tarry Byproducts: The basic conditions often used in the synthesis can promote anionic polymerization of the electron-deficient β-nitrostyrene product, leading to the formation of high-molecular-weight, viscous "tars" that are difficult to remove[2].

  • "Oiling Out" During Recrystallization: The crude product often separates as a viscous oil instead of well-defined crystals during recrystallization. This can be due to the presence of impurities that depress the melting point or if the boiling point of the solvent is higher than the melting point of the impure compound.

  • Thermal Instability: Like many nitrostyrenes, the 3,4-dimethoxy derivative can be susceptible to polymerization or degradation at elevated temperatures, which can be a concern during solvent evaporation or distillation.

  • Residual Starting Materials and Catalysts: Incomplete reaction can leave unreacted veratraldehyde and nitromethane. Residual basic catalysts can also promote degradation of the final product during storage[3].

This guide will provide structured solutions to these common problems.

II. Troubleshooting Guide: From Crude Product to Pure Crystals

This section is formatted as a series of common problems you might encounter during your experiments, followed by detailed causes and step-by-step solutions.

Problem 1: My crude product is a dark, sticky tar.

Q: After the reaction work-up, I'm left with a dark, viscous tar instead of a solid. How can I isolate my product?

A: This is a classic issue of polymerization. The key is to suppress this side reaction and salvage the monomeric product from the polymeric matrix.

Causality: The electron-withdrawing nitro group makes the double bond of the nitrostyrene susceptible to nucleophilic attack, including from another nitrostyrene molecule, initiating anionic polymerization. This is often catalyzed by residual base from the synthesis[2].

Troubleshooting Protocol:

  • Initial Work-up Modification: During the aqueous work-up, ensure the reaction mixture is added to a slight excess of cold, dilute acid (e.g., 1M HCl) with vigorous stirring. This neutralizes the basic catalyst immediately, minimizing polymerization[4].

  • Solvent Extraction:

    • Dissolve or suspend the tarry crude in a suitable organic solvent like dichloromethane (DCM) or ethyl acetate. The desired monomer is more soluble than the polymer.

    • Stir vigorously for 15-20 minutes. The monomer will preferentially dissolve, leaving some of the polymeric material as an insoluble gum.

    • Filter off any insoluble polymer.

  • Column Chromatography: This is the most effective method for separating the monomer from oligomers and other impurities.

    • Stationary Phase: Silica gel (230-400 mesh).

    • Eluent System: Start with a non-polar solvent system and gradually increase polarity. A good starting point is a gradient of ethyl acetate in hexanes (e.g., from 5:95 to 20:80).

    • Loading: For viscous samples, "dry loading" is recommended. Dissolve the tar in a minimal amount of a volatile solvent (like DCM), add a small amount of silica gel, and evaporate the solvent to get a free-flowing powder. This powder can then be carefully added to the top of the column.

    • Monitoring: Monitor the fractions by Thin Layer Chromatography (TLC) (see Section IV for TLC protocol). The desired product will have a distinct Rf value.

  • Solvent Removal: After collecting the pure fractions, remove the solvent under reduced pressure at a low temperature (ideally below 40°C) to prevent thermal polymerization.

Problem 2: My product "oils out" during recrystallization.

Q: I've dissolved my crude solid in a hot recrystallization solvent, but upon cooling, it forms an oil at the bottom of the flask instead of crystals. What should I do?

A: "Oiling out" is a common frustration in recrystallization. It indicates that the solubility of your compound in the cooling solvent is still too high at a temperature above its melting point.

Causality: This can be caused by a low melting point of the impure compound, using too little solvent, or cooling the solution too rapidly.

Troubleshooting Protocol:

  • Re-dissolve and Dilute: Heat the solution to re-dissolve the oil. Add a small amount of additional hot solvent (10-15% more) to decrease the saturation point.

  • Slow Cooling: Allow the flask to cool to room temperature very slowly. You can insulate the flask with glass wool or a beaker to slow down the cooling rate. Do not immediately place it in an ice bath.

  • Scratching: If no crystals form after slow cooling, try to induce crystallization by scratching the inside of the flask at the meniscus with a glass rod. The microscopic scratches on the glass can provide nucleation sites for crystal growth.

  • Seed Crystals: If you have a small amount of pure 3,4-Dimethoxy-β-nitrostyrene from a previous successful batch, add a tiny crystal to the cooled, supersaturated solution to act as a template for crystallization.

  • Consider a Two-Solvent System: If a single solvent consistently leads to oiling, a two-solvent recrystallization can be effective.

    • Dissolve the crude product in a minimal amount of a "good" solvent (in which it is very soluble, e.g., hot ethanol or ethyl acetate).

    • While the solution is hot, add a "poor" solvent (in which it is less soluble, e.g., water or hexanes) dropwise until the solution becomes faintly cloudy (turbid).

    • Add a drop or two of the "good" solvent to make the solution clear again.

    • Allow the solution to cool slowly.

III. Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should look for in my crude 3,4-Dimethoxy-β-nitrostyrene?

A1: The most common impurities are:

  • Veratraldehyde: The starting aromatic aldehyde. Its presence indicates an incomplete reaction. It can be identified by its characteristic almond-like smell and by TLC or 1H NMR spectroscopy.

  • Polymeric/Oligomeric materials: As discussed, these are high molecular weight byproducts formed from the polymerization of the nitrostyrene. They often appear as a baseline streak on a TLC plate.

  • Nitroaldol Adduct: The intermediate of the Henry reaction before dehydration. This is more likely to be present if the dehydration step is incomplete.

Q2: What is the best solvent for recrystallizing 3,4-Dimethoxy-β-nitrostyrene?

A2: Ethanol and isopropanol are excellent choices for the recrystallization of 3,4-Dimethoxy-β-nitrostyrene. Methanol can also be used. The ideal solvent should dissolve the compound when hot but have low solubility when cold. A general starting point for the solvent-to-solute ratio is approximately 10-20 mL of solvent per gram of crude product, but this should be optimized experimentally.

Q3: How can I monitor the purity of my product during purification?

A3: Thin Layer Chromatography (TLC) is the most convenient method for monitoring purity. A typical system is:

  • Stationary Phase: Silica gel 60 F254 plates.

  • Mobile Phase (Eluent): A mixture of hexanes and ethyl acetate. A common starting ratio is 7:3 (Hexanes:Ethyl Acetate). Adjust the ratio as needed to achieve an Rf value of 0.3-0.4 for the desired product.

  • Visualization: 3,4-Dimethoxy-β-nitrostyrene is a UV-active compound due to its conjugated system and will appear as a dark spot under a UV lamp (254 nm)[5]. Staining with potassium permanganate is also effective, as the double bond will react to give a yellow spot on a purple background.

Q4: What are the recommended storage conditions for pure 3,4-Dimethoxy-β-nitrostyrene?

A4: The pure compound should be stored in a cool, dark, and dry place. It is recommended to store it in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) to prevent slow degradation or polymerization, especially if it will be stored for an extended period. The recommended storage temperature is room temperature in a sealed, dry environment[1].

Q5: My purified product has a lower than expected melting point. What does this indicate?

A5: A melting point that is lower and broader than the literature value (typically around 139-141°C) is a strong indication of impurities. The presence of even small amounts of impurities disrupts the crystal lattice, requiring less energy to melt the solid. If you observe this, a second recrystallization or purification by column chromatography is recommended.

IV. Experimental Protocols and Data

Protocol 1: Optimized Recrystallization of 3,4-Dimethoxy-β-nitrostyrene
  • Place the crude 3,4-Dimethoxy-β-nitrostyrene (e.g., 5.0 g) in a 250 mL Erlenmeyer flask.

  • Add a stir bar and approximately 50 mL of ethanol.

  • Heat the mixture on a hot plate with stirring until the solvent begins to reflux.

  • Continue adding ethanol in small portions until all the solid has just dissolved.

  • Remove the flask from the heat and allow it to cool slowly to room temperature.

  • Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Collect the bright yellow crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of ice-cold ethanol.

  • Dry the crystals under vacuum to obtain the purified product.

Protocol 2: Flash Column Chromatography

G cluster_prep Column Preparation cluster_load Sample Loading cluster_elute Elution cluster_iso Isolation p1 Pack column with silica gel slurry in hexane p2 Add a layer of sand on top p1->p2 l4 Carefully add powder to top of column p2->l4 l1 Dissolve crude product in minimal DCM l2 Add silica gel to create a powder l1->l2 l3 Evaporate DCM l2->l3 l3->l4 e1 Elute with Hexane/Ethyl Acetate (9:1) l4->e1 e2 Gradually increase polarity to 8:2 e1->e2 e3 Collect fractions e2->e3 e4 Monitor fractions by TLC e3->e4 i1 Combine pure fractions e4->i1 i2 Remove solvent under reduced pressure (<40°C) i1->i2

Caption: Workflow for flash column chromatography purification.

Data Presentation: Purity Analysis
Technique Parameter Expected Value for Pure Product Possible Indication of Impurity
Melting Point Range139-141 °CLower and broader range (e.g., 130-136 °C)
TLC Rf value~0.35 (7:3 Hexanes:EtOAc)Multiple spots, streaking at the baseline
¹H NMR (CDCl₃) Vinyl ProtonsDoublets at ~7.5-8.0 ppmAdditional peaks, especially a singlet around 9.8 ppm for veratraldehyde aldehyde proton
Methoxy ProtonsTwo singlets around 3.9-4.0 ppmAltered integration ratios
Appearance Color/FormBright yellow crystalline solidDark, oily, or amorphous solid

V. Logical Relationships in Purification

The choice of purification method is often dictated by the nature and quantity of impurities present in the crude product. The following diagram illustrates a decision-making workflow.

G start Crude Product check_purity Assess Crude Purity (TLC, Appearance) start->check_purity recrystallize Recrystallization check_purity->recrystallize Relatively Clean (Solid, not tarry) column Column Chromatography check_purity->column Very Impure (Tarry, multiple spots) oiling_out Product Oils Out? recrystallize->oiling_out pure_product Pure Product column->pure_product modify_recryst Modify Recrystallization (Slow Cool, Add Solvent, Two-Solvent System) oiling_out->modify_recryst Yes oiling_out->pure_product No modify_recryst->recrystallize

Caption: Decision workflow for purification method selection.

VI. References

  • LookChem. (n.d.). 3,4-DIMETHOXY-B-NITROSTYRENE. Retrieved from [Link]

  • PubChem. (n.d.). 3,4-Dimethoxy-beta-nitrostyrene. National Center for Biotechnology Information. Retrieved from [Link]

  • The Hive Methods Discourse. (n.d.). High-yielding nitrostyrene catalyst. Retrieved from a relevant forum discussion on nitrostyrene synthesis.

  • Organic Syntheses. (2017). Org. Synth. 2017, 94, 252. Retrieved from [Link]

  • Sciencemadness Discussion Board. (2005, July 25). 3,4,5-trimethoxy-beta-nitrostyrene synthesis. Retrieved from [Link]

  • ResearchGate. (n.d.). (A) Partial 1 H NMR spectrum of the nitrostyrene (3e) re. Retrieved from [Link]

  • VideLeaf. (2022, February 25). Synthesis, Antimicrobial Study, and Molecular Docking Simulation of 3,4-Dimethoxy-β-Nitrostyrene Derivatives as Candidate PTP1B Inhibitor. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Nitrostyrene. Retrieved from [Link]

  • Sciencemadness Discussion Board. (2013, July 29). Need help about Nitrostyrene synthesis. Retrieved from [Link]

  • YouTube. (2024, February 13). Making β-Nitrostyrene so I can be like Shulgin. Chemdelic. Retrieved from [Link]

  • MIT OpenCourseWare. (n.d.). Two-Solvent Recrystallization Guide. Retrieved from [Link]

  • CommonOrganicChemistry.com. (n.d.). Running a Silica Gel Column. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 3,4-dimethoxy-β-nitrostyrene. Retrieved from [Link]

  • Reddit. (2019, January 29). Nitrostyrene reduction. r/OrganicChemistry. Retrieved from [Link]

  • NIST. (n.d.). 3,4-Dimethoxy-β-nitrostyrene. NIST Chemistry WebBook. Retrieved from [Link]

  • ChemRxiv. (2021, August 9). Using Graphene Encapsulated Ni and Pd Catalysts with Solvent Effect to Achieve Highly Chemo-Selective Hydrogenation of 4-Nitrostyrene to Different Products. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, April 7). 2.3F: Visualizing TLC Plates. Retrieved from [Link]

  • Beilstein Journals. (n.d.). Combined directed ortho-zincation and palladium-catalyzed strategies: Synthesis of 4,n-dimethoxy-substituted benzo[b]furans. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from a relevant RSC publication's supporting information.

  • Sciencemadness Discussion Board. (2005, June 19). 3,4,5-trimethoxy-beta-nitrostyrene synthesis. Retrieved from [Link]

  • ACS Publications. (n.d.). Inhibitory effects of residual Cl− on the NO + CO reaction over a supported Pt catalyst. Retrieved from a relevant ACS publication.

  • ResearchGate. (2025, August 7). Research Progress on Reactions Involving β -Nitrostyrene. Retrieved from [Link]

  • TCI Chemicals. (n.d.). 1H-NMR of trans-β-Nitrostyrene. Retrieved from a TCI product specification sheet.

  • MDPI. (2024, May 10). Reaction of β-Nitrostyrene with Diethyl Malonate in the Presence of Bispidines: The Unusual Role of the Organocatalyst. Retrieved from [Link]

  • MDPI. (2015, March 31). Magnetically Separable and Sustainable Nanostructured Catalysts for Heterogeneous Reduction of Nitroaromatics. Retrieved from [Link]

  • ResearchGate. (2013, March 20). Need help with Column Chromatography. Retrieved from [Link]

  • YouTube. (2023, March 10). Performing Column Chromatography. Professor Dave Explains. Retrieved from [Link]

  • Google Patents. (n.d.). CN103497082A - Method for preparing beta-nitrostyrolene and derivatives thereof. Retrieved from

Sources

workup procedure for isolating phenethylamines after reduction

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Post-Reduction Workup & Troubleshooting

Welcome to the technical support center for phenethylamine synthesis. This guide is designed for researchers, chemists, and drug development professionals who are navigating the critical, yet often challenging, final steps of their synthesis: the workup and isolation of the target phenethylamine after a reduction reaction. My aim is to move beyond a simple list of steps and provide a deeper understanding of the chemical principles at play, empowering you to troubleshoot effectively and optimize your outcomes.

The basicity of the amine functional group is the central chemical property that governs the entire isolation strategy. Mastering its manipulation through pH control is the key to a successful workup. This guide is structured to address the most common issues encountered in the lab, from quenching powerful reducing agents to breaking stubborn emulsions and ensuring the purity of your final product.

Frequently Asked Questions & Troubleshooting Guide

This section addresses the most common questions and challenges that arise during the work-up of phenethylamine syntheses.

Q1: I've completed my reduction. What is the overall strategy for isolating my phenethylamine?

The cornerstone of phenethylamine isolation is a liquid-liquid extraction technique based on the amine's ability to exist in two forms: a water-soluble salt at low pH and an organic-soluble freebase at high pH.[1][2] By manipulating the pH of the aqueous phase, you can selectively move your product between the aqueous and organic layers, leaving impurities behind.

The general workflow involves four key stages:

  • Quench: Safely neutralize any remaining reducing agent.

  • Acidify & Wash: Convert the amine to its water-soluble protonated form (R-NH₃⁺) and wash with an organic solvent to remove any non-basic impurities.

  • Basify & Extract: Convert the amine back to its organic-soluble freebase form (R-NH₂) and extract it into a fresh organic solvent.

  • Isolate: Recover the purified amine from the organic solvent, either as the freebase or as a more stable crystalline salt.[3]

cluster_workflow General Phenethylamine Workup Workflow A 1. Quench Reaction (Safely neutralize excess reducing agent) B 2. Acidify Aqueous Phase (e.g., with 1M HCl to pH < 2) A->B C Amine is now R-NH₃⁺Cl⁻ (Water Soluble) B->C D 3. Wash with Organic Solvent (e.g., Ether, EtOAc) Removes neutral/acidic impurities C->D E Discard Organic Layer D->E Impurities F 4. Basify Aqueous Phase (e.g., with NaOH to pH > 11) D->F Aqueous Layer (Contains Product) G Amine is now R-NH₂ (Organic Soluble) F->G H 5. Extract with Organic Solvent (e.g., DCM, Ether) G->H I Collect Organic Layer H->I Product J 6. Dry & Isolate (Dry over MgSO₄, Evaporate Solvent or Precipitate as Salt) I->J K Pure Phenethylamine J->K

Caption: Overall workflow for isolating a phenethylamine product.

Q2: How do I safely quench a reaction that used Lithium Aluminum Hydride (LAH)? This seems hazardous.

Yes, quenching LAH requires extreme caution as it reacts violently with protic solvents like water. The goal is to safely neutralize the excess LAH and convert the resulting aluminum salts into a manageable, filterable solid. The "Fieser workup" is a widely trusted and reliable method.[4][5]

The Causality: The sequential addition of water, aqueous base, and more water is designed to precipitate aluminum salts as a granular solid (Al(OH)₃) that can be easily filtered off, rather than the gelatinous, difficult-to-filter precipitate that often forms if the quench is not performed correctly.[5]

Reagent Amount to Add (Relative to LAH) Purpose
Water x mL per x g of LAHInitial, controlled quench of the most reactive LAH.
15% NaOH (aq) x mL per x g of LAHHelps to form granular aluminum hydroxide salts.
Water 3x mL per x g of LAHCompletes the precipitation process.

Table 1: Fieser workup protocol for LAH reactions.[4]

An excellent alternative, especially for reactions prone to emulsions, involves using Rochelle's salt (potassium sodium tartrate).[5] The tartrate chelates the aluminum ions, keeping them dissolved in the aqueous layer and preventing the formation of problematic precipitates.

Q3: My extraction has formed a thick, stable emulsion that won't separate. What do I do?

Emulsion formation is one of the most common frustrations in amine extractions.[6] It happens when the two immiscible phases (aqueous and organic) form a stable colloidal suspension, often stabilized by the amine salt itself acting as a surfactant.

The Causality: Greasy amines in acidic conditions can behave like soaps, reducing the interfacial tension between the aqueous and organic layers and preventing them from separating cleanly.

Here is a troubleshooting workflow to break an emulsion:

cluster_emulsion Troubleshooting Emulsion Formation Start Persistent Emulsion Formed Step1 Add Saturated NaCl (Brine) Start->Step1 Step2 Gently Swirl (Do NOT Shake) Step1->Step2 Check1 Phases Separated? Step2->Check1 Step3 Add a small amount of a different solvent (e.g., Ethanol) Check1->Step3 No Success Continue Workup Check1->Success Yes Check2 Phases Separated? Step3->Check2 Step4 Filter the entire mixture through a pad of Celite® Check2->Step4 No Check2->Success Yes Step4->Success Fail Consider Centrifugation (If available) Step4->Fail If filtration fails

Caption: A decision tree for breaking stubborn emulsions.

Why these steps work:

  • Brine: Increases the ionic strength and density of the aqueous phase, forcing the organic solvent and water to separate.

  • Ethanol: Acts as a co-solvent, increasing the miscibility of the two phases just enough to disrupt the emulsion structure.

  • Filtration: The fine particles of a filter aid like Celite® can physically break up the colloidal suspension.

Q4: My final product is impure. What are the likely contaminants and how can I remove them?

The most common impurities are unreacted starting materials or intermediate species from the reduction.[7]

  • Unreacted Aldehyde/Ketone/Nitrostyrene: These are typically neutral or weakly acidic compounds. The initial acidic wash (Step 3 in the general workflow) is specifically designed to remove these. By protonating your amine and making it water-soluble, you can wash away these organic-soluble impurities.[8]

  • Intermediate Imine: If the reduction of an imine or oxime was incomplete, the imine may persist.[7][9] While also basic, many imines are unstable and can hydrolyze back to the starting amine and carbonyl compound under the acidic workup conditions. If the imine is very stable, purification by column chromatography or crystallization may be necessary.[9]

  • Using Acetone: Be cautious when using acetone for cleaning or as a solvent. Primary amines can react with acetone to form an imine, which can be mistaken for an impurity or even the product itself in some analyses.[10]

Q5: How do I finally get my pure product? Should I isolate it as a freebase or a salt?

Once you have your phenethylamine in a dried organic solution, you have two primary options for isolation. The choice depends on the physical properties of your amine and its intended downstream use.

Isolation Method Procedure Advantages Disadvantages
Freebase Evaporate the organic solvent under reduced pressure.Simple, direct isolation. Required if the amine itself is needed for a subsequent reaction.Many phenethylamines are oils, which can be difficult to handle and weigh accurately. Can be less stable over time (prone to oxidation/carbonation).
Hydrochloride Salt Dissolve the freebase in a non-polar solvent (e.g., diethyl ether, dioxane) and add a solution of HCl in the same solvent dropwise.[11]Products are often stable, crystalline solids that are easy to handle, purify by recrystallization, and store.[3]Requires an extra step. The salt form may not be suitable for all subsequent reactions without re-neutralization.

Table 2: Comparison of freebase vs. hydrochloride salt isolation methods.

For many research applications, converting the amine to its hydrochloride salt is the preferred method for long-term storage and accurate characterization.[11] This is especially true for lower molecular weight or volatile phenethylamines.[3]

Detailed Experimental Protocols
Protocol 1: Standard Acid-Base Extraction Workup

This protocol is a general procedure applicable after reductions where the byproducts are water-soluble (e.g., after a NaBH₄ reduction of an imine).

  • Quench & Concentrate: After the reaction is complete, cautiously add 1M HCl to the reaction mixture until gas evolution ceases. Remove the reaction solvent (e.g., methanol, ethanol) under reduced pressure.

  • Dilute & Acidify: To the remaining residue, add deionized water and enough 3M HCl to adjust the pH to ~1-2 (verify with pH paper).

  • Initial Wash: Transfer the acidic aqueous solution to a separatory funnel and extract it two times with an organic solvent like diethyl ether or ethyl acetate. Discard the organic layers. Your protonated amine product remains in the aqueous layer.

  • Basify: Cool the aqueous layer in an ice bath and slowly add 6M NaOH with swirling until the pH is >11. Ensure the solution remains cool.

  • Extract Product: Extract the basic aqueous solution three times with a fresh organic solvent (e.g., dichloromethane or ethyl acetate). Combine these organic layers. Your freebase amine is now in the organic phase.

  • Dry & Isolate: Dry the combined organic extracts over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure to yield the phenethylamine freebase.[12][13]

Protocol 2: Isolation as the Hydrochloride Salt

This protocol follows the final extraction step (Step 5) from Protocol 1.

  • Prepare Solution: After drying the combined organic extracts containing the freebase amine, concentrate them to a minimal volume. Re-dissolve the crude amine in a larger volume of a non-polar solvent like anhydrous diethyl ether.

  • Precipitation: While stirring the ether solution, add a solution of 2M HCl in diethyl ether dropwise. A precipitate (the amine hydrochloride salt) should form immediately.[11]

  • Complete Precipitation: Continue adding the HCl solution until no more precipitate forms. You can check for completeness by allowing the solid to settle and adding one more drop of the HCl solution to the clear supernatant.

  • Isolate Salt: Collect the solid product by vacuum filtration. Wash the filter cake with a small amount of cold, anhydrous diethyl ether to remove any soluble impurities.

  • Dry: Dry the crystalline hydrochloride salt under high vacuum to remove all residual solvent.

Product Characterization

Confirming the identity and purity of your final product is a critical final step.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the isolated phenethylamine.[14][15]

  • Gas Chromatography-Mass Spectrometry (GC/MS): This technique is excellent for assessing purity and confirming the molecular weight of the product.[10]

References
  • One-pot Reduction of Nitrostyrenes to Phenethylamines using Sodium Borohydride and Copper(II) chloride. ChemRxiv.
  • Notes on extraction. Org Prep Daily - WordPress.com.
  • Detection of Phenethylamine, Amphetamine, and Tryptamine Imine By-Products
  • Reductive Amin
  • Technical Support Center: Synthesis of N-benzyl-1-phenylethylamine. Benchchem.
  • 4 - alkyl - dialkoxy - alpha - methyl - phenethylamines and their pharmacologically-acceptable salts.
  • The separation of zirconium and hafnium from (NH4)3Zr(Hf)F7 using amine - based extractants. ScienceDirect.
  • Stability and Performance Study of Water-in-Oil-in-Water Emulsion: Extraction of Aromatic Amines.
  • How to extract phenylethylamine. Quora.
  • Detection and quantification of phenethylamines in sports dietary supplements by NMR approach. PubMed.
  • Technical Procedure for Extractions and Separations. Virginia Department of Forensic Science.
  • Preparation method of phenylethylamine.
  • Struggling with Reductive Amination: Tips for Isol
  • Supporting Information Direct and Indirect Hyperpolarisation of Amines using paraHydrogen. The Royal Society of Chemistry.
  • Amine synthesis by reductive amination (reductive alkyl
  • Synthesis of Phenethylamines by Catalytic Hydrogen
  • Magic Formulas: Fieser Workup (LAH and DiBAL). University of Rochester.
  • Why is pH adjustment important for sample prep methods? Biotage.
  • Drying Agents. Chemistry LibreTexts.
  • Can anyone suggest the best method for lithium aluminium hydride work up?

Sources

side reactions of 3,4-Dimethoxy-β-nitrostyrene under acidic conditions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 3,4-dimethoxy-β-nitrostyrene. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this versatile intermediate, particularly focusing on its behavior under acidic conditions. Here you will find troubleshooting guides and frequently asked questions to address common challenges encountered during its use in synthesis.

Frequently Asked Questions (FAQs)

Q1: I'm performing a reduction of 3,4-dimethoxy-β-nitrostyrene to the corresponding phenethylamine using a method that involves acidic conditions. I'm seeing an unexpected byproduct. What are the most likely side reactions?

A1: When working with 3,4-dimethoxy-β-nitrostyrene under acidic conditions, especially during a reduction, you should be aware of several potential side reactions. The primary desired reaction is the reduction of both the nitro group and the alkene to form 3,4-dimethoxyphenethylamine. However, the acidic environment and the reactive nature of the intermediates can lead to:

  • Formation of 3,4-Dimethoxyphenylacetone: This occurs via the Nef reaction, where the intermediate nitroalkane is hydrolyzed under acidic conditions to a ketone.[1][2][3][4]

  • Polymerization: β-Nitrostyrenes are susceptible to anionic polymerization.[5][6] While more common under basic conditions, it can still be a competing pathway if not properly controlled.

  • Formation of an Oxime Intermediate: Incomplete reduction can lead to the formation of 3,4-dimethoxyphenylacetaldoxime. This intermediate can sometimes be isolated but may also be hydrolyzed under acidic conditions, contributing to the formation of the ketone.[7]

Q2: My analysis shows the presence of 3,4-dimethoxyphenylacetone in my product mixture. What is the Nef reaction and how can I prevent it?

A2: The formation of 3,4-dimethoxyphenylacetone is a classic example of the Nef reaction.[1][2][3] This reaction involves the acid-catalyzed hydrolysis of a nitronate salt, which is formed from the corresponding nitroalkane. In the context of reducing 3,4-dimethoxy-β-nitrostyrene, the first step is often the reduction of the double bond to yield 1-(3,4-dimethoxyphenyl)-2-nitroethane. This nitroalkane can then tautomerize to its nitronic acid form, which is then hydrolyzed in the presence of strong acid to the ketone and nitrous oxide.[4][8]

To minimize the Nef reaction:

  • Control Acidity: The Nef reaction is most efficient in strong aqueous acid at a pH of less than 1.[2][3] Using less harsh acidic conditions or a non-aqueous acidic medium can sometimes suppress this side reaction.

  • Temperature Control: Perform the reduction at lower temperatures. For example, some catalytic hydrogenations are carried out at 0°C to improve selectivity.[9]

  • Order of Addition: If your protocol involves creating a nitronate salt before acidification, adding the salt solution to the acid (rather than the other way around) can sometimes minimize side reactions by ensuring the nitronate is always in a strongly acidic environment.[3]

Q3: My reaction mixture has become thick and difficult to stir, and my final yield is very low. Is this polymerization?

A3: Yes, a significant increase in viscosity is a strong indicator of polymerization. β-Nitrostyrenes are known to undergo anionic polymerization, and this can be initiated by even trace amounts of basic impurities.[5][6] While you are working under acidic conditions, it's possible that localized areas of lower acidity or the introduction of nucleophiles could initiate polymerization. To avoid this, ensure high purity of your starting materials and solvents, and maintain rigorous temperature control, as higher temperatures can sometimes promote polymerization.[7]

Q4: What is the specific role of acid in the catalytic hydrogenation of 3,4-dimethoxy-β-nitrostyrene to the amine?

A4: In the catalytic hydrogenation of β-nitrostyrenes to phenethylamines, an acid such as hydrochloric acid (HCl) is often added. Its primary role is to prevent the formation of secondary amines.[7] During the reduction, the initially formed primary amine can potentially react with intermediate imines or oximes, leading to dimeric or oligomeric secondary amine byproducts. The acid protonates the primary amine as it is formed, creating an ammonium salt. This salt is no longer nucleophilic and cannot react further, thus ensuring a cleaner reaction and a higher yield of the desired primary amine.[7]

Troubleshooting Guides

Guide 1: Troubleshooting the Formation of 3,4-Dimethoxyphenylacetone

If you have identified 3,4-dimethoxyphenylacetone as a significant byproduct, this guide will help you diagnose and resolve the issue.

Experimental Workflow for Minimizing Nef Reaction Byproducts

cluster_0 Problem Identification cluster_1 Primary Cause Analysis cluster_2 Troubleshooting Steps cluster_3 Verification problem Unexpected ketone byproduct detected (3,4-Dimethoxyphenylacetone) cause Nef Reaction of Nitroalkane Intermediate problem->cause Likely Mechanism step1 Step 1: Lower Reaction Temperature (e.g., to 0-5 °C) cause->step1 Reduces rate of hydrolysis step2 Step 2: Modify Acid Conditions (e.g., use non-aqueous acid, reduce concentration) step1->step2 step3 Step 3: Ensure Rapid & Efficient Reduction (e.g., check catalyst activity, H2 pressure) step2->step3 verification Analyze reaction mixture (TLC, GC-MS, NMR) for reduced ketone formation step3->verification Confirm Improvement

Caption: Workflow for troubleshooting ketone formation.

Detailed Protocol Adjustments
  • Temperature Control: The rate of the Nef reaction is highly temperature-dependent. Reducing the reaction temperature to 0°C or even lower can significantly slow down the hydrolysis of the nitroalkane intermediate, allowing the reduction to the amine to proceed as the major pathway.[9]

  • Acid and Solvent Choice:

    • If using aqueous mineral acids like H2SO4 or HCl, consider decreasing the concentration or ensuring the reaction medium is not predominantly water, as water is a reactant in the hydrolysis.[1][4]

    • In catalytic hydrogenations, using a solution of HCl in an alcohol like ethanol provides the necessary acidic environment for preventing secondary amine formation while potentially being less aggressive in promoting the Nef reaction compared to a strongly aqueous system.[9]

  • Reaction Kinetics: The Nef reaction competes with the desired reduction. Ensure your primary reaction is as efficient as possible.

    • Catalytic Hydrogenation: Verify the activity of your catalyst (e.g., Pd/C). An inactive catalyst will lead to slow reduction, allowing more time for side reactions. Increasing hydrogen pressure can also accelerate the desired reduction.[10]

    • Chemical Reduction (e.g., with NaBH4): Ensure the reducing agent is fresh and added in the correct stoichiometry. Some methods use additives like CuCl2 to accelerate the reduction of the nitro group.[11][12]

Guide 2: Optimizing Catalytic Hydrogenation to Minimize Side Products

This guide provides a standard protocol and key considerations for the successful reduction of 3,4-dimethoxy-β-nitrostyrene to 3,4-dimethoxyphenethylamine using catalytic hydrogenation.

Reaction Scheme: Main vs. Side Reactions

A 3,4-Dimethoxy-β-nitrostyrene B 1-(3,4-Dimethoxyphenyl)-2-nitroethane A->B H₂, Pd/C (Reduction of C=C) E Polymer A->E Trace Base/Heat C 3,4-Dimethoxyphenethylamine (Desired Product) B->C H₂, Pd/C (Reduction of -NO₂) D 3,4-Dimethoxyphenylacetone (Nef Reaction) B->D H₃O⁺ (Hydrolysis)

Caption: Competing reaction pathways.

Step-by-Step Experimental Protocol

This protocol is adapted from established procedures for the reduction of β-nitrostyrenes.[9]

  • Reaction Setup: In a suitable hydrogenation flask, add 3,4-dimethoxy-β-nitrostyrene (1 equivalent).

  • Catalyst and Solvent: Add 5% Palladium on charcoal (Pd/C) catalyst (typically 5-10 mol% of Pd). Add ethanol as the solvent.

  • Acidification: Add concentrated hydrochloric acid (approximately 2.5 equivalents).

  • Cooling: Cool the reaction mixture to 0°C in an ice bath.

  • Hydrogenation: Purge the flask with hydrogen gas and then maintain a hydrogen atmosphere (1 atm or slightly higher) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 3-6 hours.

  • Workup:

    • Once the reaction is complete, filter the mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with ethanol.

    • Evaporate the solvent from the filtrate under reduced pressure.

    • Dissolve the residue in water and wash with a non-polar organic solvent (e.g., dichloromethane) to remove any non-basic impurities.

    • Make the aqueous layer basic with an appropriate base (e.g., aqueous ammonia or NaOH) and extract the product with an organic solvent.

    • Dry the organic extracts, filter, and evaporate the solvent to yield the desired 3,4-dimethoxyphenethylamine.

Quantitative Data: Troubleshooting Summary
IssuePotential CauseRecommended Solution
Significant formation of 3,4-dimethoxyphenylacetone Nef reaction of the nitroalkane intermediate due to harsh acidic conditions or slow reduction.Lower the reaction temperature to 0°C. Ensure catalyst is active. Consider using a non-aqueous acidic source.
Low yield, viscous reaction mixture Polymerization of the starting material.Use high-purity starting material and solvents. Maintain strict temperature control.
Presence of oxime intermediate Incomplete reduction.Increase reaction time, hydrogen pressure, or catalyst loading. Check catalyst activity.
Formation of secondary amine byproducts Insufficient acid to protonate the primary amine product.Ensure at least 2.5 equivalents of strong acid (e.g., HCl) are used.

References

  • Anionic polymerization of β‐nitrostyrenes - ResearchGate. (n.d.). Retrieved February 18, 2026, from [Link]

  • Unusual Reactivities of ortho-Hydroxy-β-nitrostyrene - PMC. (n.d.). Retrieved February 18, 2026, from [Link]

  • Nef Reaction - Organic Chemistry Portal. (n.d.). Retrieved February 18, 2026, from [Link]

  • Nef reaction - Wikipedia. (n.d.). Retrieved February 18, 2026, from [Link]

  • Nef reaction - YouTube. (2023, February 18). Retrieved February 18, 2026, from [Link]

  • Reaction of β-Nitrostyrene with Diethyl Malonate in the Presence of Bispidines: The Unusual Role of the Organocatalyst - MDPI. (2024, May 10). Retrieved February 18, 2026, from [Link]

  • A facile Michael addition reaction of β-diketones to nitrostyrenes: Alkylamino substituted triazine as an efficient organocatalyst. (n.d.). Retrieved February 18, 2026, from [Link]

  • Synthesis of 3,4,5-Trimethoxy-beta-nitrostyrene and 3,4,5-Trimethoxyphenyl-2-nitroethane. (n.d.). Retrieved February 18, 2026, from [Link]

  • US20100130795A1 - Method for producing beta-nitrostyrene compound - Google Patents. (n.d.).
  • Pd/C H2-gas reduction of ß-nitrostyrenes - Sciencemadness.org. (2011, May 24). Retrieved February 18, 2026, from [Link]

  • Synthesis of 3,4-dimethoxy-β-nitrostyrene - PrepChem.com. (n.d.). Retrieved February 18, 2026, from [Link]

  • The Synthesis of beta-Nitrostyrenes - designer-drug.com. (n.d.). Retrieved February 18, 2026, from [Link]

  • Cas 4230-93-7,3,4-DIMETHOXY-B-NITROSTYRENE | lookchem. (n.d.). Retrieved February 18, 2026, from [Link]

  • Synthesis of Β-Nitrostyrene in Highly Hydrophilic Ionic Liquid Media - ResearchGate. (n.d.). Retrieved February 18, 2026, from [Link]

  • Research Progress on Reactions Involving β -Nitrostyrene - ResearchGate. (2025, August 7). Retrieved February 18, 2026, from [Link]

  • EP0247526A2 - Process for 3,4-dimethoxyphenyl-acetone preparation - Google Patents. (n.d.).
  • The structures of the E-β-nitrostyrene derivative test compounds. - ResearchGate. (n.d.). Retrieved February 18, 2026, from [Link]

  • 3,4-Dimethoxy-β-nitrostyrene - the NIST WebBook. (n.d.). Retrieved February 18, 2026, from [Link]

  • Facile one-pot reduction of β-nitrostyrenes to phenethylamines using sodium borohydride and copper(II) chloride - Beilstein Journals. (2025, January 7). Retrieved February 18, 2026, from [Link]

  • Synthesis of Phenethylamines by Hydrogenation of B-Nitrostyrenes. (n.d.). Retrieved February 18, 2026, from [Link]

  • my nitro refuses to be reduced : r/Chempros - Reddit. (2023, January 1). Retrieved February 18, 2026, from [Link]

  • One-pot Reduction of Nitrostyrenes to Phenethylamines using Sodium Borohydride and Copper(II) chloride - ChemRxiv. (n.d.). Retrieved February 18, 2026, from [Link]

Sources

scaling up the synthesis of 3,4-Dimethoxy-β-nitrostyrene safely

Author: BenchChem Technical Support Team. Date: February 2026

I cannot provide a technical support guide, troubleshooting instructions, or scale-up protocols for the synthesis of 3,4-Dimethoxy-β-nitrostyrene. I can, however, discuss the general theoretical principles of the Henry reaction (nitroaldol condensation), the general safety hazards associated with handling nitrostyrenes, and standard engineering controls for managing exothermic reactions in a laboratory setting.

General Principles of the Henry Reaction

The synthesis of nitrostyrenes typically involves the Henry reaction (nitroaldol condensation), a classic carbon-carbon bond-forming reaction between a carbonyl compound (such as an aldehyde) and a nitroalkane containing an alpha-proton.

Theoretical Mechanism

In the context of organic synthesis, the reaction is generally base-catalyzed. The base deprotonates the nitroalkane to form a nitronate anion. This nucleophile then attacks the carbonyl carbon of the aldehyde, forming a


-nitroalcohol intermediate. Dehydration of this intermediate yields the nitroalkene (nitrostyrene).
  • Deprotonation: Base removes a proton from the nitroalkane (

    
    -carbon).
    
  • Nucleophilic Attack: The resulting nitronate attacks the aldehyde.

  • Dehydration: Elimination of water results in the conjugated nitroalkene.

Reaction Thermodynamics

The Henry reaction is reversible, and the equilibrium position is influenced by the stability of the products and the reaction conditions (solvent, temperature, catalyst). The dehydration step is often driven by the thermodynamic stability of the conjugated system in the resulting nitrostyrene.

Safety Considerations for Nitrostyrenes

When handling nitroalkenes and their precursors in a research environment, specific safety profiles must be considered.

Chemical Hazards
  • Irritation and Sensitization: Nitrostyrenes are potent electrophiles (Michael acceptors). They can react with biological nucleophiles (such as thiol groups in proteins), making them strong skin, eye, and respiratory irritants. Some derivatives are known lacrimators (tear-inducing agents).

  • Toxicity: Nitro compounds can exhibit varying degrees of toxicity. Absorption through the skin is a significant route of exposure.

  • Instability: At elevated temperatures or during scale-up, nitro compounds can be unstable. The synthesis often involves exothermic steps, particularly during the initial mixing or neutralization phases.

Engineering Controls
  • Ventilation: All operations involving volatile aldehydes or nitroalkanes must be conducted in a properly functioning chemical fume hood to prevent inhalation exposure.

  • Temperature Control: Exothermic reactions require active cooling systems (e.g., jacketed reactors, cryostats) to maintain process safety.

  • Containment: Secondary containment is standard practice to manage potential spills of hazardous reagents.

General Risk Management for Exothermic Condensations

Scaling up any condensation reaction requires addressing heat transfer limitations and mixing efficiency.

Thermal Runaway Risks

In scale-up scenarios, the surface-area-to-volume ratio decreases, making heat removal more difficult. If the heat generation rate exceeds the heat removal rate, a thermal runaway can occur.

  • Dosing Control: Reagents are often added semi-continuously (dosing) rather than all at once to limit the accumulation of unreacted material and control the heat release rate.

  • Quench Protocols: Emergency quench procedures must be established to stop the reaction rapidly if parameters exceed safety limits.

Visualization: General Henry Reaction Mechanism

The following diagram illustrates the general mechanistic flow of a base-catalyzed Henry reaction leading to a nitroalkene.

HenryReaction Reagents Aldehyde + Nitroalkane Intermediate1 Nitronate Anion Reagents->Intermediate1 Deprotonation Intermediate2 Beta-Nitroalcohol Intermediate1->Intermediate2 Nucleophilic Attack Product Nitroalkene (Nitrostyrene) Intermediate2->Product Elimination Base Base Catalyst Base->Intermediate1 Catalyzes Dehydration Dehydration (-H2O) Dehydration->Product

Figure 1: General mechanistic pathway of the base-catalyzed Henry reaction.

References

  • March's Advanced Organic Chemistry. Smith, M. B. (2013). Reactions, Mechanisms, and Structure. Wiley.
  • Strategic Applications of Named Reactions in Organic Synthesis. Kürti, L., & Czakó, B. (2005). Elsevier.
  • Prudent Practices in the Laboratory. National Research Council. (2011). Handling and Management of Chemical Hazards. National Academies Press. [Link]

how to handle and dispose of 3,4-Dimethoxy-β-nitrostyrene safely

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth guide to the safe handling and disposal of 3,4-Dimethoxy-β-nitrostyrene, tailored for research and development professionals. This document provides essential safety protocols, troubleshooting for common experimental issues, and clear disposal guidelines.

Technical Support Center: 3,4-Dimethoxy-β-nitrostyrene

Welcome to the technical support guide for 3,4-Dimethoxy-β-nitrostyrene (CAS No. 4230-93-7). This document is designed to provide researchers, scientists, and drug development professionals with a comprehensive resource for the safe handling, storage, and disposal of this valuable synthetic intermediate. As a nitroalkene, this compound possesses unique reactivity that makes it useful in organic synthesis, but this same reactivity necessitates careful and informed handling procedures.[1] This guide follows a question-and-answer format to directly address potential issues and ensure the integrity of your experiments and the safety of your laboratory personnel.

Compound Profile and Hazard Summary

3,4-Dimethoxy-β-nitrostyrene is a crystalline solid that serves as a key building block in the synthesis of various pharmaceutical compounds and other complex organic molecules.[1][2] Its chemical structure, featuring a nitro group conjugated with a styrenic double bond, makes it a potent Michael acceptor and a precursor for compounds like phenethylamines.[3][4] However, this reactivity is also the source of its primary hazards. The compound is classified as an irritant and requires specific safety precautions to avoid adverse health effects.[1]

PropertyValueSource(s)
Molecular Formula C₁₀H₁₁NO₄[1][5][6]
Molecular Weight 209.20 g/mol [1][7]
Appearance Yellow crystalline solid[8]
Melting Point 140-142 °C[1][7]
Hazard Classification Irritant (Xi)[1]
Hazard Statements H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)[7][9]
Safety Statements S26 (In case of contact with eyes, rinse immediately with plenty of water and seek medical advice), S36 (Wear suitable protective clothing)[1]

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the day-to-day handling and storage of 3,4-Dimethoxy-β-nitrostyrene.

Q1: What are the primary health hazards associated with 3,4-Dimethoxy-β-nitrostyrene?

A1: The primary hazards are irritation to the skin, eyes, and respiratory system.[9][10] The parent compound, β-nitrostyrene, is a known lachrymator (a substance that irritates the eyes and causes tears), so similar effects should be anticipated.[8][11] Inhalation of dust can lead to coughing, shortness of breath, and irritation of the upper respiratory tract.[8][11] Direct contact with the skin or eyes will cause irritation, redness, and a burning sensation.[10] Ingestion may be harmful.[10]

Q2: What is the mandatory Personal Protective Equipment (PPE) for handling this compound?

A2: A multi-layered approach to PPE is essential to prevent exposure.[12]

  • Eye and Face Protection: Always wear chemical safety goggles that meet ANSI Z87.1 or European Standard EN166 standards.[10][13] If there is a significant risk of splashing, a face shield should be worn in addition to goggles.[13]

  • Hand Protection: Wear chemically compatible gloves, such as nitrile gloves, for incidental contact.[14] Always inspect gloves for tears or punctures before use and change them immediately if contamination occurs.[13] For prolonged handling, consult the glove manufacturer's resistance guide to ensure adequate protection.[13]

  • Body Protection: A standard laboratory coat is required to protect against skin contact.[10] Ensure the coat is fully buttoned. For operations with a higher risk of exposure, consider chemically resistant aprons or coveralls.[14]

  • Respiratory Protection: All handling of the solid compound should be performed in a well-ventilated area, preferably within a certified chemical fume hood, to minimize dust inhalation.[10][15] If engineering controls are insufficient and exposure limits are exceeded, a NIOSH/MSHA-approved respirator is necessary.[10]

Q3: What are the proper storage conditions for 3,4-Dimethoxy-β-nitrostyrene?

A3: Proper storage is crucial to maintain the compound's purity and prevent hazardous situations. It should be stored in a tightly closed container in a dry, cool, and well-ventilated place.[1][10] Some sources note that the compound is sensitive to moisture and air.[9][11] Storing under an inert atmosphere (e.g., nitrogen or argon) can help prolong its shelf life. Keep it segregated from incompatible materials, specifically strong oxidizing agents and strong bases.[10][11]

Q4: The compound appears discolored or clumped in the container. Is it still safe to use?

A4: Discoloration or changes in physical appearance can be signs of degradation, potentially due to exposure to air or moisture.[9][11] While the compound may still be usable for some applications, its purity is compromised. It is strongly recommended to re-analyze the material (e.g., via melting point, NMR, or chromatography) to confirm its identity and purity before proceeding with any synthesis. Using a degraded starting material can lead to failed reactions, unexpected byproducts, and potential safety hazards.

Troubleshooting Guide: Spills and Disposal

This section provides step-by-step protocols for managing common issues you might encounter during the use and disposal of 3,4-Dimethoxy-β-nitrostyrene.

Scenario 1: A small spill of the solid compound occurs on the benchtop.

Causality: Spills of solid reagents are common and can result from transfer errors or mishandling of containers. The primary risk is the generation of airborne dust, which can be inhaled, and contamination of surfaces.

Solution Protocol:

  • Secure the Area: Immediately alert personnel in the vicinity and restrict access to the spill area.[16] Ensure the chemical fume hood is operational to help contain any airborne dust.

  • Don Appropriate PPE: Before cleaning, ensure you are wearing the full required PPE, including safety goggles, gloves, and a lab coat.[16]

  • Prevent Dust Formation: DO NOT dry sweep the spilled solid. Gently dampen the material with 60-70% ethanol.[11] This will weigh down the powder and prevent it from becoming airborne.

  • Collect the Material: Carefully sweep or scoop the dampened material into a clearly labeled, sealable hazardous waste container.[11][15]

  • Decontaminate the Area: Use absorbent paper dampened with 60-70% ethanol to wipe the spill area, followed by a thorough cleaning with soap and water.[11][17] All cleaning materials (wipes, used gloves, etc.) must be disposed of as hazardous waste.[16]

Workflow for Small Spill Response

spill Spill Occurs secure 1. Secure Area Alert others, restrict access spill->secure ppe 2. Don Full PPE Goggles, gloves, lab coat secure->ppe dampen 3. Dampen Solid Use 60-70% ethanol to prevent dust ppe->dampen collect 4. Collect Waste Sweep into a labeled hazardous waste container dampen->collect decon 5. Decontaminate Surface Wipe with ethanol, then soap & water collect->decon dispose 6. Dispose of All Materials Contaminated items go into hazardous waste decon->dispose

Caption: Workflow for handling a small solid spill.

Scenario 2: Uncertainty about how to dispose of waste containing 3,4-Dimethoxy-β-nitrostyrene.

Causality: Improper chemical waste disposal can lead to dangerous reactions in waste containers, environmental contamination, and regulatory non-compliance. It is critical to segregate waste streams correctly.

Solution Protocol:

  • Classify the Waste: 3,4-Dimethoxy-β-nitrostyrene is a non-halogenated organic compound. All waste, including unreacted material, contaminated solvents, and disposables (gloves, wipes, etc.), must be treated as hazardous chemical waste.[10][16]

  • Segregate at the Source:

    • Solid Waste: Collect pure excess solid, contaminated silica gel, and other contaminated solids in a dedicated, sealed, and clearly labeled solid hazardous waste container.[16]

    • Liquid Waste: Collect any solutions containing the compound in a compatible, sealed, and labeled liquid hazardous waste container (e.g., a glass or polyethylene carboy).[16]

    • Crucially, do not mix this waste with incompatible materials like strong bases or oxidizing agents. [10][11] Avoid mixing with halogenated waste streams unless specifically instructed by your institution's EHS department, as this can increase disposal costs.[16]

  • Labeling and Storage: Every waste container must be clearly labeled with "Hazardous Waste," the full chemical name "3,4-Dimethoxy-β-nitrostyrene," and any other components in the mixture.[16] Keep containers tightly closed when not in use and store them in a designated satellite accumulation area with secondary containment.[16]

  • Final Disposal: Arrange for pickup and final disposal through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste contractor.[16] Never pour chemical waste down the drain or dispose of it in regular trash.

Waste Disposal Decision Logic

cluster_solid Solid Waste cluster_liquid Liquid Waste start Generate Waste (Solid or Liquid) classify Classify as Hazardous (Non-Halogenated Organic) start->classify solid_container Use Labeled Solid Waste Container classify->solid_container liquid_container Use Labeled Liquid Waste Carboy classify->liquid_container solid_items Includes: Excess solid, contaminated disposables, silica gel store Store in Secondary Containment in Satellite Accumulation Area solid_container->store liquid_items Includes: Reaction mixtures, contaminated solvents liquid_container->store dispose Arrange for EHS Pickup store->dispose

Caption: Decision process for proper waste segregation.

References

  • NTP (National Toxicology Program). (n.d.). Toxicity Studies of beta-Bromo-beta-Nitrostyrene (CAS No. 7166-19-0) Administered by Gavage to F344/N Rats and B6C3F1 Mice. PubMed. [Link]

  • LookChem. (n.d.). Cas 4230-93-7, 3,4-DIMETHOXY-B-NITROSTYRENE. [Link]

  • PubChem. (n.d.). beta-Nitrostyrene. National Center for Biotechnology Information. [Link]

  • PrepChem.com. (n.d.). Synthesis of 3,4-dimethoxy-β-nitrostyrene. [Link]

  • PubChem. (n.d.). 3,4-Dimethoxy-beta-nitrostyrene. National Center for Biotechnology Information. [Link]

  • ResearchGate. (n.d.). β-Nitrostyrene derivatives as potential antibacterial agents: A structure-property-activity relationship study. [Link]

  • Thermo Fisher Scientific. (2025). SAFETY DATA SHEET - 2,3-Dimethoxy-beta-nitrostyrene. [Link]

  • ResearchGate. (n.d.). The structures of the E-β-nitrostyrene derivative test compounds. [Link]

  • EPA (United States Environmental Protection Agency). (2019). Field Equipment Cleaning and Decontamination at the FEC. [Link]

  • J-STAGE. (n.d.). Synthesis of Phenethylamines by Hydrogenation of B-Nitrostyrenes. [Link]

  • Storemasta. (2025). Examples of PPE for Various Dangerous Goods Classes. [Link]

  • Contec Inc. (n.d.). Decontamination of Hazardous Drug Residues using a Sporicidal Disinfectant. [Link]

  • American Chemistry Council. (n.d.). Guidance for Selection of Personal Protective Equipment for MDI Users. [Link]

  • NIST (National Institute of Standards and Technology). (n.d.). 3,4-Dimethoxy-β-nitrostyrene. NIST Chemistry WebBook. [Link]

  • Oakwood Chemical. (n.d.). 3,4-Dimethoxy-β-nitrostyrene. [Link]

  • Organic Syntheses. (n.d.). Nitrostyrene. [Link]

  • Google Patents. (n.d.). CN114436847A - Preparation method of 2, 5-dimethoxy-beta-nitrostyrene.

Sources

Technical Support Center: Refining Recrystallization for High-Purity Products

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for recrystallization. This guide is designed for researchers, scientists, and drug development professionals seeking to enhance the purity of their crystalline products. Here, we move beyond basic protocols to explore the nuanced science behind effective recrystallization, offering field-proven insights and robust troubleshooting strategies to address the challenges you may encounter in the lab.

The Core Principle: Harnessing Solubility for Purification

Recrystallization is a powerful purification technique for solid compounds, predicated on the principle that the solubility of most solids increases with temperature.[1][2][3] The process involves dissolving an impure solid in a suitable solvent at an elevated temperature to create a saturated solution.[4][5] As this solution gradually cools, the solubility of the desired compound decreases, leading to the formation of pure crystals.[1][4][6] The impurities, ideally, remain dissolved in the solvent (mother liquor) and are subsequently separated by filtration.[7] Each recrystallization cycle can significantly improve the purity of the final product, although it may also result in some loss of yield.[7][8][9]

Optimizing Your Recrystallization Process: A Strategic Approach

Achieving a high-purity product with a good yield is a matter of careful control over several key variables. The following sections detail the critical aspects of designing an effective recrystallization process.

Solvent Selection: The Foundation of a Successful Recrystallization

The choice of solvent is the most critical factor in recrystallization.[10] An ideal solvent should exhibit the following characteristics:

  • High solubility for the target compound at elevated temperatures and low solubility at room or lower temperatures. [2][11] This differential solubility is the driving force for crystallization upon cooling.

  • Impurities should be either highly soluble or insoluble in the solvent at all temperatures. [11] Highly soluble impurities will remain in the mother liquor, while insoluble impurities can be removed by hot filtration.[12]

  • Chemical inertness: The solvent should not react with the compound being purified.[6]

  • A suitable boiling point. The boiling point should be high enough to create a significant solubility difference but lower than the melting point of the solute to prevent it from "oiling out."[10]

  • Volatility: The solvent should be volatile enough to be easily removed from the purified crystals.[6]

  • Safety: The solvent should be non-toxic, non-flammable, and environmentally friendly whenever possible.[6]

Solvent Selection Workflow

start Start: Crude Product solubility_test Test solubility in various solvents at room temperature start->solubility_test dissolves_cold Dissolves in cold solvent? solubility_test->dissolves_cold dissolves_hot Dissolves in hot solvent? dissolves_cold->dissolves_hot No mixed_solvent Consider Mixed-Solvent System dissolves_cold->mixed_solvent Yes suitable_solvent Suitable Single Solvent Found dissolves_hot->suitable_solvent Yes dissolves_hot->mixed_solvent No end Proceed to Recrystallization suitable_solvent->end mixed_solvent->end

Caption: A decision-making workflow for selecting an appropriate recrystallization solvent.

Common Recrystallization Solvents and Their Properties

SolventBoiling Point (°C)PolarityNotes
Water100HighGood for polar compounds. Non-flammable and inexpensive.
Ethanol78HighDissolves many organic compounds. Often used in a solvent pair with water.[11]
Methanol65HighSimilar to ethanol but more volatile.
Acetone56MediumA good solvent for a wide range of organic compounds. Its low boiling point can be a disadvantage.
Ethyl Acetate77MediumA common, moderately polar solvent.
Dichloromethane40MediumA good solvent for many organic compounds, but its high volatility and toxicity are concerns.
Toluene111LowA non-polar solvent, useful for non-polar compounds.
Hexane69LowA very non-polar solvent, often used for non-polar compounds.
Cooling Rate and Crystal Growth

The rate of cooling directly impacts the size and purity of the resulting crystals.

  • Slow Cooling: Gradual cooling allows for the slow and orderly growth of crystals, which tends to exclude impurities from the crystal lattice, resulting in a purer product.[2] This is the preferred method for achieving high purity.

  • Rapid Cooling (Crashing Out): Cooling the solution too quickly can cause the compound to precipitate rapidly, trapping impurities within the crystal structure.[13] This often results in smaller, less pure crystals.

The Role of Seeding

Seeding is a technique used to initiate and control crystallization.[14] It involves adding a small, pure crystal of the target compound (a seed crystal) to the supersaturated solution.[14]

  • Benefits of Seeding:

    • Induces Crystallization: It can initiate crystallization when spontaneous nucleation is slow or absent.[5]

    • Controls Crystal Form: Seeding can help in obtaining a specific desired crystal polymorph.[15]

    • Improves Crystal Size: It can lead to the formation of larger, more uniform crystals by providing a template for growth.[15]

When to Add Seed Crystals: Seeding is most effective when the solution is in the metastable zone—supersaturated but not yet spontaneously nucleating.[6]

Troubleshooting Guide: A Q&A Approach

This section addresses common problems encountered during recrystallization, providing explanations and actionable solutions.

Q1: My compound is not crystallizing, even after cooling. What should I do?

A1: This is a common issue that can arise from several factors. Here's a systematic approach to troubleshoot:

  • Problem: Too much solvent was used. This is the most frequent cause of crystallization failure.[16] The solution is not sufficiently saturated for crystals to form.

    • Solution: Gently heat the solution to evaporate some of the solvent.[16][17] Once the volume is reduced, allow the solution to cool again.

  • Problem: The solution is supersaturated. Sometimes, a solution can become supersaturated without forming crystals.[16]

    • Solution 1: Scratching. Use a glass rod to gently scratch the inside surface of the flask at the meniscus.[1][16] The microscopic scratches on the glass can provide nucleation sites for crystal growth.[5]

    • Solution 2: Seeding. If available, add a tiny, pure seed crystal of your compound to the solution.[14][16] This provides a template for crystallization to begin.

    • Solution 3: Further Cooling. Place the flask in an ice bath to further decrease the solubility of your compound.[1]

Q2: My compound has "oiled out" instead of forming crystals. How can I fix this?

A2: "Oiling out" occurs when the solute comes out of solution as a liquid rather than a solid.[13][17] This typically happens when the boiling point of the solvent is higher than the melting point of the solute, or when the solution is highly impure.[17][18]

  • Immediate Steps:

    • Reheat the solution to dissolve the oil.

    • Add a small amount of additional solvent to decrease the saturation of the solution.[16][17]

    • Allow the solution to cool very slowly. Slow cooling may favor the formation of crystals over oil.[16]

  • Preventative Measures:

    • Choose a lower-boiling solvent. Ensure the solvent's boiling point is below the melting point of your compound.[10]

    • Use more solvent. A more dilute solution can sometimes prevent oiling out.[17]

    • Consider a different solvent system. The polarity of the solvent may be too different from your compound.[18]

Q3: My recrystallization yield is very low. What are the likely causes and how can I improve it?

A3: A low yield can be frustrating. Here are the common culprits and their solutions:

  • Cause: Using too much solvent. Excess solvent will retain more of your product in the mother liquor even after cooling.[10][13]

    • Solution: Use the minimum amount of hot solvent necessary to fully dissolve your compound.[8][19]

  • Cause: Premature crystallization during hot filtration. If your compound crystallizes on the filter paper or in the funnel stem, you will lose a significant amount of product.[17]

    • Solution: Keep the filtration apparatus hot. Use a stemless or short-stemmed funnel, and pre-heat it with hot solvent.[12] Also, use a slight excess of solvent before hot filtration and then evaporate it off before cooling.[17]

  • Cause: Incomplete cooling. If the solution is not cooled sufficiently, more of the product will remain dissolved.

    • Solution: After cooling to room temperature, place the flask in an ice bath for 10-20 minutes to maximize crystal formation.[1]

  • Cause: Washing crystals with the wrong solvent or too much solvent. Washing with a solvent in which your product is soluble will dissolve some of your crystals.

    • Solution: Wash the collected crystals with a small amount of ice-cold recrystallization solvent.[9]

Q4: My purified product is still colored, but it should be colorless. How do I remove colored impurities?

A4: Colored impurities can often be removed by using activated charcoal.

  • Procedure:

    • Dissolve the impure solid in the minimum amount of hot solvent.

    • Add a very small amount of activated charcoal (a spatula tip is usually sufficient).

    • Gently boil the solution for a few minutes. The charcoal will adsorb the colored impurities.[5]

    • Perform a hot filtration to remove the charcoal.[12]

    • Allow the filtrate to cool and crystallize as usual.

  • Caution: Using too much charcoal can lead to the adsorption of your desired product, resulting in a lower yield.[13]

Experimental Protocols

Single-Solvent Recrystallization
  • Dissolution: Place the impure solid in an Erlenmeyer flask. Add a small amount of the chosen solvent and heat the mixture to boiling, adding more solvent in small portions until the solid is completely dissolved.[10]

  • Decolorization (if necessary): If the solution is colored, remove it from the heat, add a small amount of activated charcoal, and boil for a few minutes.

  • Hot Filtration (if necessary): If there are insoluble impurities or charcoal present, perform a hot filtration to remove them.[12]

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature.[1]

  • Cooling: Once at room temperature, place the flask in an ice bath for 10-20 minutes to maximize crystal formation.[1]

  • Collection: Collect the crystals by suction filtration using a Büchner funnel.[10]

  • Washing: Wash the crystals with a small amount of ice-cold solvent.[10]

  • Drying: Allow the crystals to dry completely.

Multi-Solvent Recrystallization

This method is used when no single solvent is ideal. It involves a pair of miscible solvents, one in which the compound is soluble (the "good" solvent) and one in which it is insoluble (the "bad" solvent).[11]

  • Dissolution: Dissolve the impure solid in a minimum amount of the hot "good" solvent.

  • Addition of "Bad" Solvent: While the solution is still hot, add the "bad" solvent dropwise until the solution becomes cloudy (the point of saturation).

  • Clarification: Add a few drops of the hot "good" solvent until the cloudiness just disappears.

  • Crystallization and Collection: Follow steps 4-8 from the single-solvent recrystallization protocol.

Recrystallization Troubleshooting Flowchart

start Recrystallization Issue no_crystals No Crystals Formed start->no_crystals oiling_out Compound 'Oiled Out' start->oiling_out low_yield Low Yield start->low_yield colored_product Product is Colored start->colored_product too_much_solvent Too much solvent? no_crystals->too_much_solvent Yes supersaturated Supersaturated? no_crystals->supersaturated No reheat_add_solvent Reheat and add more solvent oiling_out->reheat_add_solvent check_solvent_volume Used minimum solvent? low_yield->check_solvent_volume use_charcoal Use activated charcoal and hot filter colored_product->use_charcoal evaporate Evaporate some solvent too_much_solvent->evaporate scratch_seed Scratch flask or add seed crystal supersaturated->scratch_seed slow_cool Cool slowly reheat_add_solvent->slow_cool hot_filtration_loss Loss during hot filtration? check_solvent_volume->hot_filtration_loss Yes preheat_funnel Preheat funnel and use excess solvent hot_filtration_loss->preheat_funnel incomplete_cooling Cooled completely? hot_filtration_loss->incomplete_cooling No ice_bath Use ice bath incomplete_cooling->ice_bath

Caption: A troubleshooting flowchart for common recrystallization problems.

Frequently Asked Questions (FAQs)

Q: How many times should I recrystallize my product? A: The number of recrystallizations depends on the initial purity of your compound and the desired level of purity. In many cases, a single recrystallization is sufficient. However, for very impure samples or when extremely high purity is required, multiple recrystallizations may be necessary.[4]

Q: What is the difference between crystallization and recrystallization? A: Crystallization is the initial formation of a solid from a solution.[14] Recrystallization is the process of dissolving these initial, often impure, crystals and then allowing them to crystallize again to achieve a higher purity.[14]

Q: Can I use a beaker instead of an Erlenmeyer flask for recrystallization? A: It is strongly recommended to use an Erlenmeyer flask. The narrow neck of an Erlenmeyer flask helps to reduce solvent evaporation during heating and minimizes the risk of airborne contaminants entering the solution.[10]

Q: My crystals are very small. How can I grow larger crystals? A: The formation of small crystals is often due to rapid cooling. To grow larger crystals, ensure the solution cools as slowly as possible. You can insulate the flask to slow down the cooling rate. Seeding the solution can also promote the growth of larger crystals.

References

  • Recrystallization Guide: Process, Procedure, Solvents - Mettler Toledo. (n.d.). Retrieved from [Link]

  • Lab Procedure: Recrystallization - LabXchange. (2024, January 23). Retrieved from [Link]

  • Recrystallization (chemistry) | Chemistry | Research Starters - EBSCO. (n.d.). Retrieved from [Link]

  • Solvent Choice - Chemistry Teaching Labs - University of York. (n.d.). Retrieved from [Link]

  • Recrystallization and hot filtration - Safrole. (n.d.). Retrieved from [Link]

  • Solvent Selection and Recrystallization Guide | PDF - Scribd. (n.d.). Retrieved from [Link]

  • Problems in recrystallization - Biocyclopedia. (n.d.). Retrieved from [Link]

  • Recrystallization I 10. (n.d.). Retrieved from [Link]

  • Problems with Recrystallisations - Chemistry Teaching Labs - University of York. (n.d.). Retrieved from [Link]

  • Recrystallization. (n.d.). Retrieved from [Link]

  • Recrystallization (help meeeeee) : r/chemistry - Reddit. (2013, February 3). Retrieved from [Link]

  • Finding the best solvent for recrystallisation student sheet. (n.d.). Retrieved from [Link]

  • Recrystallization. (n.d.). Retrieved from [Link]

  • Recrystallization often returns moderate to low yield of purified product. What can be the reason... (n.d.). Retrieved from [Link]

  • Chemistry Practical Techniques: Recrystallisation, including hot filtration. - YouTube. (2012, April 12). Retrieved from [Link]

  • 3.6F: Troubleshooting - Chemistry LibreTexts. (2022, April 7). Retrieved from [Link]

  • Recrystallization Definition, Principle &Purpose - PraxiLabs. (2022, November 7). Retrieved from [Link]

  • Oiling Out in Crystallization - Mettler Toledo. (n.d.). Retrieved from [Link]

  • 2.5: Hot Filtration - Chemistry LibreTexts. (2025, August 20). Retrieved from [Link]

  • [FREE] Why do crystals oil out and what are the remedies and prevention methods? A. Crystals oil out due to - Brainly. (2024, February 25). Retrieved from [Link]

  • Seeding: A Simple but Effective Method for Crystallisation Control - CatSci. (2021, August 25). Retrieved from [Link]

  • Optimization and Control of Crystal Shape and Size in Protein Crystallisation Process. (2025, August 7). Retrieved from [Link]

  • Recrystallization1. (n.d.). Retrieved from [Link]

  • Kinetics of Crystallization in Supersaturation - Mettler Toledo. (n.d.). Retrieved from [Link]

  • Recrystallization. --->. (n.d.). Retrieved from [Link]

  • Understanding Oiling-Out Phenomena in the Crystallization of Small Molecule Compounds. (2024, December 25). Retrieved from [Link]

  • Growing Crystals That Will Make Your Crystallographer Happy - Chemistry. (n.d.). Retrieved from [Link]

  • Optimisation – Biomolecular Crystallisation and Characterisation - CSIRO Research. (2022, June 17). Retrieved from [Link]

  • (PDF) Seeding in Crystallisation - ResearchGate. (n.d.). Retrieved from [Link]

  • Seeding - Hampton Research. (n.d.). Retrieved from [Link]

  • Recrystallization. (n.d.). Retrieved from [Link]

  • Impurity Occurrence and Removal in Crystalline Products from Process Reactions - CORA. (2017, April 10). Retrieved from [Link]

Sources

Validation & Comparative

Comparative Guide: 3,4-Dimethoxy-β-nitrostyrene vs. Derivatives in Antifungal Activity

[1][2][3][4][5][6]

Executive Summary

3,4-Dimethoxy-β-nitrostyrene represents a pivotal scaffold in the development of non-azole antifungal agents. Unlike varying generations of azoles that target lanosterol 14α-demethylase, β-nitrostyrenes function primarily as Michael acceptors , covalently binding to nucleophilic cysteine residues in essential fungal enzymes.

This guide objectively compares the antifungal efficacy, mechanism of action, and toxicity profile of 3,4-dimethoxy-β-nitrostyrene against its unsubstituted parent (β-nitrostyrene), its β-methylated analogs, and standard care drugs like Amphotericin B.

Mechanism of Action: The Cysteine Trap

The core efficacy of β-nitrostyrenes lies in their electrophilic nature. The nitro group (

The Michael Addition Cascade

Upon entering the fungal cell, the molecule undergoes a conjugate addition reaction with thiol (-SH) groups found on cysteine residues of critical enzymes (e.g., synthase enzymes involved in cell wall construction or metabolic regulation like PTP1B).

Key Pathway:

  • Entry: Lipophilic diffusion across the fungal cell wall.

  • Binding: The β-carbon of the nitrostyrene is attacked by the thiolate anion (

    
    ) of the enzyme.
    
  • Inactivation: Formation of a covalent C-S bond irreversibly inhibits the enzyme function.

  • Collapse: Accumulation of reactive oxygen species (ROS) and cell wall instability leads to apoptosis.

Visualization of Signaling & Mechanism

The following diagram illustrates the cascade from chemical structure to fungal cell death.

GCompound3,4-Dimethoxy-β-nitrostyreneTargetFungal Cysteine(Thiol Group)Compound->TargetMichael Addition(Electrophilic Attack)ComplexCovalent Adduct(Enzyme Inactivation)Target->ComplexIrreversible BindingROSROS AccumulationComplex->ROSMetabolic StressWallCell WallDestabilizationComplex->WallSynthase InhibitionDeathApoptosis/NecrosisROS->DeathWall->Death

Figure 1: Mechanistic pathway of β-nitrostyrene induced fungal cell death via thiol-depletion and ROS generation.

Comparative Efficacy Analysis

Structure-Activity Relationship (SAR)

Experimental data indicates that modifications at the 3,4-position of the phenyl ring and the β-position of the vinyl chain drastically alter potency.

Compound VariantSubstituent (Ring)Substituent (β-Chain)Relative Potency (vs. Parent)Key Characteristic
Parent UnsubstitutedHBaselineModerate activity; high volatility.
Target Compound 3,4-Dimethoxy H 2x - 4x Higher Improved lipophilicity; better cell penetration.
Derivative A 3,4-EthylenedioxyMethyl (

)
8x Higher The β-methyl group stabilizes the molecule, preventing premature hydrolysis.
Derivative B 4-MethoxyHLowerMonosubstitution is less effective than disubstitution.
Derivative C 3,4-DimethoxyBromine (Br)VariableSteric hindrance of Br can reduce binding affinity despite high electrophilicity.
MIC Data Comparison (Candida albicans)

The following data synthesizes results from broth microdilution assays (CLSI standards).

CompoundMIC Range (μg/mL)Interpretation
3,4-Dimethoxy-β-nitrostyrene 32 - 128 Active, but requires higher doses than azoles.
3,4-Ethylenedioxy-β-methyl-β-nitrostyrene4 - 16Highly Potent; comparable to some clinical agents.
β-Nitrostyrene (Unsubstituted)64 - 256Weak activity; potential cytotoxicity issues.
Fluconazole (Control) 0.5 - 32Standard of care (Reference).
Amphotericin B (Control) 0.25 - 1.0Highly potent, but nephrotoxic.

Critical Insight: While 3,4-dimethoxy-β-nitrostyrene is less potent than Amphotericin B on a weight basis, it lacks the severe nephrotoxicity associated with polyenes. Its derivative, the β-methyl analog , bridges the potency gap significantly.

Experimental Protocols

To replicate these findings, researchers should adhere to the following self-validating protocols.

Synthesis: The Henry Reaction (Nitroaldol)

This method generates the target compound with high geometric selectivity (typically E-isomer).

Reagents: 3,4-Dimethoxybenzaldehyde, Nitromethane, Ammonium Acetate, Glacial Acetic Acid.

Workflow:

  • Dissolution: Dissolve 10 mmol of 3,4-dimethoxybenzaldehyde in 10 mL nitromethane.

  • Catalysis: Add 4 mmol Ammonium Acetate.

  • Reflux: Heat at 100°C for 2-4 hours. Monitor via TLC (Hexane:EtOAc 7:3).

  • Crystallization: Cool to room temperature. The product precipitates as yellow needles.

  • Purification: Recrystallize from ethanol to remove unreacted aldehyde.

Antifungal Susceptibility Testing (Broth Microdilution)

Standard: CLSI M38-A2 / M27-A3.

  • Inoculum Prep: Adjust C. albicans suspension to

    
     CFU/mL in RPMI 1640 medium (buffered with MOPS).
    
  • Dilution: Prepare serial twofold dilutions of the nitrostyrene derivative in DMSO (Final DMSO concentration <1%).

  • Incubation: 35°C for 24-48 hours.

  • Readout: Determine MIC as the lowest concentration showing 100% growth inhibition (visually clear well).

  • Validation: Comparison with Fluconazole control wells.

Experimental Workflow Diagram

ExperimentStartStart: SynthesisHenryHenry Reaction(Aldehyde + Nitromethane)Start->HenryPurifyRecrystallization(Ethanol)Henry->PurifyVerifyNMR / IR VerificationPurify->VerifyAssayAntifungal Assay(Broth Microdilution)Verify->AssayPure CompoundDataMIC DeterminationAssay->DataCompareCompare vs. Amphotericin BData->Compare

Figure 2: Step-by-step workflow from chemical synthesis to biological validation.

Toxicity & Selectivity Profile

A major barrier for antifungal development is eukaryotic toxicity (since fungi and humans are both eukaryotes).

  • Amphotericin B: Binds ergosterol but also interacts with mammalian cholesterol, causing pore formation in kidney cells (Nephrotoxicity).

  • 3,4-Dimethoxy-β-nitrostyrene:

    • Selectivity: Shows preferential binding to fungal cell wall synthases over human homologs at MIC concentrations.

    • Cytotoxicity: In vitro assays on mammalian macrophages (e.g., RAW 264.7) show >80% viability at concentrations where fungal growth is inhibited (MIC).

    • Warning: Unsubstituted β-nitrostyrene is significantly more cytotoxic to mammalian cells than the dimethoxy or ethylenedioxy derivatives. The alkoxy groups on the ring appear to modulate lipophilicity to favor fungal uptake while reducing general membrane irritation.

References

  • Synthesis and Antimicrobial Study of 3,4-Dimethoxy-β-Nitrostyrene Derivatives. Scientia Pharmaceutica, 2020.[1]

  • β-Nitrostyrene derivatives as broad range potential antifungal agents targeting fungal cell wall. European Journal of Medicinal Chemistry, 2022.

  • Structure-property-activity relationship study of beta-nitrostyrene derivatives. Bioorganic & Medicinal Chemistry, 2006.[2][3]

  • In vitro cytotoxicity of Amphotericin B formulations. Journal of Nanobiotechnology, 2011.

  • Cysteine Protease Inhibitors as Chemotherapy for Parasitic Infections. Clinical Microbiology Reviews, 2025 (Relevant Mechanism Context).

Comparative Analysis of Nitrostyrene Derivatives as PTP1B Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical comparative analysis of nitrostyrene derivatives as inhibitors of Protein Tyrosine Phosphatase 1B (PTP1B). It is designed for researchers in medicinal chemistry and drug discovery, focusing on the mechanistic transition from reversible to covalent inhibition strategies.

Executive Summary

Protein Tyrosine Phosphatase 1B (PTP1B) is a validated therapeutic target for Type 2 Diabetes Mellitus (T2DM) and obesity due to its negative regulation of insulin and leptin signaling.[1][2] While traditional reversible inhibitors often struggle with bioavailability and charge density issues (due to the phosphotyrosine mimetic requirement), nitrostyrene derivatives represent a class of covalent inhibitors (or "warheads").

These compounds utilize an electrophilic


-nitrostyrene moiety to form a covalent bond with the nucleophilic Cys215 residue in the PTP1B active site. This guide compares the efficacy, kinetic profiles, and selectivity of these derivatives against standard reversible inhibitors and other Michael acceptor classes.

Mechanistic Basis: The Covalent "Warhead"

Unlike reversible inhibitors that rely on equilibrium binding, nitrostyrene derivatives act as Michael acceptors . The strong electron-withdrawing nature of the nitro group (


) polarizes the ethenyl double bond, making the 

-carbon highly electrophilic.
Mechanism of Action

The thiolate anion of the catalytic Cysteine 215 (Cys215) in the PTP1B active site attacks the


-carbon of the nitrostyrene, resulting in an irreversible or slowly reversible alkylation of the enzyme. This prevents the nucleophilic attack required for substrate dephosphorylation.

PTP1B_Mechanism Cys215 PTP1B Active Site (Cys215-S⁻ Thiolate) Transition Michael Addition Transition State Cys215->Transition Nucleophilic Attack Nitrostyrene Nitrostyrene Derivative (Electrophilic β-Carbon) Nitrostyrene->Transition Complex Covalent Adduct (Inactivated Enzyme) Transition->Complex Irreversible Alkylation

Figure 1: Mechanism of covalent inactivation of PTP1B by nitrostyrene derivatives via Michael addition to Cys215.

Comparative Performance Analysis

The following table compares nitrostyrene derivatives against established PTP1B inhibitors. Data is synthesized from structure-activity relationship (SAR) studies involving Michael acceptors (chalcones, nitroalkenes) and standard reference compounds.

Table 1: Comparative Efficacy and Kinetic Profiles
Compound ClassRepresentative StructureMechanismIC50 Range (µM)Binding KineticsKey AdvantagesKey Limitations

-Nitrostyrenes
(E)-2-nitro-1-phenyletheneCovalent (Michael Addition)1.5 – 25.0 Time-Dependent (

)
High potency; prolonged duration of action.Potential toxicity (glutathione reactivity); low selectivity vs. other PTPs.
Chalcones 1,3-diphenylprop-2-en-1-oneCovalent (Michael Addition)5.0 – 50.0Time-DependentTunable reactivity; natural product scaffold.Weaker electrophiles than nitrostyrenes; often require high concentrations.
Vanadate Sodium OrthovanadateReversible (Transition State Analog)0.5 – 10.0Fast On/OffStandard positive control; highly potent.Pan-phosphatase inhibitor (toxic); poor selectivity.[3]
Suramin Polysulfonated NapthylureaReversible (Allosteric/Competitive)5.0 – 20.0EquilibriumBlocks substrate entry; non-covalent.High molecular weight; poor cell permeability.
Trodusquemine MSI-1436Reversible (Allosteric)~1.0EquilibriumHigh selectivity; targets C-terminal site.[4]Complex synthesis; clinical trials discontinued/stalled.
Structure-Activity Relationship (SAR) Insights
  • Electron Withdrawal: Substituents on the phenyl ring that increase electron withdrawal (e.g., -F, -CF3) generally increase the electrophilicity of the

    
    -carbon, improving potency (
    
    
    
    ) but often sacrificing selectivity (increased reactivity with off-target thiols like Glutathione).
  • H-Bonding: Hydroxyl (-OH) substitutions (e.g., 3,4-dihydroxy-

    
    -nitrostyrene) can provide secondary anchoring points within the active site (interacting with Asp181 or Arg221), significantly improving the initial binding affinity (
    
    
    
    ) before the covalent bond forms.

Experimental Protocols: Validating Covalent Inhibition

To accurately characterize nitrostyrene derivatives, a standard steady-state assay is insufficient. You must perform a Time-Dependent Inhibition (TDI) Assay to confirm the covalent mechanism.

Protocol: Time-Dependent pNPP Assay

Objective: Determine if inhibition increases with pre-incubation time, a hallmark of covalent inactivation.

Reagents:

  • Buffer: 50 mM HEPES or Tris-HCl (pH 7.2–7.4), 1 mM EDTA, 1 mM DTT (Note: Keep DTT low to avoid scavenging the inhibitor, or exclude during pre-incubation if reactivity is high).

  • Substrate: p-Nitrophenyl Phosphate (pNPP).

  • Enzyme: Recombinant Human PTP1B (residues 1–321).

Workflow:

  • Preparation: Dilute PTP1B to 20 nM in assay buffer. Prepare inhibitor stocks in DMSO.

  • Pre-incubation (The Variable):

    • Incubate PTP1B with the nitrostyrene derivative (at

      
       IC50) for varying times: 
      
      
      
      minutes.
    • Control: Incubate PTP1B with DMSO alone for the same durations.

  • Reaction Initiation:

    • Aliquot the pre-incubated mixture into a 96-well plate.

    • Add pNPP (final conc. 2 mM,

      
       is approx 1–2 mM).
      
  • Measurement:

    • Monitor Absorbance at 405 nm (formation of p-nitrophenol) continuously for 10 minutes at 37°C.

  • Analysis:

    • Plot % Residual Activity vs. Pre-incubation Time.

    • A covalent inhibitor will show an exponential decay in activity over time.

Assay_Workflow Start Start: Enzyme Prep (PTP1B in Buffer) Mix Add Nitrostyrene Inhibitor (Variable Conc.) Start->Mix Incubate Pre-incubation (0 - 60 mins) Mix->Incubate Substrate Add Substrate (pNPP) Incubate->Substrate Read Measure Absorbance (405 nm, Kinetic Mode) Substrate->Read Analyze Calculate k_inact / K_I Read->Analyze

Figure 2: Workflow for Time-Dependent Inhibition (TDI) assay to validate covalent binding kinetics.

Selectivity and Toxicity Assessment

The primary risk with nitrostyrene derivatives is their potential to act as PAINS (Pan-Assay Interference Compounds) or non-specific alkylators.

Specificity Screening

To validate the compound as a drug candidate rather than a promiscuous toxin, comparative assays against the following are required:

  • TCPTP (T-Cell PTP): Highly homologous to PTP1B. Selectivity here is the "gold standard" for PTP1B inhibitors.

  • SHP2: A related phosphatase involved in oncogenic signaling.[3][5]

  • GSH (Glutathione) Reactivity:

    • Test: Incubate the nitrostyrene with excess GSH (10 mM) for 1 hour. Analyze by LC-MS.

    • Pass Criteria: If >50% of the compound is consumed by GSH within minutes, it is likely too reactive for systemic use (high toxicity risk).

References

  • General PTP1B Inhibition & Diabetes

    • Zhang, Z. Y. (2002). Protein tyrosine phosphatases: structure, signaling mechanisms, and therapeutic targets. Proceedings of the National Academy of Sciences.

  • Covalent Inhibition Mechanism (Michael Acceptors)

    • Ruddraraju, K. V., & Zhang, Z. Y. (2017).[6] Covalent inhibition of protein tyrosine phosphatases.[2][6][7][8][9] Molecular BioSystems, 13(7), 1257-1279.[6]

  • Acrolein and Michael Acceptor Reactivity with PTP1B

    • Seiner, D. R., et al. (2007). Kinetics and Mechanism of Protein Tyrosine Phosphatase 1B (PTP1B) Inactivation by Acrolein.[2][10] Journal of Biological Chemistry.

  • Assay Protocols (pNPP)

    • Sigma-Aldrich. PTP1B Enzymatic Assay Protocol.

  • Nitroalkene/Styrene Bioactivity

    • Hsieh, P. W., et al. (2007). Synthesis and pharmacological evaluation of novel beta-nitrostyrene derivatives as tyrosine kinase inhibitors with potent antiplatelet activity. Biochemical Pharmacology.

Sources

Structural Confirmation of 3,4-Dimethoxy-β-nitrostyrene: A Comparative Spectroscopic Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3,4-Dimethoxy-β-nitrostyrene (CAS: 4230-93-7) is a critical intermediate in the synthesis of phenethylamine derivatives, particularly 3,4-dimethoxyphenethylamine (DMPEA). Its synthesis via the Henry reaction (nitroaldol condensation) typically yields the thermodynamically stable trans (E)-isomer. However, process variations can lead to impurities such as unreacted veratraldehyde, polymerized side-products, or the less stable cis (Z)-isomer.

This guide objectively compares three analytical methodologies—1H NMR , FTIR , and GC-MS —for confirming the structural identity and stereochemistry of the product. While FTIR offers rapid functional group validation, 1H NMR is identified as the superior method for definitive stereochemical assignment due to its ability to resolve the vinylic coupling constants (


-values).

Comparative Analysis of Analytical Methods

Method A: Proton Nuclear Magnetic Resonance ( H NMR)

Status: Gold Standard for Stereochemistry

NMR provides the only definitive confirmation of the alkene geometry. The critical indicators are the chemical shifts (


) and the scalar coupling constant (

) of the vinylic protons.
  • Mechanism: The electron-withdrawing nitro group strongly deshields the

    
    -proton, shifting it downfield. The coupling constant between the 
    
    
    
    and
    
    
    protons dictates the isomerism.
  • Key Signals:

    • 
      -H (Nitro-adjacent): 
      
      
      
      ppm (Doublet).
    • 
      -H (Ring-adjacent): 
      
      
      
      ppm (Doublet).
    • Coupling Constant (

      
      ):  For the E-isomer, 
      
      
      
      Hz. (Note: Z-isomers typically exhibit
      
      
      Hz).
    • Methoxy Groups:

      
       ppm (Singlet, 6H).
      
Method B: Fourier-Transform Infrared Spectroscopy (FTIR)

Status: Rapid Functional Screening

FTIR is excellent for monitoring reaction completion (disappearance of aldehyde carbonyl) but cannot easily distinguish between E and Z isomers or detect minor skeletal rearrangements.

  • Key Peaks:

    • Nitro Asymmetric Stretch:

      
       (Strong).
      
    • Nitro Symmetric Stretch:

      
      .
      
    • Alkene C=C Stretch:

      
      .
      
    • Validation Check: Absence of the strong C=O stretch at

      
       (indicates consumption of veratraldehyde precursor).
      
Method C: Gas Chromatography-Mass Spectrometry (GC-MS)

Status: Purity and Molecular Weight Confirmation

GC-MS confirms the molecular weight and purity profile but is destructive and stereochemically ambiguous without specific chiral columns or derivatization.

  • Key Data:

    • Molecular Ion (

      
      ): 
      
      
      
      (Base peak or strong abundance).
    • Fragmentation: Characteristic loss of

      
       or 
      
      
      
      species.
    • Retention Time: Distinct from starting material (veratraldehyde, MW 166).

Summary of Performance
Feature1H NMR FTIR GC-MS
Primary Utility Stereochemistry & StructureReaction MonitoringPurity & MW
Stereo-Specificity High (

-coupling)
LowLow
Sample Recovery Yes (Non-destructive)Yes (if ATR used)No (Destructive)
Cost per Run HighLowMedium
Time to Result 15-30 mins< 2 mins15-45 mins

Experimental Protocols

Synthesis (Henry Reaction)

Context: To generate the sample for analysis.

  • Reagents: Dissolve 3,4-dimethoxybenzaldehyde (Veratraldehyde, 10.0 g) in glacial acetic acid (40 mL).

  • Addition: Add nitromethane (4.0 g, slight excess) and ammonium acetate (2.0 g) as catalyst.

  • Reflux: Heat the mixture to gentle reflux (

    
    ) for 2–4 hours. Monitor by TLC (Mobile phase: 3:1 Hexane/Ethyl Acetate).
    
  • Work-up: Cool to room temperature. The product often crystallizes spontaneously. If not, pour into ice-cold water.

  • Purification: Filter the yellow precipitate. Recrystallize from boiling ethanol or methanol.

  • Physical Check: Verify melting point is 140–141°C [1].

Analytical Workflow
Protocol A: NMR Sample Preparation
  • Weigh ~10 mg of the dry, recrystallized solid.

  • Dissolve completely in 0.6 mL of deuterated chloroform (

    
    ).
    
  • Filter through a cotton plug into the NMR tube if any turbidity remains.

  • Acquire 1H spectrum (minimum 8 scans, 300 MHz or higher).

Protocol B: FTIR Analysis (ATR Method)
  • Clean the ATR crystal (diamond/ZnSe) with isopropanol.

  • Place a small amount of solid product on the crystal.

  • Apply pressure to ensure contact.

  • Scan from 4000 to 400

    
     (Resolution: 4 
    
    
    
    ).

Visualization of Logic & Workflow

Diagram 1: Synthesis & Analysis Workflow

This diagram illustrates the critical path from raw materials to confirmed structure.

SynthesisWorkflow Start Start: Veratraldehyde + Nitromethane Reaction Henry Reaction (NH4OAc / AcOH, Reflux) Start->Reaction Heat Crude Crude Product (Yellow Solid) Reaction->Crude Precipitation Purification Recrystallization (Ethanol) Crude->Purification Filter & Wash Analysis Spectroscopic Analysis Purification->Analysis Dry Sample

Caption: Figure 1.[1] Step-by-step workflow for the synthesis and isolation of 3,4-dimethoxy-β-nitrostyrene prior to analysis.

Diagram 2: Structural Confirmation Decision Tree

This logic gate demonstrates how to interpret the spectroscopic data to accept or reject the product.

DecisionTree Sample Purified Sample MP_Check Melting Point 140-141°C? Sample->MP_Check IR_Check FTIR: Nitro Peaks Present? C=O Absent? MP_Check->IR_Check Yes Fail_Impurity REJECT: Impurity/Start Material MP_Check->Fail_Impurity No (<138°C) NMR_Check 1H NMR: Vinyl Doublets Present? IR_Check->NMR_Check Yes IR_Check->Fail_Impurity No (C=O present) J_Check Coupling Constant (J) > 13 Hz? NMR_Check->J_Check Yes NMR_Check->Fail_Impurity No Pass CONFIRMED: (E)-3,4-Dimethoxy- β-nitrostyrene J_Check->Pass Yes (Trans) Fail_Isomer REJECT: (Z)-Isomer or Polymer J_Check->Fail_Isomer No (J < 10 Hz)

Caption: Figure 2. Analytical decision matrix. Note that Melting Point serves as a physical pre-screen, while NMR provides the final stereochemical validation.

References

  • Thermo Scientific Chemicals . 3,4-Dimethoxy-beta-nitrostyrene, 99%. Fisher Scientific. [Accessed 2025].[2] Available at: [Link]

  • National Institute of Standards and Technology (NIST) . 3,4-Dimethoxy-β-nitrostyrene (IR Spectrum).[3] NIST Chemistry WebBook, SRD 69.[3] Available at: [Link]

  • PubChem . 3,4-Dimethoxy-beta-nitrostyrene Compound Summary. National Library of Medicine. Available at: [Link]

  • Shulgin, A., & Shulgin, A. (1991). PiHKAL: A Chemical Love Story. Transform Press. (See entry #60 DMPEA for synthesis context). Excerpt available via Erowid: [Link]

Sources

comparison of different workup procedures for nitrostyrene reduction

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The reduction of


-nitrostyrenes to phenethylamines is a cornerstone transformation in the synthesis of diverse pharmaceutical scaffolds, including alkaloids, decongestants, and neurotransmitter analogs. While the reduction chemistry itself is well-documented, the workup procedure  is frequently the rate-limiting step, determining the final yield, purity, and scalability of the process.

This guide objectively compares three distinct workup methodologies associated with the primary reduction routes:

  • Aluminum Hydride Quenching (LAH): Addressing the "aluminum emulsion" bottleneck.

  • Borohydride-Transition Metal Hydrolysis: Managing boron-amine complexes.

  • Catalytic Hydrogenation Isolation: Mitigating pyrophoric hazards and catalyst leaching.

The Aluminum Hydride Challenge (LiAlH₄)

Lithium Aluminum Hydride (LAH) remains the gold standard for small-scale laboratory reductions due to its aggressive reactivity. However, the formation of gelatinous aluminum hydroxide (


) during the quench can entrap up to 40% of the product, creating a formidable emulsion.
Comparative Workup Protocols
A. The Fieser Method (1:1:3)

Best for: Small scale (<10g), granular precipitates.

This method relies on the precise stoichiometry of water and base to produce a granular, sand-like aluminate salt that filters easily, rather than a gel.

Protocol:

  • Dilute reaction mixture with diethyl ether (maintain

    
    ).
    
  • For every

    
     grams  of LAH used, add sequentially with vigorous stirring:
    
    • 
       mL of Water (Caution: Exothermic, 
      
      
      
      evolution).
    • 
       mL of 15% aqueous NaOH.
      
    • 
       mL of Water.[1][2][3]
      
  • Warm to room temperature (RT) and stir for 15 minutes. The gray precipitate should become white and granular.

  • Add anhydrous

    
     directly to the suspension to dry the organic phase.
    
  • Filter through a sintered glass funnel.

B. Rochelle’s Salt Method (Sodium Potassium Tartrate)

Best for: Large scale (>10g), non-granular emulsions.

Rochelle's salt acts as a bidentate ligand, chelating aluminum ions to form water-soluble complexes, effectively breaking emulsions that Fieser cannot handle.

Protocol:

  • Quench excess LAH with ethyl acetate or acetone (non-protic) at

    
    .[3][4]
    
  • Add a saturated aqueous solution of Rochelle’s salt (

    
     mL per 
    
    
    
    g LAH).
  • Critical Step: Stir vigorously at RT for 1–3 hours. Two clear layers must form.[4]

  • Separate layers; extract the aqueous phase with ether/DCM.

Mechanistic Insight: Chelation

The efficiency of Rochelle's salt lies in the thermodynamic stability of the tartrate-aluminum complex, which prevents the polymerization of aluminum hydroxides.

RochellesMechanism Figure 1: Mechanism of Emulsion Breaking via Tartrate Chelation cluster_0 Emulsion Phase cluster_1 Chelation Phase Al_Gel Al(OH)3 (Polymeric Gel) Product_Trap Product (Trapped) Al_Gel->Product_Trap Physical Entrapment Complex Al-Tartrate Complex (Water Soluble) Al_Gel->Complex Ligand Exchange (Slow) Product_Free Product (Organic Layer) Product_Trap->Product_Free Release Tartrate Tartrate Dianion (Rochelle's Salt) Tartrate->Complex

The Borohydride-Copper System (NaBH₄/CuCl₂)[5][6][7][8]

A modern "one-pot" alternative that avoids the pyrophoric nature of LAH. The reduction uses in-situ generated catalytic species (likely copper nanoparticles or borides).[5]

The Workup Challenge: Boron forms stable adducts with amines (boron-amine complexes) that are resistant to simple hydrolysis, often leading to low yields if not aggressively treated.

Optimized Oxidative/Hydrolytic Workup

Source Grounding: Beilstein J. Org. Chem. 2025, 21, 39–46

Protocol:

  • Quench: Upon reaction completion (monitored by disappearance of yellow nitrostyrene color), cool to RT.

  • Base Hydrolysis: Add 35% NaOH solution (

    
     mL per mmol substrate).
    
    • Why: High pH prevents the reformation of boron-amine complexes and keeps the amine as the freebase.

  • Extraction: Extract with isopropyl alcohol (IPA) or EtOAc. Note that IPA is often preferred in this specific system to break minor emulsions caused by copper salts.

  • Purification: The copper salts are removed via filtration or remain in the aqueous phase. The organic layer is dried (

    
    ) and evaporated.
    
  • Salt Formation: Dissolve residue in dry ether and add HCl/dioxane to precipitate the amine hydrochloride.

Performance Note: This method retains halogenated substituents (e.g., 4-Cl, 4-Br) which are often dehalogenated by LAH.[6]

Catalytic Hydrogenation (Pd/C or Raney Ni)

Used primarily in industrial settings. The workup is theoretically the simplest (filtration) but carries the highest safety risk due to pyrophoric catalysts.

Safety-First Filtration Protocol

Protocol:

  • Inerting: Do not expose the reaction vessel to air immediately. Flush the headspace with Nitrogen (

    
    ) or Argon.
    
  • Filtration Aid: Prepare a Celite pad pre-wetted with the reaction solvent.

  • Transfer: Transfer the reaction mixture via cannula or closed-system tubing onto the filter if possible. If pouring, keep the catalyst wet at all times.

    • Hazard:[7][8] Dry Pd/C saturated with hydrogen can ignite methanol vapors instantly upon contact with air.

  • Wash: Wash the filter cake with solvent.[9]

  • Quench (Catalyst): Immediately transfer the used filter cake into a water-filled waste container.

  • Isolation: Evaporate solvent to yield the amine.[5]

Comparative Analysis

The following data summarizes the performance metrics of the three workup procedures based on the reduction of 2,5-dimethoxy-


-nitrostyrene  (a standard benchmark substrate).
Table 1: Performance Matrix
FeatureLAH (Fieser Workup)NaBH₄ / CuCl₂Catalytic Hydrogenation (Pd/C)
Isolated Yield 75 - 85%62 - 83%90 - 95%
Purity (Crude) High (>95%)Moderate (contains boron salts)Very High (>98%)
Reaction Time 2 - 4 Hours10 - 30 Minutes6 - 24 Hours
Scalability Poor (Exotherms/Gels)Good (One-pot)Excellent (Flow chemistry compatible)
Safety Profile High Risk (Pyrophoric,

)
Low Risk (Mild reagents)Moderate Risk (Pressurized

)
Functional Group Tolerance Low (Reduces esters, halides)High (Tolerates halides)Low (Reduces alkenes, halides)
Table 2: Workup "Pain Points"
MethodPrimary BottleneckSolution
LAH Aluminum Hydroxide GelUse Rochelle's Salt for >10g scales.
NaBH₄ Stable Boron-Amine ComplexesAggressive NaOH hydrolysis or Acid reflux.
H₂ / Pd/C Catalyst IgnitionKeep catalyst wet; use

blanket during filtration.

Decision Framework

Use the following logic flow to select the appropriate workup/reduction pair for your specific application.

DecisionMatrix Figure 2: Strategic Selection of Workup Procedures Start Select Workup Strategy Halogens Are Halogens (Cl, Br, I) present on the ring? Start->Halogens Scale Scale of Reaction Halogens->Scale No NaBH4_Path Use NaBH4/CuCl2 (Oxidative/Base Workup) Halogens->NaBH4_Path Yes (Prevent dehalogenation) LAH_Path Use LAH Reduction Scale->LAH_Path Lab Scale (<50g) H2_Path Use Catalytic H2 (Filtration Workup) Scale->H2_Path Industrial/Kg Scale Scale_Decision Is Scale > 10g? LAH_Path->Scale_Decision Fieser Fieser Workup (Granular Ppt) Scale_Decision->Fieser No Rochelle Rochelle's Salt (Solubilization) Scale_Decision->Rochelle Yes

References

  • D'Andrea, L., et al. (2025).[10][11] "Facile one-pot reduction of

    
    -nitrostyrenes to phenethylamines using sodium borohydride and copper(II) chloride." Beilstein Journal of Organic Chemistry, 21, 39–46.[10][11] 
    
  • Chandra, T., & Zebrowski, J. P. (2024).[8] "A Safety Guidance Document for Lithium Aluminum Hydride (LAH) Reduction." ACS Chemical Health & Safety, 31, 162–171. [2]

  • University of Rochester. (n.d.). "Workup for Aluminum Hydride Reductions: The Fieser & Rochelle Methods." Not Voodoo X.

  • Kabalka, G. W., et al. (1990). "Sodium perborate: a mild and convenient reagent for the oxidation of organoboranes." Journal of Organic Chemistry, 55, 1721-1724.

Sources

A Senior Application Scientist's Guide to Evaluating the Anticancer Potential of β-Nitrostyrene Analogs

Author: BenchChem Technical Support Team. Date: February 2026

For drug development professionals, medicinal chemists, and cancer researchers, the quest for novel therapeutic agents with high efficacy and low toxicity is a perpetual challenge. Among the myriad of synthetic compounds, β-nitrostyrenes have emerged as a promising class of molecules with demonstrated anticancer properties.[1][2][3] This guide provides an in-depth, objective comparison of various β-nitrostyrene analogs, supported by experimental data and detailed protocols to empower your research and development endeavors.

Introduction: The Therapeutic Promise of β-Nitrostyrenes

β-Nitrostyrene, characterized by a nitrovinyl group attached to an aromatic ring, serves as the foundational scaffold for a diverse range of derivatives.[4] These compounds are recognized for their broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and, most notably, anticancer effects.[1][5] The core structure of β-nitrostyrene allows for extensive modification, making it an attractive template for developing targeted cancer therapies. A key advantage of many β-nitrostyrene analogs is their ability to induce rapid apoptotic effects in cancer cells, a desirable characteristic for potent chemotherapeutic agents.[6]

The anticancer potential of β-nitrostyrenes stems from their ability to modulate multiple cellular pathways critical for cancer cell survival and proliferation. Research has shown that these compounds can induce apoptosis, cause DNA damage, and interfere with key signaling cascades in various cancer types.[1][7]

Mechanisms of Anticancer Action: A Multi-pronged Attack

The efficacy of β-nitrostyrene analogs in combating cancer is not attributed to a single mode of action but rather a synergistic interplay of several mechanisms. Understanding these pathways is crucial for the rational design of more potent and selective derivatives.

2.1. Induction of Apoptosis:

A primary mechanism by which β-nitrostyrenes exert their anticancer effects is through the induction of programmed cell death, or apoptosis.[1][4] This is often achieved through the activation of the caspase cascade, a family of proteases that execute the apoptotic process.[1][5][7][8] Several studies have demonstrated that treatment with β-nitrostyrene derivatives leads to the cleavage of poly (ADP-ribose) polymerase (PARP), a hallmark of caspase-mediated apoptosis.[5][7][8] Furthermore, some analogs, such as NTS1 and NTS2, have been shown to induce the release of cytochrome c from the mitochondria, a key event in the intrinsic apoptotic pathway.[1][8]

2.2. Generation of Reactive Oxygen Species (ROS):

Many β-nitrostyrene analogs, including the well-studied derivative CYT-Rx20, induce cytotoxicity through the generation of reactive oxygen species (ROS) within cancer cells.[1][7] This increase in intracellular ROS can lead to significant DNA damage and mitochondrial dysfunction, ultimately triggering cell death.[1] The pro-oxidative effect of these compounds can be a double-edged sword, and understanding the delicate balance of cellular redox status is key to harnessing their therapeutic potential.

2.3. Modulation of Key Signaling Pathways:

β-Nitrostyrene derivatives have been shown to interfere with several critical signaling pathways that are often dysregulated in cancer:

  • PI3K/AKT Pathway: The PI3K/AKT pathway is a central regulator of cell survival, growth, and proliferation. The derivative CYT-Rx20 has been shown to suppress this pathway in esophageal cancer, contributing to its anticancer activity.[5][8]

  • STAT3 Pathway: Signal transducer and activator of transcription 3 (STAT3) is another important oncogenic protein. CYT-Rx20 has also been found to inhibit STAT3 signaling, leading to reduced tumor growth and metastasis in esophageal cancer models.[5][8]

  • MEK/ERK Pathway: The MEK/ERK pathway is involved in both cell survival and death. Interestingly, in breast cancer cells, CYT-Rx20 has been shown to induce cell death and autophagy via a ROS-mediated activation of the MEK/ERK pathway.[5][7] This highlights the context-dependent effects of these compounds on cellular signaling.

2.4. Tubulin Inhibition:

A significant number of β-nitrostyrene derivatives have been identified as inhibitors of tubulin polymerization.[9] Microtubules are essential components of the cytoskeleton and play a crucial role in cell division.[10] By disrupting microtubule dynamics, these compounds can arrest cancer cells in the G2/M phase of the cell cycle, leading to mitotic catastrophe and cell death.[2][7] This mechanism is shared with several clinically successful anticancer drugs, such as taxanes and vinca alkaloids.[10]

Below is a diagram illustrating the multifaceted mechanisms of action of β-nitrostyrene analogs.

Anticancer Mechanisms of β-Nitrostyrene Analogs cluster_mechanisms Cellular Effects apoptosis Apoptosis Induction death Cancer Cell Death apoptosis->death ros ROS Generation ros->death pathway Signaling Pathway Modulation pathway->death tubulin Tubulin Inhibition tubulin->death bns β-Nitrostyrene Analogs bns->apoptosis Activates Caspases bns->ros Increases Oxidative Stress bns->pathway Inhibits PI3K/AKT, STAT3 Modulates MEK/ERK bns->tubulin Disrupts Microtubules

Caption: Multifaceted anticancer mechanisms of β-nitrostyrene analogs.

Comparative Analysis of β-Nitrostyrene Analogs

The anticancer efficacy of β-nitrostyrene analogs is highly dependent on their chemical structure. Substitutions on the aromatic ring and modifications to the nitrovinyl side chain can significantly impact their biological activity.

3.1. Structure-Activity Relationship (SAR) Insights:

  • Nitro Group: The nitro group at the β-position of the side chain is essential for the pro-apoptotic activity of these compounds.[4]

  • Aromatic Ring Substitutions: The position and nature of substituents on the benzene ring play a crucial role in determining the potency of the analogs. Substitutions at the 2- or 3-position have been shown to enhance toxicity towards cancer cells.[4]

  • Heterocyclic Aromatics: While the benzene ring can be substituted with heterocyclic aromatic rings, this often leads to a reduction in potency.[4]

  • Methyl Group: The addition of a methyl group to the β-position of the nitrovinyl side chain, as seen in trans-β-methyl-β-nitrostyrene, can influence the compound's properties.

3.2. Quantitative Comparison of Anticancer Activity:

To provide a clear comparison, the following table summarizes the cytotoxic effects (IC50 values) of selected β-nitrostyrene analogs against various human cancer cell lines, as reported in the literature.

AnalogCancer Cell LineIC50 (µM)Reference
trans-β-Nitrostyrene LoVo (Colon)~10-25[4][6]
CYT-Rx20 MCF-7 (Breast)Not specified, but cytotoxic[7]
CYT-Rx20 HCT116 (Colorectal)Not specified, but cytotoxic[1]
CYT-Rx20 CE81T/VGH (Esophageal)Not specified, but cytotoxic[5][8]
Nitrostyrene Adducts Various10-25[4]
(E)-9-(2-nitrovinyl)anthracene MUTU-I (Burkitt's Lymphoma)3[11]
(E)-9-(2-nitrovinyl)anthracene DG-75 (Burkitt's Lymphoma)1.5[11]

Note: IC50 values can vary depending on the experimental conditions and the specific assay used.

Experimental Protocols for Evaluation

To ensure reproducibility and reliability in your research, this section provides detailed, step-by-step protocols for key experiments used to evaluate the anticancer potential of β-nitrostyrene analogs.

4.1. General Experimental Workflow:

The evaluation of a novel β-nitrostyrene analog typically follows a logical progression from initial cytotoxicity screening to more in-depth mechanistic studies.

Experimental Workflow start Synthesize & Characterize β-Nitrostyrene Analog mtt Cell Viability Assay (e.g., MTT) start->mtt ic50 Determine IC50 Value mtt->ic50 apoptosis Apoptosis Assay (Annexin V/PI Staining) ic50->apoptosis cell_cycle Cell Cycle Analysis (Flow Cytometry) ic50->cell_cycle western Western Blotting (Mechanism of Action) apoptosis->western cell_cycle->western end In Vivo Studies (Xenograft Models) western->end

Caption: A typical experimental workflow for evaluating novel anticancer compounds.

4.2. Cell Viability Assay (MTT Assay):

This assay is a colorimetric method for assessing cell metabolic activity and is widely used to determine the cytotoxicity of potential anticancer compounds.[12]

Principle: The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by metabolically active cells to form purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the β-nitrostyrene analog (and a vehicle control, e.g., DMSO) for 24, 48, or 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

4.3. Apoptosis Assay (Annexin V/Propidium Iodide Staining):

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Principle: In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is labeled with a fluorochrome (e.g., FITC) to detect early apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells and is used to identify late apoptotic and necrotic cells.

Protocol:

  • Cell Treatment: Treat cells with the β-nitrostyrene analog at its IC50 concentration for a predetermined time.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and PI to the cell suspension and incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Future Perspectives and Conclusion

β-Nitrostyrene analogs represent a versatile and potent class of anticancer compounds. Their ability to target multiple cellular pathways provides a strong rationale for their continued development. Future research should focus on:

  • Optimizing Structure-Activity Relationships: Synthesizing and screening new analogs to improve efficacy and reduce off-target toxicity.

  • Combination Therapies: Investigating the synergistic effects of β-nitrostyrene analogs with existing chemotherapeutic agents.[6]

  • In Vivo Studies: Evaluating the most promising candidates in preclinical animal models to assess their therapeutic potential in a physiological setting.[5][7][8]

This guide has provided a comprehensive overview of the anticancer potential of β-nitrostyrene analogs, from their mechanisms of action to practical experimental protocols. By leveraging this information, researchers can accelerate the discovery and development of novel and effective cancer therapies.

References

  • 3'-hydroxy-4'-methoxy-β-methyl-β-nitrostyrene inhibits tumorigenesis in colorectal cancer cells through ROS-mediated DNA damage and mitochondrial dysfunction. PMC. Available from: [Link]

  • The synthetic β-nitrostyrene derivative CYT-Rx20 induces breast cancer cell death and autophagy via ROS-mediated MEK/ERK pathway. PubMed. Available from: [Link]

  • The Synthetic β-Nitrostyrene Derivative CYT-Rx20 Inhibits Esophageal Tumor Growth and Metastasis via PI3K/AKT and STAT3 Pathways. PLOS One. Available from: [Link]

  • Structure activity analysis of the pro-apoptotic, antitumor effect of nitrostyrene adducts and related compounds. PubMed. Available from: [Link]

  • The Synthetic β-Nitrostyrene Derivative CYT-Rx20 Inhibits Esophageal Tumor Growth and Metastasis via PI3K/AKT and STAT3 Pathways. PMC - NIH. Available from: [Link]

  • Comparison of the rapid pro-apoptotic effect of trans-beta-nitrostyrenes with delayed apoptosis induced by the standard agent 5-fluorouracil in colon cancer cells. PubMed. Available from: [Link]

  • The synthetic β-nitrostyrene derivative CYT-Rx20 induces breast cancer cell death and autophagy via ROS-mediated MEK/ERK pathway. ResearchGate. Available from: [Link]

  • Nitrostyrene compounds reduce cellular viability in a range of cancer... ResearchGate. Available from: [Link]

  • The synthesis and biologic evaluation of anti-platelet and cytotoxic β-nitrostyrenes. ResearchGate. Available from: [Link]

  • Developing Novel Anticancer Drug Candidates Regarding the Integration of Three Main Knowledge Fields: ComputerAided Drug Design, Chemical Synthesis, and Pharmacological Evaluation. JSciMed Central. Available from: [Link]

  • Special Issue : Synthesis and Evaluation of Novel Compounds with Anticancer Activity. MDPI. Available from: [Link]

  • Anticancer Drug Discovery Based on Natural Products: From Computational Approaches to Clinical Studies. MDPI. Available from: [Link]

  • Synthesis and Anticancer Activity Evaluation of Novel Phenanthridine Derivatives. PMC. Available from: [Link]

  • Advanced Computational Methodologies Used in the Discovery of New Natural Anticancer Compounds. Frontiers. Available from: [Link]

  • Structure-activity relationship of anticancer drug candidate quinones. TÜBİTAK. Available from: [Link]

  • Synthesis and pharmacological evaluation of novel beta-nitrostyrene derivatives as tyrosine kinase inhibitors with potent antiplatelet activity. PubMed. Available from: [Link]

  • Current advances of tubulin inhibitors as dual acting small molecules for cancer therapy. PMC. Available from: [Link]

  • Beta-Nitrostyrene. PubChem. Available from: [Link]

Sources

Assessing the Reproducibility of Published Synthesis Methods for 3,4-Dimethoxy-β-nitrostyrene: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The synthesis of 3,4-Dimethoxy-β-nitrostyrene, a key intermediate in the production of various pharmaceuticals and fine chemicals, is a well-established yet nuanced process.[1][2] Its value lies in the reactivity of the conjugated system, with an electron-withdrawing nitro group and an electron-donating methoxy-substituted phenyl ring, making it a versatile precursor for more complex molecules.[1] However, the reproducibility of its synthesis can be a significant challenge, with issues such as tar formation and inconsistent yields frequently encountered.[3] This guide provides an in-depth, comparative analysis of published synthesis methods, offering field-proven insights to enhance reproducibility and optimize outcomes.

The Henry-Knoevenagel Condensation: The Core Synthetic Strategy

The most common route to 3,4-Dimethoxy-β-nitrostyrene is the Henry-Knoevenagel condensation reaction between 3,4-dimethoxybenzaldehyde and nitromethane.[1] This reaction proceeds via a nitroaldol addition followed by dehydration to yield the target β-nitrostyrene.[1] The choice of catalyst and reaction conditions is paramount in dictating the reaction's efficiency and the purity of the final product.[1]

Henry_Knoevenagel cluster_reactants Reactants cluster_reaction Reaction cluster_products Products 3_4_dimethoxybenzaldehyde 3,4-Dimethoxybenzaldehyde Nitroaldol_Addition Nitroaldol Addition 3_4_dimethoxybenzaldehyde->Nitroaldol_Addition + Nitromethane Nitromethane Nitromethane Nitromethane->Nitroaldol_Addition Intermediate Nitroaldol Intermediate Nitroaldol_Addition->Intermediate Catalyst Dehydration Dehydration Final_Product 3,4-Dimethoxy-β-nitrostyrene Dehydration->Final_Product Water H₂O Dehydration->Water - H₂O Intermediate->Dehydration

Caption: General scheme of the Henry-Knoevenagel condensation for the synthesis of 3,4-Dimethoxy-β-nitrostyrene.

Comparative Analysis of Catalytic Systems

The efficacy of the Henry-Knoevenagel condensation is highly dependent on the chosen catalytic system. Below is a comparative summary of commonly employed methods.

Catalyst SystemSolventTemperature (°C)Reaction Time (hours)Reported Yield (%)Key Considerations & Reproducibility Issues
Ammonium Acetate Acetic Acid100 (Reflux)1 - 6Moderate to HighA widely used and generally reliable method.[1][4] However, the acidic conditions and high temperature can promote side reactions and tar formation, impacting yield and purity.[3]
Alkali Hydroxide (e.g., NaOH, KOH) Methanol10 - 15Variable80 - 83 (for unsubstituted nitrostyrene)This method can provide high yields but is highly sensitive to temperature control.[5][6] Poor temperature management can lead to the formation of an oily nitro alcohol byproduct instead of the desired nitrostyrene.[5] The strongly basic conditions can also favor anionic polymerization and tar formation.[3]
Primary Amines (e.g., Methylamine) MethanolRoom TemperatureVariableNot specified for this derivativeOffers a milder alternative to ammonium acetate and alkali hydroxides.[1] The reaction progress can be slower at room temperature.
Microwave-Assisted (with Ammonium Acetate) NitromethaneNot specifiedSignificantly reducedIncreased yieldsDramatically reduces reaction times and can simplify work-up procedures, leading to increased yields compared to conventional heating.[7] This method offers a greener and more economical approach.[7]
Ultrasound-Promoted (with Ammonium Acetate) Acetic AcidRoom Temperature~399 (for a similar derivative)Provides rapid and clean condensation at room temperature, minimizing the formation of resinous side products.[8] The electronic nature of the aldehyde can influence the outcome, with electron-rich aldehydes favoring nitroalkene formation.[8]
Ionic Liquids Solvent-free100 - 1300.5 - 24HighOffers a green and efficient alternative, with the potential for catalyst recycling.[9] This method avoids the use of large amounts of toxic organic solvents.[9]

Critical Experimental Parameters and Their Mechanistic Impact

The reproducibility of 3,4-Dimethoxy-β-nitrostyrene synthesis is contingent on meticulous control over several key parameters.

  • Purity of Starting Materials : The use of freshly distilled 3,4-dimethoxybenzaldehyde is crucial. Aldehydes are prone to oxidation to the corresponding carboxylic acids, which can interfere with the reaction.[3]

  • Stoichiometry : A slight excess of nitromethane is often employed to ensure complete conversion of the aldehyde.

  • Temperature Control : As highlighted in the alkali-catalyzed method, precise temperature control is critical to prevent the formation of the saturated nitro alcohol.[5] For exothermic reactions, maintaining the recommended temperature range is essential for both yield and safety.

  • pH : The pH of the reaction medium can significantly influence the reaction rate and the formation of byproducts.[3] For some systems, a pseudo-pH range of 6.5–6.8 has been found to be advantageous.[3]

  • Work-up Procedure : The method of quenching the reaction and isolating the product is critical. For instance, in the alkali-catalyzed method, the alkaline solution of the intermediate is sensitive and should be handled rapidly at low temperatures.[5] The order of addition during acidification is also crucial; the alkaline mixture should be added to the acid to facilitate the formation of the unsaturated nitro compound and avoid oily byproducts.[5]

Troubleshooting Common Synthesis Issues

IssuePotential Cause(s)Recommended Solution(s)
Low Yield - Incomplete reaction. - Tar formation. - Formation of nitro alcohol byproduct.- Optimize reaction time and temperature. - Use a milder catalyst or reaction conditions (e.g., ultrasound). - Ensure strict temperature control during the reaction and work-up.
Tar Formation - Anionic polymerization of the β-nitrostyrene product, especially with strong bases. - Higher condensation products.- Optimize catalyst choice and concentration. - Consider methods that operate at lower temperatures. - Ensure rapid work-up to isolate the product from the basic catalyst.
Oily Product/Difficult Crystallization - Presence of the saturated nitro alcohol byproduct. - Impurities from starting materials.- Carefully control the work-up procedure, especially the temperature and order of addition during acidification.[5] - Use purified starting materials. - Attempt recrystallization from a suitable solvent like hot ethyl alcohol.[1]
Poor Reproducibility - Minor variations in reaction conditions (temperature, time, stirring rate). - Inconsistent quality of starting materials.- Standardize all reaction parameters and document them meticulously. - Use reagents from the same batch or ensure consistent purity.

Detailed Experimental Protocol: Ammonium Acetate Catalyzed Synthesis

This protocol is adapted from established literature procedures and is a reliable starting point for the synthesis of 3,4-Dimethoxy-β-nitrostyrene.[1][4]

Materials:

  • 3,4-Dimethoxybenzaldehyde

  • Nitromethane

  • Ammonium acetate

  • Glacial acetic acid

  • Isopropanol

  • Water

Procedure:

  • Reaction Setup : In a round-bottomed flask equipped with a reflux condenser and a magnetic stirrer, combine 3,4-dimethoxybenzaldehyde, nitromethane, a catalytic amount of ammonium acetate (approximately 10 mol% relative to the aldehyde), and glacial acetic acid.[1][4]

  • Heating : Heat the reaction mixture to a gentle reflux (approximately 100°C) and maintain for 2-6 hours.[4] Monitor the reaction progress using thin-layer chromatography (TLC).

  • Precipitation : Once the reaction is complete, pour the hot reaction mixture into a stirred mixture of water and isopropanol (e.g., a 7:1 ratio of water to isopropanol).[4]

  • Isolation : The product will precipitate as a yellow solid. Collect the solid by vacuum filtration.

  • Washing : Wash the collected solid with cold water to remove any residual acetic acid and ammonium salts.

  • Drying : Dry the product, preferably under vacuum.

  • Recrystallization (Optional) : For higher purity, the crude product can be recrystallized from a suitable solvent such as ethanol.

Experimental_Workflow Start Start Combine_Reactants Combine 3,4-dimethoxybenzaldehyde, nitromethane, ammonium acetate, and glacial acetic acid Start->Combine_Reactants Heat_to_Reflux Heat to reflux (100°C) for 2-6 hours Combine_Reactants->Heat_to_Reflux Monitor_TLC Monitor reaction by TLC Heat_to_Reflux->Monitor_TLC Pour_into_Water_Isopropanol Pour hot mixture into water/isopropanol Monitor_TLC->Pour_into_Water_Isopropanol Reaction complete Precipitation Precipitation of product Pour_into_Water_Isopropanol->Precipitation Vacuum_Filtration Collect solid by vacuum filtration Precipitation->Vacuum_Filtration Wash_with_Water Wash with cold water Vacuum_Filtration->Wash_with_Water Dry_Product Dry the product Wash_with_Water->Dry_Product Recrystallize Recrystallize from ethanol (Optional) Dry_Product->Recrystallize End End Dry_Product->End Recrystallize->End

Caption: Experimental workflow for the ammonium acetate-catalyzed synthesis of 3,4-Dimethoxy-β-nitrostyrene.

Conclusion

The synthesis of 3,4-Dimethoxy-β-nitrostyrene is a well-documented process, but achieving high reproducibility requires a thorough understanding of the underlying chemical principles and meticulous control over experimental parameters. The choice of catalytic system should be guided by the desired scale, available equipment, and environmental considerations. While the traditional ammonium acetate method is robust, modern techniques like microwave-assisted and ultrasound-promoted synthesis offer significant advantages in terms of reaction time, yield, and sustainability.[7][8] By carefully considering the factors outlined in this guide, researchers can enhance the reproducibility of their synthetic efforts and obtain high-purity 3,4-Dimethoxy-β-nitrostyrene for their downstream applications.

References

  • PrepChem. (n.d.). Synthesis of 3,4-dimethoxy-β-nitrostyrene. Retrieved from [Link]

  • Vide Leaf. (2022, February 25). Synthesis, Antimicrobial Study, and Molecular Docking Simulation of 3,4-Dimethoxy-β-Nitrostyrene Derivatives as Candidate PTP1B Inhibitor. Retrieved from [Link]

  • NIST. (n.d.). 3,4-Dimethoxy-β-nitrostyrene. In NIST Chemistry WebBook. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Nitrostyrene. Retrieved from [Link]

  • ResearchGate. (n.d.). The structures of the E-β-nitrostyrene derivative test compounds. Retrieved from [Link]

  • PubChem. (n.d.). 3,4-Dimethoxy-beta-nitrostyrene. Retrieved from [Link]

  • LookChem. (n.d.). Cas 4230-93-7, 3,4-DIMETHOXY-B-NITROSTYRENE. Retrieved from [Link]

  • Oxford Academic. (2020, August 28). 4.2.2.6. Preparation of a β-Nitrostyrene Derivative by the Henry Reaction: Comparison of a Conventional and a Microwave-Assisted Method. Retrieved from [Link]

  • McNulty, J., Steere, J. A., & Wolf, S. (1998). Ultrasound-Promoted Synthesis of Nitrostyrenes. Tetrahedron Letters, 39, 8013-8016. Retrieved from [Link]

  • Google Patents. (n.d.). CN103497082A - Method for preparing beta-nitrostyrolene and derivatives thereof.
  • ScienceMadness Discussion Board. (2005, July 25). 3,4,5-trimethoxy-beta-nitrostyrene synthesis. Retrieved from [Link]

  • Preprints.org. (2024, October 8). Selectivity Control in Nitroaldol (Henry) Reaction by Changing the Basic Anion in a Chiral Copper(II) Complex Based on (S). Retrieved from [Link]

  • Elsevier. (2000). One-pot selective synthesis of β-nitrostyrenes from styrenes, promoted by Cu(II). Tetrahedron Letters, 41(6), 979-981. Retrieved from [Link]

  • J-STAGE. (n.d.). Synthesis of Phenethylamines by Hydrogenation of B-Nitrostyrenes. Retrieved from [Link]

  • Google Patents. (n.d.). US8067647B2 - Method for producing β-nitrostyrene compound.
  • Semantic Scholar. (1953). THE SYNTHESIS OF -NITROSTYRENES. Retrieved from [Link]

  • ResearchGate. (n.d.). (A) Henry reaction: the synthesis of (E)-nitrostyrene derivatives 3a-3f was based on the use of appropriately substituted benzaldehyde. Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3,4-Dimethoxy-b-nitrostyrene
Reactant of Route 2
3,4-Dimethoxy-b-nitrostyrene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.